molecular formula C4H9NO3 B1632124 L-Threonine-15N

L-Threonine-15N

Cat. No.: B1632124
M. Wt: 120.11 g/mol
InChI Key: AYFVYJQAPQTCCC-SZEKAKMSSA-N
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Description

L-Threonine-15N is a useful research compound. Its molecular formula is C4H9NO3 and its molecular weight is 120.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3R)-2-(15N)azanyl-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i5+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYFVYJQAPQTCCC-SZEKAKMSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)[15NH2])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Natural Abundance of ¹⁵N in Threonine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the natural isotopic abundance of elements within biological molecules is crucial for a variety of applications, including metabolic tracing, environmental studies, and authenticating the origin of compounds. This guide provides a detailed overview of the natural abundance of the stable isotope Nitrogen-15 (¹⁵N) in the amino acid threonine, complete with quantitative data, experimental protocols for its determination, and a visualization of the analytical workflow.

Quantitative Analysis of ¹⁵N Natural Abundance in Threonine

The natural abundance of ¹⁵N in the atmosphere is approximately 0.38%[1]. However, in biological molecules such as amino acids, this value can vary due to isotopic fractionation during metabolic processes[2][3]. The abundance of ¹⁵N in a specific compound is often expressed as a delta value (δ¹⁵N) in parts per thousand (‰ or per mil) relative to the international standard, atmospheric air.

Threonine, along with phenylalanine, has been observed to have one of the lowest natural abundances of ¹⁵N among amino acids. Specifically, the δ¹⁵N value for threonine has been reported to be approximately -5‰[4]. This depletion in ¹⁵N is significant when compared to other amino acids, which can have δ¹⁵N values ranging from +10 to +15‰[4].

Amino Acidδ¹⁵N (‰)
Threonine-5
Phenylalanine-12
Alanine+10 to +15
Leucine+10 to +15
Proline+10 to +15
Ornithine+10 to +15
Lysine+1 to +4

Table 1: Natural Abundance of ¹⁵N (δ¹⁵N) in Various Amino Acids. The data presented for threonine and other amino acids are based on measurements from human plasma free amino acids.

Experimental Protocol: Determination of ¹⁵N Abundance in Threonine

The precise determination of the natural abundance of ¹⁵N in individual amino acids like threonine requires sensitive analytical techniques. Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) is a commonly employed method for this purpose.

Objective:

To determine the ¹⁵N/¹⁴N isotopic composition of threonine in a biological sample (e.g., plasma).

Materials:
  • Plasma sample (e.g., 500 µL)

  • Cation-exchange resin

  • Reagents for derivatization (e.g., N-pivaloyl-i-propyl esters)

  • Gas chromatograph coupled to an isotope ratio mass spectrometer (GC-IRMS)

  • Reference standards with known ¹⁵N abundance

Methodology:
  • Amino Acid Isolation: The initial step involves the isolation of free amino acids from the plasma sample. This is typically achieved using cation-exchange chromatography. It is important to note that this step can potentially cause minor alterations in the isotopic composition of some amino acids, although for most, the change is negligible.

  • Derivatization: The isolated amino acids are then chemically modified (derivatized) to make them volatile for gas chromatography. A common derivatization method is the formation of N-pivaloyl-i-propyl esters.

  • Gas Chromatography (GC) Separation: The derivatized amino acid mixture is injected into a gas chromatograph. The GC column separates the individual amino acids based on their physicochemical properties, with each amino acid eluting at a specific retention time.

  • Combustion and Reduction: As the separated, derivatized amino acids elute from the GC column, they are passed through a combustion furnace. In this high-temperature environment, the organic molecules are combusted, converting the nitrogen in each amino acid into nitrogen gas (N₂). This N₂ gas then passes through a reduction furnace to remove any oxygen.

  • Isotope Ratio Mass Spectrometry (IRMS): The purified N₂ gas is then introduced into the isotope ratio mass spectrometer. The IRMS measures the ratio of the two stable nitrogen isotopes, ¹⁵N and ¹⁴N.

  • Data Analysis: The measured isotope ratio of the sample is compared to that of a calibrated reference gas. The results are expressed in the delta (δ) notation in per mil (‰).

Workflow for ¹⁵N Abundance Determination

The following diagram illustrates the experimental workflow for determining the natural abundance of ¹⁵N in threonine using GC-IRMS.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Plasma Sample isolation Amino Acid Isolation (Cation-Exchange Chromatography) start->isolation derivatization Derivatization (e.g., N-pivaloyl-i-propyl esters) isolation->derivatization gc Gas Chromatography (Separation) derivatization->gc Inject combustion Combustion & Reduction (to N₂) gc->combustion irms Isotope Ratio Mass Spectrometry (¹⁵N/¹⁴N Measurement) combustion->irms data_analysis Data Analysis (δ¹⁵N Calculation) irms->data_analysis Isotope Ratios result δ¹⁵N of Threonine data_analysis->result

Caption: Experimental workflow for determining the natural abundance of ¹⁵N in threonine.

References

L-Threonine-¹⁵N: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of L-Threonine-¹⁵N, a stable isotope-labeled amino acid crucial for a variety of advanced research applications. This document details its chemical properties, experimental protocols for its use in metabolic labeling and structural biology, and relevant metabolic pathways.

Core Chemical Properties and Identification

L-Threonine-¹⁵N is a non-radioactive, stable isotope-labeled version of the essential amino acid L-threonine, where the naturally occurring ¹⁴N atom in the amino group is replaced with the ¹⁵N isotope. This isotopic enrichment allows for the precise tracking and quantification of threonine metabolism and its incorporation into proteins without the safety concerns and disposal issues associated with radioactive isotopes.

The key identification and physical properties of L-Threonine-¹⁵N are summarized in the table below for easy reference.

PropertyValueCitations
CAS Number 80681-09-0[1][2]
Molecular Formula C₄H₉¹⁵NO₃[1]
Molecular Weight 120.11 g/mol [3][4]
Appearance Solid
Melting Point 256 °C (decomposes)
Optical Activity [α]20/D −27.4°, c = 1 in H₂O
Isotopic Purity Typically ≥98 atom % ¹⁵N
Chemical Purity Typically ≥98%
Solubility Soluble in water.

Applications in Research and Development

L-Threonine-¹⁵N is a versatile tool in modern biological and biomedical research, with primary applications in:

  • Quantitative Proteomics (SILAC): Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) utilizes L-Threonine-¹⁵N to metabolically label proteins in one cell population, which can then be compared with an unlabeled or differently labeled population to accurately quantify changes in protein abundance.

  • Metabolic Flux Analysis (MFA): As a metabolic tracer, L-Threonine-¹⁵N allows researchers to follow the pathways of threonine metabolism and its contribution to other metabolic networks within a cell or organism.

  • Biomolecular NMR Spectroscopy: The ¹⁵N nucleus is NMR-active, and its incorporation into proteins and other biomolecules aids in the determination of their three-dimensional structure and dynamics.

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving L-Threonine-¹⁵N.

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the general steps for a SILAC experiment using L-Threonine-¹⁵N to quantify protein expression changes between two cell populations.

Materials:

  • Cells of interest

  • SILAC-grade cell culture medium deficient in L-lysine, L-arginine, and L-threonine

  • Dialyzed fetal bovine serum (dFBS)

  • "Light" L-Threonine (¹⁴N)

  • "Heavy" L-Threonine-¹⁵N

  • Standard cell culture reagents and equipment

  • Mass spectrometer (e.g., Orbitrap)

Methodology:

  • Adaptation Phase:

    • Culture two populations of cells in parallel.

    • For the "heavy" population, supplement the SILAC medium with "heavy" L-Threonine-¹⁵N and "heavy" isotopes of lysine and arginine (if required for the specific experimental design).

    • For the "light" population, supplement the SILAC medium with the corresponding "light" amino acids.

    • Culture the cells for at least five to six cell divisions to ensure near-complete incorporation of the labeled amino acids into the proteome. The incorporation efficiency should be checked by mass spectrometry.

  • Experimental Phase:

    • Once >95% incorporation is confirmed, subject the two cell populations to their respective experimental conditions (e.g., drug treatment vs. control).

    • After the treatment period, harvest the cells.

  • Sample Preparation for Mass Spectrometry:

    • Combine equal numbers of cells from the "light" and "heavy" populations.

    • Lyse the combined cell pellet and extract the proteins.

    • Digest the proteins into peptides using a suitable protease (e.g., trypsin).

    • Clean up the peptide mixture using a desalting column.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will detect pairs of peptides that are chemically identical but differ in mass due to the presence of ¹⁵N (and other heavy isotopes).

    • The ratio of the peak intensities of the heavy and light peptides corresponds to the relative abundance of the protein in the two cell populations.

Protocol 2: ¹⁵N-Labeling of Proteins in E. coli for NMR Studies

This protocol describes the expression and purification of a ¹⁵N-labeled protein from E. coli for structural analysis by NMR spectroscopy.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression vector for the protein of interest.

  • M9 minimal medium components.

  • ¹⁵NH₄Cl as the sole nitrogen source.

  • Glucose (or other carbon source).

  • Trace elements solution.

  • Appropriate antibiotics.

  • IPTG (or other inducer).

  • Protein purification equipment (e.g., chromatography system).

  • NMR spectrometer.

Methodology:

  • Starter Culture:

    • Inoculate a small volume (e.g., 5-10 mL) of LB medium with a single colony of the transformed E. coli.

    • Grow overnight at 37°C with shaking.

  • Main Culture and Labeling:

    • Inoculate 1 L of M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source with the overnight starter culture.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Protein Expression:

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture for an additional 3-16 hours at a suitable temperature (e.g., 18-37°C), optimized for the specific protein.

  • Cell Harvesting and Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in a suitable lysis buffer and lyse the cells (e.g., by sonication).

    • Purify the ¹⁵N-labeled protein from the cell lysate using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

  • NMR Sample Preparation:

    • Exchange the purified protein into a suitable NMR buffer (e.g., phosphate buffer at a specific pH, containing 5-10% D₂O for the lock).

    • Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).

    • Transfer the sample to a high-quality NMR tube.

  • NMR Data Acquisition:

    • Acquire NMR spectra, such as a ¹H-¹⁵N HSQC experiment, to check for proper folding and to serve as a fingerprint of the protein for further structural and dynamic studies.

Signaling and Metabolic Pathways

L-Threonine is involved in several key metabolic pathways. Understanding these pathways is essential for designing and interpreting tracer experiments using L-Threonine-¹⁵N.

Threonine Biosynthesis Pathway

In microorganisms like E. coli, L-threonine is synthesized from aspartate in a multi-step enzymatic pathway.

Threonine_Biosynthesis Aspartate Aspartate Aspartyl_phosphate Aspartyl_phosphate Aspartate->Aspartyl_phosphate Aspartate kinase Aspartate_semialdehyde Aspartate_semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde Aspartate-semialdehyde dehydrogenase Homoserine Homoserine Aspartate_semialdehyde->Homoserine Homoserine dehydrogenase O_Phospho_homoserine O_Phospho_homoserine Homoserine->O_Phospho_homoserine Homoserine kinase L_Threonine L_Threonine O_Phospho_homoserine->L_Threonine Threonine synthase

Caption: L-Threonine biosynthesis pathway from aspartate.

Threonine Degradation Pathway

Threonine can be catabolized through several pathways, with a major one leading to the production of glycine and acetyl-CoA.

Threonine_Degradation L_Threonine L_Threonine two_Amino_3_ketobutyrate two_Amino_3_ketobutyrate L_Threonine->two_Amino_3_ketobutyrate Threonine dehydrogenase Glycine Glycine two_Amino_3_ketobutyrate->Glycine 2-amino-3-ketobutyrate CoA ligase Acetyl_CoA Acetyl_CoA two_Amino_3_ketobutyrate->Acetyl_CoA 2-amino-3-ketobutyrate CoA ligase Serine Serine Glycine->Serine Serine hydroxymethyltransferase

Caption: Major catabolic pathway of L-Threonine.

SILAC Experimental Workflow

The general workflow for a quantitative proteomics experiment using SILAC is depicted below.

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase cluster_Analysis Analysis Phase Light_Culture Cell Culture ('Light' Amino Acids) Treatment_Light Control Condition Light_Culture->Treatment_Light Heavy_Culture Cell Culture ('Heavy' ¹⁵N-Threonine) Treatment_Heavy Experimental Condition Heavy_Culture->Treatment_Heavy Combine_Cells Combine Cell Populations Treatment_Light->Combine_Cells Treatment_Heavy->Combine_Cells Protein_Extraction Protein Extraction & Digestion Combine_Cells->Protein_Extraction LC_MS LC-MS/MS Analysis Protein_Extraction->LC_MS Data_Analysis Data Analysis & Quantification LC_MS->Data_Analysis

Caption: General workflow for a SILAC experiment.

Conclusion

L-Threonine-¹⁵N is an indispensable tool for modern life science research. Its application in quantitative proteomics, metabolic flux analysis, and NMR-based structural biology provides invaluable insights into complex biological processes. The protocols and pathway diagrams presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this powerful stable isotope-labeled compound in their studies. Proper experimental design and careful execution of these methodologies will undoubtedly contribute to significant advancements in our understanding of biology and disease.

References

The Pivotal Role of L-Threonine in Protein Synthesis and Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

L-Threonine, an essential amino acid, plays a fundamental role far beyond its basic function as a protein building block. It is a critical regulator of metabolic processes and cellular signaling pathways that are central to cell growth, proliferation, and overall organismal health. This technical guide provides an in-depth exploration of L-Threonine's involvement in protein synthesis and its intricate metabolic pathways, offering valuable insights for researchers, scientists, and professionals in drug development.

L-Threonine: A Linchpin in Protein Synthesis

L-Threonine is indispensable for the synthesis of a vast array of proteins, contributing to the structural integrity and function of tissues throughout the body. Its unique hydroxyl group in its side chain allows for post-translational modifications such as phosphorylation, a key mechanism for regulating protein activity and signal transduction.

Direct Incorporation into Polypeptide Chains

As one of the 20 proteinogenic amino acids, L-Threonine is directly incorporated into nascent polypeptide chains during translation. It is encoded by the codons ACU, ACC, ACA, and ACG. The availability of L-Threonine is a rate-limiting factor for protein synthesis; a deficiency can significantly impair the production of vital proteins, leading to reduced growth and tissue repair.

Mucin Production and Gut Health

A significant portion of dietary L-Threonine is utilized for the synthesis of mucin, a glycoprotein that forms the protective mucus layer in the gastrointestinal tract. This barrier is crucial for lubricating the intestinal lining, protecting it from physical damage and pathogenic invasion, and modulating the gut microbiome.

The Metabolic Fates of L-Threonine

L-Threonine is catabolized through several key pathways, yielding a variety of important metabolic intermediates. The primary routes of L-Threonine degradation vary among species and are influenced by physiological conditions.

L-Threonine Dehydrogenase Pathway

In many organisms, the principal catabolic pathway for L-Threonine is initiated by the enzyme L-Threonine 3-dehydrogenase (TDH). This NAD+-dependent enzyme oxidizes L-Threonine to 2-amino-3-ketobutyrate. This intermediate is then cleaved by 2-amino-3-ketobutyrate CoA ligase (or glycine C-acetyltransferase) into glycine and acetyl-CoA.[1][2] Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production, while glycine serves as a precursor for the synthesis of other crucial biomolecules, including purines and glutathione.[3] In some cases, 2-amino-3-ketobutyrate can spontaneously decarboxylate to form aminoacetone.[4]

// Nodes L_Threonine [label="L-Threonine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Two_Amino_3_Ketobutyrate [label="2-Amino-3-ketobutyrate", fillcolor="#FBBC05", fontcolor="#202124"]; Glycine [label="Glycine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acetyl_CoA [label="Acetyl-CoA", fillcolor="#34A853", fontcolor="#FFFFFF"]; Aminoacetone [label="Aminoacetone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TCA_Cycle [label="TCA Cycle", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Biosynthesis [label="Biosynthesis (e.g., Purines)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges L_Threonine -> Two_Amino_3_Ketobutyrate [label=" L-Threonine\n Dehydrogenase\n (TDH)"]; Two_Amino_3_Ketobutyrate -> Glycine [label=" 2-Amino-3-ketobutyrate\n CoA Ligase"]; Two_Amino_3_Ketobutyrate -> Acetyl_CoA [label=" 2-Amino-3-ketobutyrate\n CoA Ligase"]; Two_Amino_3_Ketobutyrate -> Aminoacetone [label=" Spontaneous\n Decarboxylation"]; Acetyl_CoA -> TCA_Cycle; Glycine -> Biosynthesis; } Caption: Catabolism of L-Threonine via the Threonine Dehydrogenase pathway.

Threonine Dehydratase/Deaminase Pathway

In humans, the gene for L-threonine dehydrogenase is an inactive pseudogene.[2] Consequently, the primary catabolic route is through the cytosolic enzyme threonine dehydratase (also known as threonine deaminase), which converts L-Threonine to α-ketobutyrate and ammonia. α-Ketobutyrate is subsequently metabolized to propionyl-CoA and then succinyl-CoA, an intermediate of the TCA cycle.

L-Threonine Biosynthesis

While essential for humans, L-Threonine is synthesized from aspartate in bacteria, yeast, and plants. This multi-step pathway is tightly regulated by feedback inhibition, where L-Threonine itself inhibits key enzymes in the pathway, such as aspartate kinase and homoserine dehydrogenase, to control its own production.

// Nodes Aspartate [label="Aspartate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Aspartyl_Phosphate [label="Aspartyl-β-phosphate", fillcolor="#FBBC05", fontcolor="#202124"]; Aspartate_Semialdehyde [label="Aspartate-β-semialdehyde", fillcolor="#FBBC05", fontcolor="#202124"]; Homoserine [label="Homoserine", fillcolor="#FBBC05", fontcolor="#202124"]; O_Phosphohomoserine [label="O-Phosphohomoserine", fillcolor="#FBBC05", fontcolor="#202124"]; L_Threonine [label="L-Threonine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Aspartate -> Aspartyl_Phosphate [label=" Aspartate Kinase"]; Aspartyl_Phosphate -> Aspartate_Semialdehyde [label=" Aspartate-semialdehyde\n Dehydrogenase"]; Aspartate_Semialdehyde -> Homoserine [label=" Homoserine\n Dehydrogenase"]; Homoserine -> O_Phosphohomoserine [label=" Homoserine Kinase"]; O_Phosphohomoserine -> L_Threonine [label=" Threonine Synthase"];

// Feedback Inhibition L_Threonine -> Aspartate [style=dashed, arrowhead=tee, color="#EA4335", constraint=false]; L_Threonine -> Homoserine [style=dashed, arrowhead=tee, color="#EA4335", constraint=false]; L_Threonine -> O_Phosphohomoserine [style=dashed, arrowhead=tee, color="#EA4335", constraint=false]; } Caption: Overview of the L-Threonine biosynthesis pathway.

L-Threonine as a Signaling Molecule: The mTOR Pathway

Beyond its metabolic roles, L-Threonine functions as a signaling molecule, most notably in the activation of the mechanistic target of rapamycin (mTOR) pathway. mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, and metabolism.

Amino acids, including L-Threonine, are crucial for the activation of mTORC1. The presence of sufficient amino acids is sensed by the Rag GTPases, which then recruit mTORC1 to the lysosomal surface, where it can be activated by Rheb. Activated mTORC1 phosphorylates downstream targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1), leading to an increase in protein synthesis and cell growth. Studies have shown that L-Threonine can stimulate the PI3K/Akt signaling pathway, which also feeds into mTOR activation.

// Nodes L_Threonine [label="L-Threonine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Amino_Acid_Pool [label="Intracellular\nAmino Acid Pool", fillcolor="#F1F3F4", fontcolor="#202124"]; Rag_GTPases [label="Rag GTPases", fillcolor="#FBBC05", fontcolor="#202124"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; S6K1 [label="S6K1", fillcolor="#34A853", fontcolor="#FFFFFF"]; fourEBP1 [label="4E-BP1", fillcolor="#34A853", fontcolor="#FFFFFF"]; Protein_Synthesis [label="Protein Synthesis", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cell_Growth [label="Cell Growth", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Lysosome [label="Lysosome", shape=house, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges L_Threonine -> Amino_Acid_Pool; Amino_Acid_Pool -> Rag_GTPases [label=" Senses"]; Rag_GTPases -> mTORC1 [label=" Recruits to Lysosome"]; mTORC1 -> S6K1 [label=" Phosphorylates"]; mTORC1 -> fourEBP1 [label=" Phosphorylates"]; S6K1 -> Protein_Synthesis [label=" Promotes"]; fourEBP1 -> Protein_Synthesis [label=" Promotes\n(by releasing eIF4E)"]; Protein_Synthesis -> Cell_Growth; mTORC1 -> Lysosome [style=dotted, arrowhead=none, constraint=false]; } Caption: L-Threonine's role in the activation of the mTORC1 signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative data related to L-Threonine metabolism and its effects.

Table 1: Kinetic Parameters of L-Threonine Dehydrogenase (TDH)

OrganismSubstrateKm (mM)VmaxReference
Pyrococcus horikoshiiL-Threonine (with NAD+)0.0131.75 mmol NADH/min/mg
Pyrococcus horikoshiiNAD+0.0101.75 mmol NADH/min/mg
Escherichia coli K-12L-Threonine1.43-
Escherichia coli K-12NAD+0.19-

Table 2: Effect of L-Threonine Supplementation on Plasma Amino Acid Concentrations in Healthy Adults

ParameterPlacebo3 g/day L-Threonine6 g/day L-Threonine9 g/day L-Threonine12 g/day L-ThreonineReference
Plasma L-Threonine (nmol/mL)134 ± 24165 ± 36213 ± 45278 ± 63354 ± 89
Plasma L-2-aminobutyrate (nmol/mL)16.3 ± 3.518.2 ± 4.121.5 ± 5.225.4 ± 6.830.1 ± 8.3
*Statistically significant increase compared to placebo.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of L-Threonine's roles. Below are outlines of key experimental protocols.

Western Blotting for mTOR Pathway Activation

This protocol is used to detect the phosphorylation status of key proteins in the mTOR signaling cascade, indicating pathway activation.

// Nodes Start [label="Cell/Tissue Lysis\n(with protease/phosphatase inhibitors)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quantification [label="Protein Quantification\n(e.g., BCA assay)", fillcolor="#FBBC05", fontcolor="#202124"]; SDS_PAGE [label="SDS-PAGE\n(Protein separation by size)", fillcolor="#FBBC05", fontcolor="#202124"]; Transfer [label="Protein Transfer\n(to PVDF or nitrocellulose membrane)", fillcolor="#FBBC05", fontcolor="#202124"]; Blocking [label="Blocking\n(e.g., with BSA or non-fat milk)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Primary_Ab [label="Primary Antibody Incubation\n(e.g., anti-phospho-S6K1)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Secondary_Ab [label="Secondary Antibody Incubation\n(HRP-conjugated)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detection [label="Detection\n(Chemiluminescence)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Image Analysis and Quantification", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Quantification; Quantification -> SDS_PAGE; SDS_PAGE -> Transfer; Transfer -> Blocking; Blocking -> Primary_Ab; Primary_Ab -> Secondary_Ab; Secondary_Ab -> Detection; Detection -> Analysis; } Caption: A typical workflow for Western blot analysis of mTOR pathway proteins.

Detailed Steps:

  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity and phosphorylation states.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • Gel Electrophoresis: Separate proteins by size on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., total mTOR, phospho-mTOR, total S6K1, phospho-S6K1). This is typically done overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the metabolic stability of a compound, such as an L-Threonine derivative, by incubating it with liver microsomes, which contain key drug-metabolizing enzymes.

Procedure:

  • Preparation: Prepare a stock solution of the test compound. Thaw human or animal liver microsomes on ice. Prepare a reaction buffer (e.g., phosphate buffer, pH 7.4).

  • Incubation: Pre-warm the microsomes and test compound in the reaction buffer at 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction with a cold organic solvent like acetonitrile.

  • Analysis: Centrifuge the samples to pellet the precipitated protein. Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Interpretation: Plot the natural logarithm of the percentage of the remaining compound against time to determine the half-life (t1/2) and intrinsic clearance (CLint).

Measurement of Muscle Protein Synthesis Using Stable Isotopes

The flooding dose technique with a labeled amino acid, such as L-[2H5]phenylalanine, is a common method to measure the fractional synthetic rate (FSR) of muscle protein.

Protocol Outline:

  • Tracer Infusion: A large, priming dose of the stable isotope-labeled amino acid is administered intravenously to rapidly equilibrate the precursor pools.

  • Tissue and Blood Sampling: Muscle biopsies and blood samples are collected at baseline and at a defined time point after the infusion.

  • Sample Processing: The muscle tissue is homogenized, and proteins are precipitated. The protein pellet is hydrolyzed to release amino acids. Blood plasma is also processed to isolate free amino acids.

  • Isotopic Enrichment Analysis: The isotopic enrichment of the tracer amino acid in the precursor pool (plasma or intracellular free amino acids) and in the protein hydrolysate is determined by mass spectrometry (GC-MS or LC-MS/MS).

  • FSR Calculation: The fractional synthetic rate is calculated based on the rate of incorporation of the labeled amino acid into the protein over time, relative to the enrichment of the precursor pool.

Implications for Drug Development

The central role of L-Threonine in protein synthesis and metabolism makes it and its associated pathways attractive targets for drug development.

  • Oncology: The mTOR pathway is frequently hyperactivated in cancer. Modulating L-Threonine availability or its transport could potentially impact tumor growth by affecting mTORC1 signaling and protein synthesis.

  • Metabolic Diseases: Dysregulation of amino acid metabolism is a hallmark of conditions like obesity and type 2 diabetes. Understanding how L-Threonine influences metabolic pathways can inform the development of novel therapeutic strategies.

  • Infectious Diseases: The L-Threonine biosynthesis pathway is essential for many pathogenic bacteria but absent in humans, making the enzymes in this pathway potential targets for the development of new antibiotics.

  • Nutraceuticals and Therapeutic Nutrition: L-Threonine supplementation is being investigated for its potential to improve gut health, enhance immune function, and support muscle protein synthesis in various clinical populations.

Conclusion

L-Threonine is a multifaceted amino acid with profound implications for cellular and organismal physiology. Its integral role in protein synthesis, its diverse metabolic fates, and its function as a key signaling molecule underscore its importance in health and disease. A thorough understanding of the intricate mechanisms governing L-Threonine metabolism and signaling is paramount for researchers and drug development professionals seeking to devise innovative therapeutic interventions for a wide range of pathological conditions. This guide provides a foundational framework for these endeavors, highlighting the critical pathways and offering practical experimental approaches for their investigation.

References

L-Threonine-15N: A Technical Guide to Tracing Nitrogen Metabolism Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Threonine, an essential amino acid, plays a pivotal role in a multitude of physiological processes, including protein synthesis, immune function, and the structural integrity of tissues. Its metabolism is intricately linked to central nitrogen and carbon cycles within the cell. The use of stable isotope-labeled L-Threonine, specifically with the heavy isotope of nitrogen (¹⁵N), provides a powerful and precise tool for elucidating the complex pathways of nitrogen metabolism. This technical guide offers an in-depth overview of the application of L-Threonine-¹⁵N in tracing nitrogen flux, detailing experimental protocols, quantitative data analysis, and the visualization of metabolic pathways. By tracking the incorporation of the ¹⁵N label into downstream metabolites, researchers can gain critical insights into cellular physiology, disease pathogenesis, and the mechanism of action of novel therapeutics.

Core Principles of L-Threonine-¹⁵N Tracing

Stable isotope tracing with L-Threonine-¹⁵N relies on the principle of introducing a labeled precursor into a biological system and monitoring its conversion into various metabolic products. The ¹⁵N atom from L-Threonine can be transferred to other molecules through transamination and other enzymatic reactions. By employing analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, the enrichment of ¹⁵N in these downstream metabolites can be quantified. This allows for the determination of metabolic flux, providing a dynamic measure of the rates of metabolic reactions.

Quantitative Analysis of Nitrogen Flux from L-Threonine-¹⁵N

The administration of L-Threonine-¹⁵N allows for the quantitative assessment of its contribution to the nitrogen pools of other amino acids and metabolic end products. The following tables summarize key quantitative data from in vivo studies, illustrating the metabolic fate of threonine nitrogen under different physiological conditions.

Table 1: Effect of Dietary Protein Intake on Threonine Catabolism in an In Vivo Model

This table presents data from a study on growing pigs, showcasing how different dietary protein levels impact the metabolic flux of threonine. The animals were infused with L-[¹³C₁]threonine and [¹⁵N]glycine to trace carbon and nitrogen pathways.

ParameterControl DietHigh-Protein Diet
Threonine Intake (μmol·kg⁻¹·h⁻¹)50126
Threonine Oxidation to CO₂ (μmol·kg⁻¹·h⁻¹)1549
Threonine Conversion to Glycine (μmol·kg⁻¹·h⁻¹)1.63.5
Reference [1][1]

Table 2: Splanchnic Extraction of Dietary Threonine in an In Vivo Pig Model

This table highlights the significant first-pass metabolism of dietary threonine by the portal-drained viscera (PDV) and the liver.

ParameterPercentage of Infused Labeled Threonine
Total Splanchnic Tissue Extraction60%
Portal-Drained Viscera (PDV) Extraction88% of Splanchnic Extraction
Reference [2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of L-Threonine-¹⁵N tracing studies. Below are representative protocols for in vivo and in vitro experiments, including sample preparation for mass spectrometry analysis.

In Vivo L-Threonine-¹⁵N Tracing in an Animal Model

This protocol outlines a continuous infusion study to measure threonine metabolism in live subjects.

Objective: To quantify the in vivo kinetics of L-Threonine and the transfer of its nitrogen to other metabolites.

Materials:

  • L-Threonine-¹⁵N (sterile, pyrogen-free solution)

  • Experimental animals (e.g., rats, pigs)

  • Catheters for infusion and blood sampling

  • Metabolic cages for urine and feces collection

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Preparation: Acclimate animals to individual housing and the experimental diet for a sufficient period. Surgically implant catheters in a major vein for infusion and an artery for blood sampling. Allow for a recovery period post-surgery.

  • Tracer Infusion: Prepare a sterile solution of L-Threonine-¹⁵N of known concentration. On the day of the experiment, begin a primed-continuous infusion of the tracer at a constant rate. The priming dose helps to rapidly achieve isotopic steady-state.

  • Sample Collection: Collect baseline blood, urine, and breath samples before starting the infusion. During the infusion, collect arterial blood samples at predetermined time points into heparinized tubes. Immediately centrifuge the blood to separate plasma and store at -80°C. Collect urine and feces throughout the infusion period.

  • Sample Processing and Analysis: Plasma and urine samples will be processed for amino acid analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the ¹⁵N enrichment in threonine and other amino acids.

In Vitro L-Threonine-¹⁵N Tracing in Cell Culture

This protocol describes a typical experiment to trace nitrogen metabolism in cultured cells.

Objective: To determine the metabolic fate of L-Threonine-¹⁵N in a specific cell line.

Materials:

  • Cultured cells of interest

  • Cell culture medium deficient in natural threonine

  • L-Threonine-¹⁵N

  • Dialyzed fetal bovine serum (FBS)

  • Cell culture plates or flasks

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent (e.g., 80% methanol, -80°C)

  • Cell scraper

  • Centrifuge

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to reach the desired confluency in standard growth medium.

  • Labeling Medium Preparation: Prepare the experimental medium by supplementing threonine-free medium with a known concentration of L-Threonine-¹⁵N and other necessary nutrients, including dialyzed FBS to minimize unlabeled amino acids.

  • Labeling: At the start of the experiment, aspirate the standard medium, wash the cells once with PBS, and then add the pre-warmed ¹⁵N-labeling medium.

  • Time Course Sampling: At designated time points, rapidly aspirate the labeling medium and wash the cells twice with ice-cold PBS.

  • Metabolite Extraction: Immediately add ice-cold extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate.

  • Sample Processing: Centrifuge the lysate at high speed to pellet protein and cell debris. Collect the supernatant containing the metabolites. Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. The dried extract is now ready for derivatization and analysis.

Sample Preparation for GC-MS Analysis of ¹⁵N-Labeled Amino Acids

This protocol details the steps for preparing biological samples for the analysis of ¹⁵N enrichment in amino acids.

Objective: To derivatize amino acids for volatile analysis by GC-MS.

Materials:

  • Dried metabolite extracts or hydrolyzed protein samples

  • Derivatization reagents (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% tert-butyldimethylchlorosilane - MTBSTFA + 1% TBDMSCI)

  • Anhydrous pyridine

  • Heating block or oven

  • GC-MS vials with inserts

Procedure:

  • Hydrolysis (for protein-bound amino acids): For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release individual amino acids. Dry the hydrolysate completely.

  • Derivatization: a. Reconstitute the dried metabolite extract or hydrolysate in a suitable solvent (e.g., anhydrous pyridine). b. Add the derivatization reagent (e.g., MTBSTFA + 1% TBDMSCI). c. Heat the mixture (e.g., at 60°C for 1 hour) to facilitate the derivatization reaction.

  • GC-MS Analysis: After cooling, transfer the derivatized sample to a GC-MS vial for analysis. The instrument will separate the derivatized amino acids, and the mass spectrometer will detect the mass-to-charge ratio of the fragments, allowing for the determination of ¹⁵N incorporation.

Visualization of Metabolic Pathways

Understanding the flow of nitrogen from L-Threonine requires a clear visualization of the interconnected metabolic pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the key catabolic routes of threonine.

Threonine Degradation Pathways

There are two primary pathways for threonine catabolism in many organisms: the threonine dehydrogenase pathway and the threonine dehydratase pathway.

Threonine_Catabolism Thr_TDH L-Threonine AKB 2-Amino-3-ketobutyrate Thr_TDH->AKB NAD⁺ → NADH TDH Threonine Dehydrogenase Gly_AcCoA Glycine + Acetyl-CoA AKB->Gly_AcCoA CoA Thr_TD L-Threonine aKB_NH4 α-Ketobutyrate + NH₄⁺ Thr_TD->aKB_NH4 TD Threonine Dehydratase Propionyl_CoA Propionyl-CoA aKB_NH4->Propionyl_CoA

Caption: Major catabolic pathways of L-Threonine.

Experimental Workflow for L-Threonine-¹⁵N Tracing

This diagram outlines the general workflow for a stable isotope tracing experiment using L-Threonine-¹⁵N.

Experimental_Workflow cluster_Experiment Experimental Phase cluster_Analysis Analytical Phase cluster_Data Data Interpretation Tracer L-Threonine-¹⁵N Administration (In Vivo or In Vitro) Sampling Sample Collection (Blood, Tissue, Cells) Tracer->Sampling Extraction Metabolite Extraction Sampling->Extraction Derivatization Derivatization Extraction->Derivatization Analysis GC-MS or LC-MS Analysis Derivatization->Analysis Enrichment ¹⁵N Enrichment Calculation Analysis->Enrichment Flux Metabolic Flux Analysis Enrichment->Flux Interpretation Biological Interpretation Flux->Interpretation

Caption: Workflow for L-Threonine-¹⁵N tracing studies.

Conclusion

L-Threonine-¹⁵N is an invaluable tool for researchers in the fields of metabolism, drug discovery, and nutritional science. By enabling the precise tracing of nitrogen atoms through complex biochemical networks, it provides a dynamic and quantitative understanding of metabolic fluxes. The protocols and data presented in this guide serve as a foundational resource for designing and implementing robust stable isotope tracing studies. The continued application of this technology will undoubtedly lead to new discoveries in our understanding of health and disease, paving the way for novel therapeutic interventions and personalized medicine.

References

The Sentinel Isotope: A Technical Guide to the Discovery and Application of ¹⁵N in Biological Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stable isotope of nitrogen, ¹⁵N, has been an indispensable tool in unraveling the complexities of biological systems. Its ability to act as a tracer, without perturbing the system under study, has provided profound insights into the dynamic nature of biomolecules. This technical guide delves into the historical discoveries that established the utility of ¹⁵N and provides an in-depth look at the experimental protocols that continue to drive innovation in biological research and drug development. From the foundational experiments of Schoenheimer and Meselson-Stahl to its modern applications in proteomics and structural biology, ¹⁵N remains at the forefront of biological inquiry.

The Dawn of a New Era: The Discovery of the Dynamic State of Body Constituents

In the early 20th century, the prevailing view of metabolism was that the macromolecules of the body were largely static structures, with dietary intake primarily serving as fuel. This paradigm was challenged by the pioneering work of Rudolf Schoenheimer and his colleagues in the late 1930s.[1] By introducing the use of stable isotopes as tracers, they revealed a far more dynamic and interconnected metabolic world.[1][2]

Schoenheimer's Seminal Experiments

Schoenheimer's group conducted a series of groundbreaking experiments using ¹⁵N-labeled amino acids to trace the fate of dietary nitrogen in adult rats. Their findings, published in their seminal 1942 book "The Dynamic State of Body Constituents," demonstrated that dietary amino acids were not merely catabolized for energy but were rapidly incorporated into tissue proteins, which themselves were in a constant state of flux.[3][4]

This protocol is a reconstruction based on the descriptions in Schoenheimer's publications.

  • Isotope Labeling: Leucine was synthesized with an excess of ¹⁵N in its amino group.

  • Animal Model: Adult rats maintained on a standard diet were used.

  • Administration: A known amount of ¹⁵N-labeled leucine was administered to the rats, typically through their diet over a period of several days.

  • Sample Collection: At various time points, tissue samples (e.g., liver, muscle) and excreta (urine, feces) were collected.

  • ¹⁵N Analysis: The nitrogen from the isolated amino acids and other nitrogenous compounds was converted to gaseous N₂. The isotopic composition of this gas was then analyzed using an early model of an isotope ratio mass spectrometer.

Schoenheimer's experiments revealed that a significant portion of the administered ¹⁵N was incorporated into tissue proteins, indicating a continuous process of protein synthesis and degradation. Even in animals in nitrogen balance, the body's proteins were not static but were in a state of "dynamic equilibrium."

Tissue¹⁵N Incorporation (Atom % Excess) after 3 daysEstimated Protein Half-life (days)
Liver ProteinsHigh~7
Muscle ProteinsModerate~30
CollagenVery Low>100

Caption: A summary of the relative ¹⁵N incorporation and estimated protein half-lives in different rat tissues from Schoenheimer's experiments.

The Elegant Proof: The Meselson-Stahl Experiment

One of the most celebrated experiments in molecular biology, the Meselson-Stahl experiment, provided definitive proof for the semi-conservative replication of DNA, a cornerstone of modern genetics. This elegant experiment relied on the ability to distinguish between "old" and "new" DNA strands using the heavy isotope ¹⁵N.

Experimental Design and Rationale

The experiment was designed to differentiate between three proposed models of DNA replication: conservative, semi-conservative, and dispersive. By growing Escherichia coli in a medium containing ¹⁵N as the sole nitrogen source, the DNA of the bacteria became uniformly labeled with the heavy isotope. The bacteria were then transferred to a medium containing the lighter ¹⁴N isotope, and the density of the DNA was analyzed at subsequent generations.

Detailed Experimental Protocol
  • Bacterial Strain: Escherichia coli B was used for its rapid growth and well-understood genetics.

  • ¹⁵N Labeling Medium (Heavy Medium): A minimal medium was prepared with ¹⁵NH₄Cl as the sole nitrogen source. The exact composition included:

    • ¹⁵NH₄Cl (96.5% ¹⁵N)

    • Glucose

    • A mixture of salts (phosphates, sulfates)

    • Trace elements

  • ¹⁴N Medium (Light Medium): An identical medium was prepared using standard ¹⁴NH₄Cl.

  • Growth Conditions:

    • E. coli was grown for 14 generations in the heavy medium to ensure that virtually all of its DNA was labeled with ¹⁵N.

    • The bacteria were then rapidly transferred to the light medium.

    • Samples of bacteria were collected at various time points corresponding to different generations of growth in the light medium (Generation 0, Generation 1, Generation 2, etc.).

  • DNA Extraction and Analysis:

    • The bacterial cells were lysed to release the DNA.

    • The DNA was then subjected to cesium chloride (CsCl) density gradient centrifugation. A solution of CsCl, when centrifuged at high speed (e.g., 140,000 x g for 20 hours), forms a density gradient.

    • The DNA molecules migrate to the position in the gradient where their density equals that of the CsCl solution.

    • The position of the DNA bands was visualized and quantified using UV absorption photography.

Results and Interpretation

The results of the Meselson-Stahl experiment provided clear and unambiguous support for the semi-conservative model of DNA replication.

GenerationObserved DNA BandsInterpretation
0A single "heavy" bandAll DNA is uniformly labeled with ¹⁵N.
1A single "intermediate" bandEach new DNA molecule consists of one old (¹⁵N) strand and one new (¹⁴N) strand. This result ruled out the conservative replication model.
2Two bands of equal intensity: one "intermediate" and one "light"Half of the DNA molecules are of intermediate density, and half are composed entirely of ¹⁴N. This result ruled out the dispersive model.

Caption: Summary of the results from the Meselson-Stahl experiment and their interpretation.

Logical Flow of the Meselson-Stahl Experiment

Meselson_Stahl_Experiment cluster_generation_0 Generation 0 cluster_generation_1 Generation 1 cluster_generation_2 Generation 2 cluster_analysis Analysis G0 E. coli grown in ¹⁵N medium DNA0 ¹⁵N/¹⁵N DNA (Heavy) G0->DNA0 Centrifugation CsCl Density Gradient Centrifugation DNA0->Centrifugation Single Heavy Band G1 Transfer to ¹⁴N medium DNA1 ¹⁵N/¹⁴N DNA (Intermediate) G1->DNA1 DNA1->Centrifugation Single Intermediate Band G2 Second replication in ¹⁴N medium DNA2_intermediate ¹⁵N/¹⁴N DNA (Intermediate) G2->DNA2_intermediate DNA2_light ¹⁴N/¹⁴N DNA (Light) G2->DNA2_light DNA2_intermediate->Centrifugation Two Bands: Intermediate & Light DNA2_light->Centrifugation Two Bands: Intermediate & Light Conclusion Conclusion: Semi-Conservative Replication Centrifugation->Conclusion

Caption: Logical workflow of the Meselson-Stahl experiment.

Modern Applications of ¹⁵N in Biological Research

The legacy of these early experiments continues in the widespread use of ¹⁵N in modern biological research. Two key areas where ¹⁵N labeling has become indispensable are proteomics and structural biology.

Quantitative Proteomics using ¹⁵N Metabolic Labeling

Metabolic labeling with ¹⁵N allows for the accurate quantification of changes in protein abundance between different cellular states. In this approach, one population of cells is grown in a medium containing ¹⁵N, while a control population is grown in a ¹⁴N medium. The two cell populations are then mixed, and the proteins are extracted, digested, and analyzed by mass spectrometry. The ratio of the peak intensities of the ¹⁵N- and ¹⁴N-labeled peptides provides a precise measure of the relative abundance of each protein.

Proteomics_Workflow cluster_labeling Metabolic Labeling cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis Cell_Culture_14N Cell Culture 1 (¹⁴N Medium) Mix_Cultures Mix Cell Cultures Cell_Culture_14N->Mix_Cultures Cell_Culture_15N Cell_Culture 2 (¹⁵N Medium) Cell_Culture_15N->Mix_Cultures Protein_Extraction Protein Extraction Mix_Cultures->Protein_Extraction Protein_Digestion Protein Digestion (e.g., Trypsin) Protein_Extraction->Protein_Digestion LC_MSMS LC-MS/MS Analysis Protein_Digestion->LC_MSMS Data_Analysis Data Analysis: Peptide Identification & Quantification LC_MSMS->Data_Analysis Result Relative Protein Quantification Data_Analysis->Result NMR_Workflow cluster_expression Protein Expression & Labeling cluster_nmr NMR Data Acquisition cluster_analysis Structure Calculation & Validation Expression Recombinant Protein Expression in E. coli on ¹⁵N-enriched medium Purification Protein Purification Expression->Purification HSQC 2D ¹H-¹⁵N HSQC Purification->HSQC Triple_Resonance 3D Triple Resonance Experiments (e.g., HNCA, HN(CO)CA) HSQC->Triple_Resonance Assignment Resonance Assignment HSQC->Assignment NOESY 3D ¹⁵N-edited NOESY Triple_Resonance->NOESY Triple_Resonance->Assignment Restraint_Generation Generate Distance & Dihedral Angle Restraints Triple_Resonance->Restraint_Generation NOESY->Restraint_Generation Structure_Calculation Structure Calculation Restraint_Generation->Structure_Calculation Validation Structure Validation Structure_Calculation->Validation Final_Structure 3D Protein Structure Validation->Final_Structure

References

A Technical Guide to L-Threonine-15N: Suppliers and Isotopic Purity Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of L-Threonine-15N, a stable isotope-labeled amino acid crucial for a wide range of research applications. This document outlines reputable suppliers, details isotopic and chemical purity standards, and presents methodologies for verifying these parameters. The information herein is intended to assist researchers, scientists, and drug development professionals in sourcing high-quality this compound and employing it effectively in their studies.

Sourcing High-Purity this compound: A Supplier Overview

The selection of a reliable supplier is paramount to ensure the quality and consistency of this compound for research purposes. Several reputable chemical and isotope labeling companies specialize in providing high-purity stable isotope-labeled compounds. Below is a summary of key suppliers and their typical product specifications.

SupplierTypical Isotopic Purity (atom % 15N)Typical Chemical PurityNotes
Sigma-Aldrich (Merck) ≥98%≥98% (CP)Offers this compound suitable for bio NMR and other research applications. Certificates of Analysis are readily available for specific lots.
Cambridge Isotope Laboratories, Inc. (CIL) ≥98%[1]≥98%A leading manufacturer of stable isotopes and stable isotope-labeled compounds, offering this compound for various research needs including biomolecular NMR, metabolism, and proteomics.[2]
MedchemExpress Inquire for specific lotsInquire for specific lotsProvides this compound for research use, highlighting its application as a tracer or internal standard in NMR, GC-MS, or LC-MS.
Cenmed ≥98%Inquire for specific lotsA supplier of various laboratory and clinical supplies, offering this compound with specified isotopic purity.
Alfa Chemistry Inquire for specific lotsInquire for specific lotsSupplies this compound for analytical and research purposes.
ChemPep High PurityHigh PuritySpecializes in stable isotope-labeled amino acids for mass spectrometry, NMR analysis, and metabolic labeling.
BOC Sciences ≥95% (up to 99%)≥95%Offers custom synthesis of stable isotope-labeled amino acids with varying enrichment levels to meet specific research requirements.

Understanding Isotopic and Chemical Purity Standards

For research-grade stable isotope-labeled compounds like this compound, there are no universally mandated isotopic purity standards from pharmacopeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.). Instead, the standards are primarily defined by the suppliers and are driven by the specific requirements of the intended application.

Isotopic Purity (Isotopic Enrichment): This critical parameter indicates the percentage of molecules in which the nitrogen atom is the 15N isotope. For most research applications, an isotopic purity of ≥98 atom % 15N is common and generally sufficient. This high level of enrichment is crucial for obtaining clear and unambiguous results in techniques like NMR spectroscopy and mass spectrometry, minimizing interference from the naturally abundant 14N isotope.

Chemical Purity: This refers to the percentage of the compound that is in the desired chemical form (L-Threonine), free from other chemical impurities. A high chemical purity, typically ≥98% , is essential to avoid confounding results from contaminants.

A Certificate of Analysis (CoA) provided by the supplier is a crucial document that details the specific isotopic and chemical purity of a particular batch of this compound. Researchers should always request and carefully review the CoA before using the compound in their experiments.

Experimental Protocols for Purity Determination

The isotopic and chemical purity of this compound are primarily determined using two powerful analytical techniques: Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity Determination by Mass Spectrometry

Mass spectrometry (MS) is a highly sensitive technique for determining the isotopic enrichment of a labeled compound by measuring the mass-to-charge ratio of its ions.

Methodology:

  • Sample Preparation and Derivatization: To improve volatility and ionization efficiency for gas chromatography-mass spectrometry (GC-MS), this compound is often derivatized. A common method involves the formation of N-acetyl-n-propyl (NAP) esters or tert-butyldimethylsilyl (TBDMS) derivatives.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) or an isotope ratio mass spectrometer (IRMS) is typically used.

  • Analysis:

    • The derivatized sample is injected into the GC, where it is vaporized and separated from other components.

    • The separated compound enters the mass spectrometer, where it is ionized.

    • The mass analyzer separates the ions based on their mass-to-charge ratio.

    • The detector measures the abundance of the ions corresponding to this compound and any remaining L-Threonine-14N.

  • Data Interpretation: The isotopic enrichment is calculated from the relative intensities of the mass peaks corresponding to the labeled and unlabeled molecules.

Isotopic and Chemical Purity Determination by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive technique that can provide detailed information about the structure and isotopic composition of a molecule.

Methodology:

  • Sample Preparation: A small amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., D₂O).

  • Instrumentation: A high-field NMR spectrometer is used.

  • Analysis:

    • A proton (¹H) NMR spectrum is first acquired to confirm the chemical identity and purity of the L-Threonine. The presence of unexpected signals may indicate chemical impurities.

    • A nitrogen-15 (¹⁵N) NMR spectrum is then acquired. Due to the high enrichment, a strong signal will be observed for the 15N nucleus. The chemical shift of this signal can confirm the presence of the nitrogen in the expected chemical environment of the amino acid.

    • Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC) experiments can be performed to correlate the ¹⁵N nucleus with adjacent protons, further confirming the structure and the position of the label.

  • Data Interpretation: The presence of a single, sharp signal in the ¹⁵N NMR spectrum at the expected chemical shift confirms high isotopic purity. The ¹H NMR spectrum provides information on the chemical purity.

Visualizing Key Processes

To further aid in the understanding of the quality control process and the application of this compound, the following diagrams are provided.

Quality_Control_Workflow cluster_supplier Supplier cluster_researcher Researcher/Lab Supplier_Selection Supplier Selection CoA_Review Certificate of Analysis Review Supplier_Selection->CoA_Review Incoming_QC Incoming Quality Control CoA_Review->Incoming_QC Procurement Mass_Spec Mass Spectrometry (Isotopic Purity) Incoming_QC->Mass_Spec NMR_Spec NMR Spectroscopy (Chemical & Isotopic Purity) Incoming_QC->NMR_Spec Experiment Experimental Use Mass_Spec->Experiment Verified NMR_Spec->Experiment Verified

Quality Control Workflow for this compound.

Metabolic_Pathway L_Threonine_15N This compound (Labeled Precursor) Protein_Synthesis Protein Synthesis L_Threonine_15N->Protein_Synthesis Labeled_Protein 15N-Labeled Protein Protein_Synthesis->Labeled_Protein Proteolysis Proteolysis Labeled_Protein->Proteolysis Labeled_Peptides 15N-Labeled Peptides Proteolysis->Labeled_Peptides Mass_Spec_Analysis Mass Spectrometry Analysis Labeled_Peptides->Mass_Spec_Analysis

Simplified Metabolic Labeling and Analysis Pathway.

Conclusion

The successful application of this compound in research and drug development hinges on the procurement of high-quality material and the rigorous verification of its isotopic and chemical purity. By partnering with reputable suppliers and employing robust analytical techniques such as mass spectrometry and NMR spectroscopy, researchers can ensure the integrity of their experiments and the reliability of their data. This guide provides a foundational understanding to aid in the confident selection and utilization of this compound for advanced scientific investigation.

References

The Metabolic Journey of L-Threonine-15N in Mammalian Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic fate of L-Threonine labeled with the stable isotope ¹⁵N in mammalian cells. Understanding the intricate pathways of threonine metabolism is crucial for research in areas such as nutrient sensing, metabolic disorders, and the development of novel therapeutics. This document details the primary catabolic routes, the incorporation of threonine into protein synthesis, and the experimental methodologies used to trace its metabolic journey.

Introduction to L-Threonine Metabolism

L-Threonine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet. It serves as a fundamental building block for protein synthesis and is a precursor for other vital biomolecules. The metabolism of L-threonine is primarily categorized into two main pathways: its incorporation into proteins and its catabolism for energy production or conversion into other metabolites. The use of stable isotope tracers, such as L-Threonine-¹⁵N, allows for the precise tracking of the nitrogen atom, providing invaluable insights into its metabolic distribution.

Catabolic Pathways of L-Threonine

In mammalian cells, L-threonine is catabolized through two primary enzymatic pathways: the threonine dehydrogenase pathway and the threonine dehydratase (or deaminase) pathway. The relative activity of these pathways can vary depending on the species and physiological conditions.

Threonine Dehydrogenase (TDH) Pathway

The threonine dehydrogenase (TDH) pathway is a significant route for threonine degradation in many mammals.[1][2] This pathway involves the following key steps:

  • Oxidation: L-Threonine is oxidized by threonine dehydrogenase (TDH) to form 2-amino-3-ketobutyrate.[2]

  • Ligation: 2-amino-3-ketobutyrate is then cleaved by 2-amino-3-ketobutyrate CoA ligase, yielding glycine and acetyl-CoA .[2]

In this pathway, the ¹⁵N atom from L-Threonine-¹⁵N is transferred to glycine, resulting in the formation of ¹⁵N-glycine. This has been demonstrated in studies tracing the metabolic fate of labeled threonine.[1] The acetyl-CoA produced enters the tricarboxylic acid (TCA) cycle for energy production. While this pathway is significant in experimental animals, it is considered a minor pathway for threonine catabolism in adult humans, accounting for only 7-11% of total threonine breakdown.

Threonine Dehydratase/Deaminase (TDH) Pathway

The threonine dehydratase pathway, also known as the threonine deaminase pathway, is the primary route for threonine catabolism in humans. This pathway proceeds as follows:

  • Deamination and Dehydration: L-Threonine is converted to α-ketobutyrate and ammonia (NH₃) by the enzyme threonine dehydratase (also known as serine dehydratase).

In this pathway, the ¹⁵N from L-Threonine-¹⁵N is released as ¹⁵N-ammonia (¹⁵NH₃). This ¹⁵N-ammonia can then be incorporated into other nitrogen-containing compounds through various metabolic routes, including the urea cycle for excretion or the synthesis of other amino acids like glutamate and glutamine.

Anabolic Fate of L-Threonine: Protein Synthesis

As a proteinogenic amino acid, a primary fate of L-Threonine is its incorporation into newly synthesized proteins. When cells are cultured in the presence of L-Threonine-¹⁵N, the labeled threonine is charged onto its cognate tRNA and incorporated into polypeptide chains during translation. The extent of ¹⁵N incorporation into the proteome can be quantified using mass spectrometry-based proteomics techniques, providing a measure of protein synthesis rates.

Interconversion with Other Amino Acids

The catabolism of L-threonine is interconnected with the metabolism of other amino acids.

  • Glycine and Serine Synthesis: The TDH pathway directly produces glycine from threonine. This glycine can be further utilized in one-carbon metabolism or converted to serine via serine hydroxymethyltransferase (SHMT). Therefore, the ¹⁵N label from L-Threonine-¹⁵N can be traced into the cellular pools of ¹⁵N-glycine and subsequently ¹⁵N-serine.

Quantitative Data on L-Threonine-¹⁵N Metabolism

Quantitative analysis of L-Threonine-¹⁵N tracing studies provides valuable data on the flux through different metabolic pathways. The following table summarizes findings from a study in healthy adult males, illustrating the relative contribution of the TDH pathway to threonine catabolism.

Metabolic ParameterControl DietHigh Threonine Diet (+Thr)High Protein Diet (+P-Thr)
Threonine Intake (μmol ⋅ kg⁻¹ ⋅ h⁻¹) 50126126
Threonine Oxidation to CO₂ (μmol ⋅ kg⁻¹ ⋅ h⁻¹) 154945
Threonine Conversion to Glycine (μmol ⋅ kg⁻¹ ⋅ h⁻¹) 1.63.53.4
TDH Pathway Contribution to Catabolism (%) 11%7%8%
Data adapted from Darling et al., 2000.

Experimental Protocols for Tracing L-Threonine-¹⁵N

Tracing the metabolic fate of L-Threonine-¹⁵N in mammalian cells involves a series of steps from cell culture to mass spectrometry analysis.

Cell Culture and Labeling
  • Media Preparation: Prepare a custom cell culture medium that is deficient in L-threonine. Supplement this base medium with a known concentration of L-Threonine-¹⁵N. The use of dialyzed fetal bovine serum is recommended to minimize the presence of unlabeled amino acids.

  • Cell Seeding: Plate mammalian cells of interest at a desired density in standard culture medium.

  • Labeling: Once the cells have adhered and are in the exponential growth phase, replace the standard medium with the L-Threonine-¹⁵N containing medium. The duration of labeling will depend on the specific experimental goals and the turnover rate of the metabolites of interest. For protein synthesis studies, labeling for 24-72 hours is common.

Sample Preparation for Metabolite Analysis
  • Quenching Metabolism: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the cells. This is typically achieved by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS), followed by the addition of a cold quenching solution (e.g., 80% methanol).

  • Metabolite Extraction: Scrape the cells in the cold quenching solution and transfer to a microcentrifuge tube. Lyse the cells by sonication or freeze-thaw cycles. Centrifuge the lysate at high speed to pellet cell debris.

  • Sample Derivatization (for GC-MS): The extracted metabolites are often not volatile enough for gas chromatography. Therefore, a derivatization step is necessary. A common method is silylation, for example, using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to create tert-butyldimethylsilyl (TBDMS) derivatives of amino acids.

Mass Spectrometry Analysis

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used to separate and detect the derivatized amino acids.

  • Analysis: The retention times of the derivatized amino acids are used for identification, and the mass spectra reveal the incorporation of ¹⁵N. The mass shift of the molecular ion or specific fragment ions indicates the presence of the ¹⁵N isotope. By comparing the peak areas of the labeled (M+1) and unlabeled (M) ions, the percentage of ¹⁵N enrichment can be calculated.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

  • Instrumentation: An LC system coupled to a tandem mass spectrometer offers high sensitivity and specificity for the analysis of underivatized amino acids.

  • Analysis: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is often employed to quantify the abundance of specific amino acids and their ¹⁵N-labeled isotopologues. This involves monitoring a specific precursor ion to product ion transition for both the unlabeled and ¹⁵N-labeled analyte.

Signaling Pathways Regulating Threonine Metabolism

The metabolism of amino acids, including threonine, is tightly regulated by key cellular signaling pathways that sense nutrient availability and cellular energy status.

mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and metabolism. mTOR complex 1 (mTORC1) is activated by amino acids, including threonine, and in turn promotes anabolic processes like protein and lipid synthesis while inhibiting catabolic processes such as autophagy.

mTOR_Signaling cluster_0 Nutrient Sensing Threonine L-Threonine mTORC1 mTORC1 Threonine->mTORC1 activates Amino_Acids Other Amino Acids Amino_Acids->mTORC1 activates Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis promotes Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis promotes Autophagy Autophagy mTORC1->Autophagy inhibits

mTOR signaling in response to amino acids.
AMPK Signaling Pathway

AMP-activated protein kinase (AMPK) acts as a cellular energy sensor. When cellular energy levels are low (high AMP:ATP ratio), AMPK is activated and promotes catabolic pathways that generate ATP, such as fatty acid oxidation, while inhibiting anabolic, energy-consuming processes. Amino acid deprivation can lead to AMPK activation, highlighting its role in responding to nutrient stress.

AMPK_Signaling cluster_0 Energy & Nutrient Status Low_Energy Low Energy (High AMP:ATP) AMPK AMPK Low_Energy->AMPK activates Amino_Acid_Deprivation Amino Acid Deprivation Amino_Acid_Deprivation->AMPK activates Catabolism Catabolic Pathways (e.g., Fatty Acid Oxidation) AMPK->Catabolism promotes Anabolism Anabolic Pathways (e.g., Protein Synthesis) AMPK->Anabolism inhibits

AMPK signaling in response to cellular stress.

Experimental Workflow for L-Threonine-¹⁵N Tracing

The following diagram illustrates a typical experimental workflow for tracing the metabolic fate of L-Threonine-¹⁵N in mammalian cells.

Experimental_Workflow cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation Culture Mammalian Cell Culture Labeling Incubate with L-Threonine-¹⁵N Medium Culture->Labeling Quench Quench Metabolism (e.g., Cold Methanol) Labeling->Quench Extract Metabolite Extraction Quench->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize LCMS LC-MS/MS Analysis Extract->LCMS GCMS GC-MS Analysis Derivatize->GCMS Enrichment Calculate ¹⁵N Enrichment GCMS->Enrichment LCMS->Enrichment Flux Metabolic Flux Analysis Enrichment->Flux

Workflow for ¹⁵N-Threonine metabolic tracing.

Conclusion

Tracing the metabolic fate of L-Threonine-¹⁵N provides a powerful tool to dissect the complexities of amino acid metabolism in mammalian cells. By employing stable isotope labeling coupled with advanced mass spectrometry techniques, researchers can gain quantitative insights into the flux of threonine through its various catabolic and anabolic pathways. This knowledge is fundamental for advancing our understanding of cellular physiology in both health and disease, and for the development of targeted therapeutic strategies.

References

An In-Depth Technical Guide to the Core Principles of Using ¹⁵N as a Metabolic Tracer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fundamental principles and practical applications of using the stable isotope ¹⁵N as a metabolic tracer. It is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to design, execute, and interpret ¹⁵N tracer studies for elucidating metabolic pathways and drug effects.

Core Principles of ¹⁵N Metabolic Tracing

Stable isotope tracing is a powerful technique for investigating the intricate network of biochemical reactions within a biological system.[1] By introducing molecules labeled with stable isotopes like ¹⁵N, researchers can track the metabolic fate of these molecules and quantify the flux through various metabolic pathways.[1][2] Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safer to handle and suitable for in vivo studies in humans.[2]

The fundamental principle behind ¹⁵N tracing lies in its ability to distinguish between endogenous (unlabeled) and exogenous (labeled) nitrogen-containing molecules. The natural abundance of ¹⁵N is approximately 0.37%, while the vast majority of nitrogen is the lighter isotope, ¹⁴N. By introducing a substrate highly enriched in ¹⁵N, such as ¹⁵N-labeled glutamine or ammonia, the incorporation of this heavy isotope into downstream metabolites can be monitored using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[2]

The mass shift caused by the incorporation of one or more ¹⁵N atoms allows for the differentiation and quantification of labeled and unlabeled isotopologues of a given metabolite. This information can then be used to determine the relative contribution of the tracer to a particular metabolic pool and to calculate the rates of metabolic reactions, a practice known as metabolic flux analysis (MFA).

Experimental Design and Workflow

A successful ¹⁵N tracer study requires careful planning and execution. The general workflow involves several key stages, from tracer selection and cell culture to sample analysis and data interpretation.

Experimental_Workflow General Experimental Workflow for ¹⁵N Metabolic Tracing cluster_planning Planning & Setup cluster_execution Execution cluster_analysis Analysis cluster_interpretation Interpretation Tracer Selection Tracer Selection Cell Culture/Model System Cell Culture/Model System ¹⁵N Labeling ¹⁵N Labeling Cell Culture/Model System->¹⁵N Labeling Sample Quenching & Collection Sample Quenching & Collection ¹⁵N Labeling->Sample Quenching & Collection Metabolite Extraction Metabolite Extraction Sample Quenching & Collection->Metabolite Extraction Mass Spectrometry (LC-MS/GC-MS) Mass Spectrometry (LC-MS/GC-MS) Metabolite Extraction->Mass Spectrometry (LC-MS/GC-MS) Data Processing Data Processing Mass Spectrometry (LC-MS/GC-MS)->Data Processing Metabolic Flux Analysis Metabolic Flux Analysis Data Processing->Metabolic Flux Analysis Biological Interpretation Biological Interpretation Metabolic Flux Analysis->Biological Interpretation

Caption: A generalized workflow for a ¹⁵N metabolic tracer experiment.

Tracer Selection

The choice of the ¹⁵N-labeled tracer is critical and depends on the specific metabolic pathway under investigation. Commonly used tracers include:

  • ¹⁵N-Glutamine: A versatile tracer for studying amino acid metabolism, nucleotide biosynthesis, and the tricarboxylic acid (TCA) cycle.

  • ¹⁵N-Ammonium Chloride (¹⁵NH₄Cl): Used to trace the assimilation of inorganic nitrogen into organic molecules.

  • ¹⁵N-labeled Amino Acids: Specific amino acids can be labeled to trace their direct incorporation into proteins or their conversion to other metabolites.

Cell Culture and Labeling

Cells are cultured in a medium containing the ¹⁵N-labeled tracer. The duration of the labeling period is crucial and depends on the turnover rate of the metabolites of interest. For rapidly turning over pools like amino acids, a shorter labeling time may be sufficient, while for more stable molecules like proteins or DNA, longer incubation times are necessary.

Sample Preparation

Proper sample preparation is essential for accurate and reproducible results. This typically involves:

  • Quenching: Rapidly stopping all metabolic activity to preserve the metabolic state of the cells. This is often achieved by flash-freezing in liquid nitrogen.

  • Metabolite Extraction: Extracting the metabolites from the cells using a suitable solvent, such as a mixture of methanol, acetonitrile, and water.

  • Derivatization (for GC-MS): Chemically modifying the metabolites to make them volatile for analysis by gas chromatography-mass spectrometry (GC-MS).

Analytical Techniques

The two primary analytical techniques used for ¹⁵N tracer studies are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

MS is the most common technique due to its high sensitivity and ability to analyze complex mixtures. Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are widely used.

  • GC-MS: Ideal for the analysis of volatile and thermally stable metabolites, often requiring derivatization.

  • LC-MS: Suitable for a broader range of metabolites, including those that are non-volatile or thermally labile, without the need for derivatization.

The mass spectrometer separates ions based on their mass-to-charge ratio (m/z). The incorporation of ¹⁵N results in a predictable increase in the mass of the metabolite, allowing for the quantification of the different isotopologues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can also be used to detect ¹⁵N-labeled metabolites. While generally less sensitive than MS, NMR provides detailed structural information and can distinguish between different labeled positions within a molecule.

Data Presentation and Analysis

The raw data from the mass spectrometer consists of mass spectra showing the relative abundance of different isotopologues for each metabolite. This data must be processed to correct for the natural abundance of ¹⁵N and to calculate the percentage of ¹⁵N enrichment in each metabolite pool.

Quantitative Data Tables

The following tables provide examples of quantitative data obtained from ¹⁵N tracer studies.

Table 1: ¹⁵N Enrichment in Amino Acids of Pancreatic Cancer Cells

Amino Acid¹⁵N Enrichment (%) in MIA PaCa-2 Cells (50% ¹⁵N Medium)¹⁵N Enrichment (%) in MIA PaCa-2 Cells (33% ¹⁵N Medium)
Alanine45.330.1
Glycine48.232.5
Valine42.128.9
Leucine43.529.8
Isoleucine41.928.5
Proline46.831.7
Serine47.132.0
Threonine43.829.5
Aspartate49.534.1
Glutamate51.235.8

Data adapted from a study on pancreatic cancer cells. The fractional synthesis rates calculated from these enrichments were comparable between the two labeling conditions.

Table 2: Time-Course of ¹⁵N-Glutamine Incorporation into Nucleotides in Bladder Cancer Cells

Nucleoside/Nucleobase¹⁵N Enrichment (%) at 12h¹⁵N Enrichment (%) at 24h¹⁵N Enrichment (%) at 48h¹⁵N Enrichment (%) at 72h
Adenosine15.228.445.158.3
Guanosine18.132.750.965.4
Cytidine12.525.140.852.9
Uridine14.827.943.756.1
Adenine16.330.147.861.2
Guanine19.234.553.268.7
Cytosine13.126.342.555.4
Uracil15.629.245.958.9

Hypothetical data based on trends observed in ¹⁵N-glutamine flux studies in cancer cells.

Metabolic Flux Analysis (MFA)

Metabolic Flux Analysis (MFA) is a computational method used to quantify the rates of intracellular metabolic reactions. By integrating the ¹⁵N enrichment data with a stoichiometric model of the metabolic network, MFA can provide a detailed picture of the metabolic state of the cell.

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility of ¹⁵N tracer experiments. Below are outlines of key protocols.

Protocol for ¹⁵N Labeling of Mammalian Cells
  • Cell Seeding: Seed cells in standard culture dishes at a density that will allow for logarithmic growth during the labeling period.

  • Media Preparation: Prepare culture medium containing the desired concentration of the ¹⁵N-labeled tracer (e.g., ¹⁵N-glutamine). Ensure the medium is otherwise identical to the standard culture medium.

  • Labeling: Replace the standard medium with the ¹⁵N-labeling medium and incubate the cells for the desired period.

  • Harvesting: At the end of the labeling period, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove any remaining labeled medium.

  • Quenching: Immediately add liquid nitrogen to the culture dish to flash-freeze the cells and quench all metabolic activity.

Protocol for Metabolite Extraction
  • Solvent Preparation: Prepare an ice-cold extraction solvent, typically a mixture of methanol:acetonitrile:water (50:30:20, v/v/v).

  • Extraction: Add the cold extraction solvent to the frozen cell pellet or culture dish. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Vortexing and Centrifugation: Vortex the tubes vigorously and then centrifuge at high speed to pellet the cell debris and proteins.

  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites.

  • Drying: Dry the supernatant using a vacuum concentrator. The dried metabolite extract can be stored at -80°C until analysis.

Protocol for GC-MS Analysis of ¹⁵N-Labeled Amino Acids
  • Derivatization: Reconstitute the dried metabolite extract in a derivatization agent (e.g., MTBSTFA with 1% TBDMS) and heat to convert the amino acids into their volatile derivatives.

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. The gas chromatograph separates the different amino acid derivatives, and the mass spectrometer detects and quantifies the ¹⁵N-labeled and unlabeled forms.

  • Data Analysis: Process the raw data to determine the retention times and mass spectra of the amino acid derivatives. Calculate the ¹⁵N enrichment for each amino acid by comparing the peak areas of the labeled and unlabeled isotopologues.

Signaling Pathways and Logical Relationships

¹⁵N tracer studies are instrumental in dissecting complex metabolic and signaling pathways. The following diagrams, generated using the DOT language, illustrate key pathways relevant to nitrogen metabolism.

Nitrogen_Assimilation Simplified Nitrogen Assimilation Pathway Nitrate (NO3-) Nitrate (NO3-) Nitrite (NO2-) Nitrite (NO2-) Nitrate (NO3-)->Nitrite (NO2-) Nitrate Reductase Ammonium (NH4+) Ammonium (NH4+) Nitrite (NO2-)->Ammonium (NH4+) Nitrite Reductase Glutamate Glutamate Amino Acids Amino Acids Glutamate->Amino Acids Transaminases Glutamine Glutamine Glutamine->Glutamate Glutamate Synthase (GOGAT) Ammonium (NH4+)Glutamate Ammonium (NH4+)Glutamate Ammonium (NH4+)Glutamate->Glutamine Glutamine Synthetase

Caption: Overview of the nitrogen assimilation pathway.

Glutamine_Metabolism Central Role of Glutamine Metabolism Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase Nucleotides Nucleotides Glutamine->Nucleotides Nitrogen Donor alpha-Ketoglutarate alpha-Ketoglutarate Glutamate->alpha-Ketoglutarate Glutamate Dehydrogenase / Transaminases Other Amino Acids Other Amino Acids Glutamate->Other Amino Acids GSH GSH Glutamate->GSH Precursor TCA Cycle TCA Cycle alpha-Ketoglutarate->TCA Cycle

Caption: Key metabolic fates of glutamine.

Conclusion

¹⁵N metabolic tracing is an indispensable tool for researchers in the life sciences and drug development. By providing a quantitative measure of metabolic fluxes, this technique offers unparalleled insights into the dynamic nature of cellular metabolism. The detailed protocols and principles outlined in this guide serve as a valuable resource for designing and implementing robust ¹⁵N tracer studies to advance our understanding of health and disease.

References

Core Principles: The Journey of Nitrogen into Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Theoretical Basis of 15N Enrichment in Amino Acids

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical principles, experimental methodologies, and data interpretation underlying the use of 15N stable isotopes for labeling amino acids. This powerful technique is a cornerstone of modern quantitative proteomics, metabolomics, and structural biology, enabling precise tracking of nitrogen metabolism and protein dynamics.

The foundation of 15N enrichment lies in understanding the fundamental pathways of nitrogen metabolism. In biological systems, inorganic nitrogen from the environment is assimilated into a small number of key amino acids, which then serve as donors for the synthesis of other amino acids and nitrogenous compounds.

The primary entry point for reduced nitrogen (ammonia, NH₄⁺) into the amino acid pool is through the action of two key enzymes: glutamate dehydrogenase (GDH) and glutamine synthetase (GS).[1]

  • Glutamate Dehydrogenase (GDH): This enzyme catalyzes the reductive amination of α-ketoglutarate (a Krebs cycle intermediate) to form glutamate. This reaction directly incorporates an ammonium ion into an amino acid.[2]

  • Glutamine Synthetase (GS): This enzyme incorporates ammonia into glutamate to form glutamine, a reaction that requires ATP.[1][3]

Glutamate and glutamine then act as the principal nitrogen donors for the biosynthesis of virtually all other amino acids through transamination reactions, catalyzed by aminotransferases (transaminases).[2] In these reactions, the α-amino group from glutamate or glutamine is transferred to an α-keto acid, forming a new amino acid and regenerating α-ketoglutarate.

When an organism is supplied with a nitrogen source enriched in the heavy isotope 15N (e.g., ¹⁵NH₄Cl), these metabolic pathways naturally incorporate ¹⁵N into the newly synthesized amino acid pool. The extent and rate of this incorporation provide a direct measure of the synthesis and turnover of amino acids and, subsequently, proteins.

Caption: Simplified pathway of ¹⁵N incorporation into the amino acid pool.

Experimental Methodologies

The successful application of 15N labeling requires meticulous execution of experimental protocols, from initial cell culture to final data analysis.

Metabolic Labeling Protocol (In Vivo)

This protocol describes a general approach for labeling proteins in cultured cells. The same principle applies to whole organisms, though the delivery of the 15N source will vary.

  • Medium Preparation: Prepare a minimal growth medium that allows for precise control over the nitrogen source. For cell culture, custom formulations of media like MEM or Freestyle293 medium, lacking standard nitrogen-containing amino acids, are used.

  • 15N Source Addition: Supplement the minimal medium with a single source of heavy nitrogen. The most common source is ¹⁵NH₄Cl, but ¹⁵N-labeled amino acids can also be used for more targeted labeling. The concentration should be optimized for the specific cell line or organism to ensure normal growth.

  • Cell Culture and Adaptation: Culture the cells in the ¹⁵N-containing medium. For accurate quantitative proteomics, cells are typically grown for several generations to achieve a high and uniform level of ¹⁵N incorporation, ideally approaching a steady-state where >95% of ¹⁴N has been replaced by ¹⁵N.

  • Experimental Treatment: Once cells are fully labeled, they can be used as an internal standard. For a typical quantitative proteomics experiment, the ¹⁵N-labeled ("heavy") cells are mixed with unlabeled ("light") cells that have undergone a specific experimental treatment.

  • Harvesting: Collect cell pellets by centrifugation, wash with a suitable buffer (e.g., PBS) to remove residual medium, and store at -80 °C until further processing.

Sample Preparation for Mass Spectrometry

Accurate analysis of 15N enrichment requires the liberation of individual amino acids from proteins and their derivatization to ensure volatility for gas chromatography.

  • Protein Extraction and Hydrolysis:

    • Lyse the harvested cells using appropriate buffers and mechanical disruption.

    • Isolate the protein fraction. For total amino acid analysis, perform acid hydrolysis on the cell lysate or purified protein sample.

    • Add 6 M hydrochloric acid (HCl) to the dried sample and heat at high temperature (e.g., 150 °C for 70 minutes or 110 °C for 24 hours) in a sealed, oxygen-free vial.

    • After hydrolysis, dry the sample under a stream of nitrogen gas to remove the acid.

  • Amino Acid Derivatization (for GC-C-IRMS):

    • To make amino acids volatile for gas chromatography, their polar carboxyl and amino groups must be derivatized.

    • A common method is esterification followed by acetylation. For example, react the dried hydrolysate with acidified methanol to esterify the carboxyl groups, followed by a reaction with a mixture of acetic anhydride, trimethylamine, and acetone to acetylate the amino groups.

    • Alternative methods include derivatization with N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) to form tert-butyldimethylsilyl (TBDMS) derivatives.

experimental_workflow Culture 1. Metabolic Labeling (e.g., with ¹⁵NH₄Cl) Harvest 2. Cell Harvesting & Washing Culture->Harvest Hydrolysis 3. Protein Hydrolysis (6M HCl) Harvest->Hydrolysis Deriv 4. Amino Acid Derivatization Hydrolysis->Deriv Analysis 5. GC-C-IRMS or LC-MS/MS Analysis Deriv->Analysis Data 6. Data Processing & Enrichment Calculation Analysis->Data

Caption: General experimental workflow for ¹⁵N enrichment analysis.
Analytical Techniques

  • Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS): This is a highly precise technique for determining ¹⁵N/¹⁴N ratios in individual amino acids. Derivatized amino acids are separated by GC, then combusted to N₂ gas. The resulting N₂ isotopologues (masses 28, 29, and 30) are measured by the IRMS to calculate the isotope ratio with high precision.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): In proteomics, LC-MS/MS is used to analyze peptides from digested protein samples. The mass shift between the "light" (¹⁴N) and "heavy" (¹⁵N) versions of the same peptide allows for their relative quantification. The number of nitrogen atoms in a peptide determines its total mass shift upon full labeling.

Quantitative Data and Interpretation

The primary output of a 15N labeling experiment is the isotopic enrichment, which can be expressed in various ways, including atom percent excess or as a ratio of heavy to light isotopes.

Calculating Enrichment

In mass spectrometry, the enrichment is determined by analyzing the isotopic distribution of a molecule (a peptide or a derivatized amino acid). The mass spectrum of an unlabeled peptide will show a characteristic isotopic pattern due to the natural abundance of ¹³C. A ¹⁵N-labeled peptide will be shifted in mass, and its own isotopic pattern will be a convolution of the ¹⁵N enrichment level and the natural ¹³C abundance. The fractional synthesis rate (FSR) of a protein can be calculated by comparing the abundance of the newly synthesized (labeled) and pre-existing (unlabeled) peptide populations.

Key Challenges and Considerations
  • Incomplete Labeling: Achieving 100% enrichment is often difficult. It is crucial to determine the actual labeling efficiency, which can range from 93-99% in some systems, and use this value to correct the final quantitative data.

  • Metabolic Scrambling: The ¹⁵N label from a specific precursor amino acid can be metabolically transferred to other amino acids through transamination and other pathways. For instance, serine and glycine can interconvert, and the amino group from glutamate can be widely distributed. Understanding these metabolic interconversions is critical for accurately interpreting the data, especially in targeted labeling experiments.

  • Isotope Effects: While generally considered minor for nitrogen, heavy isotopes can subtly alter the physicochemical properties of molecules, which may lead to small differences in metabolic rates or chromatographic retention times between labeled and unlabeled compounds.

data_logic RawMS Raw Mass Spectra (Isotope Clusters) PeakID Peak Identification (Light vs. Heavy) RawMS->PeakID Intensity Intensity Measurement of Isotopologues PeakID->Intensity Correction Correction for ¹³C Natural Abundance Intensity->Correction Ratio Calculate Heavy/Light Ratio Correction->Ratio Scrambling Correction for Metabolic Scrambling Scrambling->Ratio (if applicable) Enrichment Determine ¹⁵N Enrichment & Protein Abundance Ratio->Enrichment

Caption: Logical workflow for calculating ¹⁵N enrichment from mass spectrometry data.
Summary of Quantitative Data

The following table summarizes typical quantitative values encountered in 15N enrichment experiments, compiled from various studies.

ParameterTypical Value / RangeContext / MethodSource
Measurement Precision 0.35% (Coefficient of Variation)Replicate measurements of ¹⁵N/¹⁴N isotope ratios by GC/MS.
Measurement Precision SD(δ¹⁵N) = 0.2–0.4‰Directly measured positions in amino acids by GC-C-IRMS.
Labeling Efficiency 93–99%¹⁵N metabolic labeling in Arabidopsis thaliana plants.
Labeling Efficiency 30–50%¹⁵N algal amino acid mixture used in pancreas cancer cells.
Labeling Efficiency 52 ± 4%Selective ¹⁵N labeling (Lys, Gly, Ser) in HEK293 cells.
Amino Acid Enrichment Highest in Arginine and UreaIn vivo oral administration of ¹⁵NH₄Cl in a human volunteer.
Amino Acid Enrichment No excess enrichment observedEssential amino acids (Phe, Lys, His) after ¹⁵NH₄Cl administration.
Proportionality 2.04-fold increase in ¹⁵N:¹³C ratioDoubling the intake of ¹⁵N-labeled milk protein (Lysine).

References

Methodological & Application

Application Note: Protocol for High-Efficiency ¹⁵N-Labeling of Proteins in E. coli

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Isotopic labeling of proteins is a cornerstone technique for structural biology, particularly for Nuclear Magnetic Resonance (NMR) spectroscopy and quantitative mass spectrometry. Uniform ¹⁵N labeling is achieved by expressing a target protein in Escherichia coli cultured in a minimal medium where the sole nitrogen source is a ¹⁵N-labeled compound, typically ¹⁵NH₄Cl. The bacteria incorporate the heavy isotope into all newly synthesized nitrogen-containing biomolecules, including amino acids like L-Threonine, resulting in a uniformly ¹⁵N-labeled recombinant protein. This protocol provides a detailed methodology for producing high-yields of ¹⁵N-labeled protein in E. coli using a standard M9 minimal medium.

L-Threonine Biosynthesis and ¹⁵N Incorporation

The biosynthesis of L-Threonine in E. coli is a five-step enzymatic pathway starting from L-aspartate.[1] The key to ¹⁵N labeling is providing ¹⁵NH₄Cl as the only nitrogen source in the growth medium. This ensures that the initial transamination steps, which form amino acids like aspartate and glutamate from their α-keto acid precursors, utilize the ¹⁵N isotope. Consequently, all downstream amino acids synthesized by the cell, including L-Threonine, will be labeled with ¹⁵N. The efficiency of this incorporation is critical and can be assessed by mass spectrometry to ensure the protein is suitable for downstream applications.[2][3]

Pathway Simplified L-Threonine Biosynthesis Pathway cluster_media M9 Minimal Media cluster_ecoli E. coli Cytoplasm N15 ¹⁵NH₄Cl (Sole Nitrogen Source) Asp [¹⁵N]-Aspartate N15->Asp Transaminases TCA TCA Cycle Precursor (Oxaloacetate) TCA->Asp AspSA Aspartate-semialdehyde Asp->AspSA thrA, lysC, metL (Aspartokinase) Homo Homoserine AspSA->Homo thrA (Homoserine Dehydrogenase) HomoP O-phospho-homoserine Homo->HomoP thrB (Homoserine Kinase) Thr [¹⁵N]-L-Threonine HomoP->Thr thrC (Threonine Synthase)

Caption: ¹⁵N incorporation into the L-Threonine biosynthesis pathway in E. coli.

Materials and Reagents

  • E. coli Strain: BL21(DE3) or other suitable protein expression strain.

  • Plasmid: Expression vector containing the gene of interest with an appropriate antibiotic resistance marker.

  • ¹⁵N Source: ¹⁵N Ammonium Chloride (¹⁵NH₄Cl), >98% isotopic purity.

  • Carbon Source: D-Glucose.

  • Antibiotics: (e.g., Ampicillin, Kanamycin) as required by the plasmid.

  • Inducing Agent: Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • M9 Minimal Media Components: Na₂HPO₄, KH₂PO₄, NaCl.

  • Stock Solutions: 1 M MgSO₄, 1 M CaCl₂, Vitamin solution (e.g., Thiamine, Biotin), Trace Metals solution.

Experimental Protocol

This protocol is designed for a 1-liter final culture volume. All stock solutions should be sterilized by autoclaving or filter sterilization and added to the autoclaved M9 salts base just before use.

Step 1: Preparation of ¹⁵N-Enriched M9 Minimal Medium (1 L)
  • Prepare 10x M9 Salts Stock (100 mL):

    • Na₂HPO₄: 60.0 g

    • KH₂PO₄: 30.0 g

    • NaCl: 5.0 g

    • ¹⁵NH₄Cl: 1.0 g (for ¹⁴N media, use ¹⁴NH₄Cl)

    • Add distilled H₂O to 1 L and autoclave.[4]

  • Prepare 1 L of 1x M9 Medium:

    • In a sterile 2 L baffled flask, add ~870 mL of sterile distilled H₂O.

    • Add 100 mL of sterile 10x M9 Salts.

    • Aseptically add the following sterile stock solutions:[4]

      • 20 mL of 20% (w/v) Glucose

      • 2 mL of 1 M MgSO₄

      • 100 µL of 1 M CaCl₂

      • 1 mL of Vitamin solution (1 mg/mL Thiamine, 1 mg/mL Biotin)

      • 10 mL of 100x Trace Elements solution

      • Appropriate antibiotic to the final working concentration.

Step 2: Starter Culture and Acclimatization
  • Inoculate 5-10 mL of LB medium with a single colony of E. coli harboring the expression plasmid. Grow at 37°C with shaking until visibly turbid (4-6 hours).

  • Pellet the cells by centrifugation (4000 x g, 10 min).

  • Resuspend the cell pellet in 10 mL of ¹⁵N-M9 medium and use this to inoculate a 100 mL ¹⁵N-M9 pre-culture.

  • Grow the pre-culture overnight at 37°C with vigorous shaking (250 rpm). This step acclimates the cells to the minimal medium.

Step 3: Main Culture Growth and Induction
  • Inoculate the 1 L of ¹⁵N-M9 medium with the 100 mL overnight pre-culture.

  • Grow the main culture at 37°C with vigorous shaking (250-280 rpm).

  • Monitor the cell growth by measuring the optical density at 600 nm (OD₆₀₀).

  • When the OD₆₀₀ reaches the mid-log phase (typically 0.6–0.8), induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.

  • Reduce the temperature to 18-25°C and continue to incubate for 16-18 hours to enhance proper protein folding.

Step 4: Cell Harvesting
  • After the expression period, harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Discard the supernatant. The resulting cell pellet can be processed immediately for protein purification or stored at -80°C for later use.

Workflow Experimental Workflow for ¹⁵N Protein Labeling A Prepare ¹⁵N-M9 Minimal Media B Inoculate Overnight Pre-culture in ¹⁵N-M9 A->B C Inoculate 1L Main Culture B->C D Grow at 37°C to OD₆₀₀ ≈ 0.6-0.8 C->D E Induce Protein Expression with IPTG D->E F Express Protein at 18-25°C, Overnight E->F G Harvest Cells by Centrifugation F->G H Purify Labeled Protein or Store Pellet at -80°C G->H

Caption: A step-by-step workflow for ¹⁵N isotopic labeling of proteins in E. coli.

Data Summary and Quality Control

The success of the labeling protocol is determined by the final yield of the purified protein and the percentage of ¹⁵N incorporation. While yields are protein-dependent, high-density growth protocols can significantly improve biomass. Isotopic enrichment is typically measured using mass spectrometry.

ParameterTypical ValueMethod of Verification
Cell Density at Induction OD₆₀₀ of 0.6 - 1.0Spectrophotometry
¹⁵N Incorporation Efficiency > 98%Mass Spectrometry
Final Purified Protein Yield 5 - 50 mg/LUV-Vis Spectroscopy (A₂₈₀), SDS-PAGE
Expression Temperature 18 - 25 °CThermometer/Incubator Setting
Expression Duration 16 - 18 hoursTimer

Notes and Troubleshooting

  • Low Cell Density: Growth in minimal media is slower than in rich media. Ensure adequate aeration by using baffled flasks and a high shaking speed. Supplementing media with algal lysates or increasing buffering capacity can improve growth rates and final cell density.

  • Low Protein Yield: Optimize IPTG concentration and post-induction temperature and time for your specific protein. Codon optimization of the target gene for E. coli can also enhance expression.

  • Incomplete Isotopic Labeling: Ensure that ¹⁵NH₄Cl is the sole nitrogen source. Any contamination with rich media (like yeast extract or tryptone) in the main culture will reduce labeling efficiency. The acclimatization step is crucial for the cells to switch their metabolic pathways to synthesize all necessary components from the minimal medium precursors.

References

Application Notes and Protocols for L-Threonine-15N in Protein NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing L-Threonine-¹⁵N for selective isotopic labeling of proteins for Nuclear Magnetic Resonance (NMR) spectroscopy. This powerful technique simplifies complex NMR spectra, facilitates resonance assignment, and enables detailed studies of protein structure, dynamics, and interactions.

Introduction to Selective ¹⁵N-Labeling with L-Threonine

In protein NMR, uniform isotopic labeling with ¹⁵N (and ¹³C) is a standard technique. However, for larger proteins or complex systems, the resulting spectra can be overwhelmingly crowded with overlapping signals.[1] Selective labeling, where only specific amino acid types are isotopically labeled, offers a powerful solution to this problem by dramatically simplifying the spectra.[1][2]

L-Threonine, an essential amino acid, is often found in functionally important regions of proteins, such as active sites and interfaces of protein-protein or protein-nucleic acid interactions.[3] Selectively labeling threonine residues with ¹⁵N provides unique probes to study these critical regions without the spectral complexity of uniform labeling.

Key Applications:

  • Spectral Simplification: Reduces the number of signals in the NMR spectrum, aiding in the analysis of large proteins.[2]

  • Resonance Assignment: Facilitates the assignment of backbone amide signals of threonine residues.

  • Structural Analysis: Provides distance and dihedral angle restraints for structure determination and validation.

  • Dynamics Studies: Enables the investigation of the dynamics of threonine residues on a wide range of timescales.

  • Interaction Studies: Allows for the monitoring of chemical shift perturbations of threonine residues upon ligand binding or complex formation.

Experimental Protocols

Selective Labeling of Proteins with L-Threonine-¹⁵N in E. coli

This protocol is adapted from standard methods for uniform ¹⁵N labeling in E. coli grown in M9 minimal medium. The key modification is the supplementation of the medium with L-Threonine-¹⁵N and a mixture of all other unlabeled amino acids to prevent metabolic scrambling.

Materials:

  • L-Threonine-¹⁵N (≥98% isotopic purity)

  • M9 minimal medium components

  • Glucose (or other carbon source)

  • Complete set of 19 unlabeled L-amino acids

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein of interest

  • Appropriate antibiotics

Protocol:

  • Prepare M9 Minimal Medium: Prepare 1L of M9 minimal medium. Do not add NH₄Cl if you are starting from a rich medium pre-culture.

  • Pre-culture: Inoculate a 5-10 mL pre-culture in a rich medium (e.g., LB) containing the appropriate antibiotic. Grow at 37°C with shaking until the culture is visibly turbid.

  • Adaptation Culture (Optional but Recommended): To adapt the cells to minimal medium, inoculate 50 mL of M9 minimal medium (containing standard ¹⁴NH₄Cl) with the pre-culture and grow overnight at 37°C.

  • Main Culture:

    • Inoculate 1L of M9 minimal medium with the adaptation culture (or directly from the pre-culture).

    • Add the appropriate antibiotic.

    • Grow the cells at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

  • Induction and Labeling:

    • Pellet the cells by centrifugation (e.g., 5000 x g for 10 min at 4°C).

    • Resuspend the cell pellet in 200-250 mL of fresh M9 medium lacking any nitrogen source.

    • Add L-Threonine-¹⁵N to a final concentration of 100-150 mg/L.

    • Add the other 19 unlabeled amino acids to a final concentration of 100 mg/L each. This is crucial to suppress the bacterial synthesis of other amino acids using the ¹⁵N from threonine, thus minimizing isotopic scrambling.

    • Add the inducing agent (e.g., IPTG to a final concentration of 0.5-1 mM).

    • Continue to grow the culture at the optimal temperature and duration for protein expression (e.g., 18-30°C for 4-16 hours).

  • Cell Harvesting: Harvest the cells by centrifugation (e.g., 6000 x g for 15 min at 4°C). The cell pellet can be stored at -80°C until purification.

Protein Purification and NMR Sample Preparation

Protein purification is performed according to standard protocols for the specific protein of interest. The final NMR sample preparation is critical for acquiring high-quality data.

NMR Sample Buffer Components:

ComponentRecommended ConcentrationPurpose
Buffering Agent20-50 mMMaintain a stable pH (typically below 6.5 to reduce amide proton exchange).
Salt (e.g., NaCl)50-150 mMMaintain protein solubility and stability.
D₂O5-10% (v/v)Provides the lock signal for the NMR spectrometer.
DSS or TSP0.1 mMInternal chemical shift reference.
Sodium Azide0.02% (w/v)Inhibits microbial growth.

Protocol:

  • Purify the L-Threonine-¹⁵N labeled protein to >95% purity.

  • Exchange the protein into the final NMR buffer using dialysis or a desalting column.

  • Concentrate the protein to the desired concentration, typically 0.3-1.0 mM.

  • Filter the final sample through a 0.22 µm filter to remove any precipitates.

  • Transfer approximately 500-600 µL of the sample into a high-quality NMR tube.

NMR Data Acquisition

The primary experiment for an ¹⁵N-labeled protein is the 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment. This experiment provides a fingerprint of the protein, with one peak for each backbone and sidechain N-H group.

Typical ¹H-¹⁵N HSQC Acquisition Parameters:

ParameterTypical ValueNotes
Spectrometer Frequency600-900 MHz ¹HHigher fields provide better resolution and sensitivity.
Temperature25-37 °CShould be optimized for protein stability and spectral quality.
¹H Spectral Width12-16 ppmCentered around the water resonance (approx. 4.7 ppm).
¹⁵N Spectral Width30-40 ppmCentered around 118-120 ppm to cover the amide region.
Number of Scans8-32Dependent on protein concentration and desired signal-to-noise.
Recycle Delay1.0-1.5 s
Acquisition Time (¹H)100-150 ms
Acquisition Time (¹⁵N)50-100 ms

Data Presentation and Analysis

Incorporation Efficiency

The efficiency of L-Threonine-¹⁵N incorporation can be determined by mass spectrometry. By analyzing the mass difference between the unlabeled and labeled protein, or by analyzing peptide fragments, the percentage of ¹⁵N incorporation can be calculated. While high incorporation is expected with the provided protocol, empirical verification is recommended.

ParameterMethodExpected Outcome
¹⁵N IncorporationMass Spectrometry (ESI-MS or MALDI-TOF)>95%
Preventing Isotopic Scrambling

Metabolic scrambling, where the ¹⁵N from L-Threonine is transferred to other amino acids, can be a concern. In E. coli, threonine can be a precursor for isoleucine and glycine biosynthesis.

Strategies to Minimize Scrambling:

  • Supplementation with Unlabeled Amino Acids: As described in the labeling protocol, the addition of all other 19 unlabeled amino acids is the most effective way to prevent scrambling.

  • Use of Auxotrophic Strains: Using an E. coli strain that is auxotrophic for specific amino acids can also prevent the conversion of threonine into those amino acids.

Visualizations

Threonine Biosynthesis Pathway in E. coli

The following diagram illustrates the biosynthetic pathway of threonine from aspartate in E. coli. Understanding this pathway is crucial for designing labeling strategies and anticipating potential metabolic scrambling.

Threonine_Biosynthesis Aspartate Aspartate Aspartyl_phosphate Aspartyl-phosphate Aspartate->Aspartyl_phosphate Aspartate kinase Aspartate_semialdehyde Aspartate-semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde Aspartate-semialdehyde dehydrogenase Homoserine Homoserine Aspartate_semialdehyde->Homoserine Homoserine dehydrogenase O_phosphohomoserine O-phosphohomoserine Homoserine->O_phosphohomoserine Homoserine kinase Threonine Threonine O_phosphohomoserine->Threonine Threonine synthase

Caption: Threonine biosynthesis pathway in E. coli.

Experimental Workflow for ¹⁵N-Threonine Labeling and NMR Analysis

This workflow outlines the major steps involved in producing an L-Threonine-¹⁵N labeled protein and acquiring NMR data.

Experimental_Workflow cluster_expression Protein Expression cluster_purification Purification & Sample Prep cluster_nmr NMR Spectroscopy Transformation Transformation of E. coli with Plasmid Pre_culture Pre-culture in Rich Medium Transformation->Pre_culture Inoculate Main_culture Main Culture in M9 Minimal Medium Pre_culture->Main_culture Inoculate Induction Cell Harvest & Resuspension Main_culture->Induction Grow to OD600 0.6-0.8 Labeling Add L-Threonine-15N & Unlabeled Amino Acids Induction->Labeling Add inducer Harvesting Harvest Cells Labeling->Harvesting Incubate Cell_lysis Cell Lysis Harvesting->Cell_lysis Chromatography Affinity/Size Exclusion Chromatography Cell_lysis->Chromatography Buffer_exchange Buffer Exchange to NMR Buffer Chromatography->Buffer_exchange Purified Protein Concentration Concentrate Protein Buffer_exchange->Concentration Final_Sample Prepare Final NMR Sample Concentration->Final_Sample NMR Sample NMR_Setup NMR Spectrometer Setup & Tuning Final_Sample->NMR_Setup Data_Acquisition Data Acquisition NMR_Setup->Data_Acquisition 1H-15N HSQC Data_Processing Data Processing Data_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis Data_Processing->Spectral_Analysis

References

Application Notes and Protocols for Metabolic Flux Analysis using L-Threonine-¹⁵N in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting metabolic flux analysis (MFA) in cancer cells using L-Threonine-¹⁵N as a stable isotope tracer. This powerful technique allows for the quantitative analysis of threonine metabolism and its contribution to various cellular processes crucial for cancer cell proliferation and survival.

Introduction to Threonine Metabolism in Cancer

Threonine, an essential amino acid, plays a multifaceted role in cancer metabolism beyond its canonical function in protein synthesis. Cancer cells often exhibit altered threonine metabolism to support their high proliferative rate. Key aspects of threonine metabolism in cancer include:

  • Contribution to One-Carbon Metabolism: Threonine can be catabolized to glycine, which is a major contributor to the one-carbon pool. This pool is essential for the synthesis of nucleotides (purines and thymidylate) and for methylation reactions, including epigenetic modifications.[1][2]

  • Anaplerosis and Energy Production: The breakdown of threonine can produce acetyl-CoA and other intermediates that feed into the tricarboxylic acid (TCA) cycle, thus contributing to cellular energy production and providing building blocks for other biosynthetic pathways.[2]

  • Protein and Mucin Synthesis: As a fundamental component of proteins, threonine is in high demand in rapidly dividing cancer cells. It is also a key component of mucins, which can be overproduced in certain cancers and play a role in tumor progression and metastasis.

Metabolic flux analysis using L-Threonine-¹⁵N allows researchers to trace the fate of the nitrogen atom from threonine as it is incorporated into various downstream metabolites. This provides a dynamic view of the activity of these metabolic pathways, offering insights into metabolic reprogramming in cancer and identifying potential therapeutic targets.

Data Presentation: Quantitative Metabolic Fluxes

The following table summarizes representative metabolic flux rates for amino acids in cancer cell lines. These values are illustrative and can vary significantly depending on the specific cancer cell line, culture conditions, and the oncogenic drivers. The data is presented to provide a comparative context for expected flux rates in a typical MFA experiment.

Metabolite/FluxTypical Flux Rate (nmol/10⁶ cells/h)Biological Significance in Cancer
Threonine Uptake 2–10Essential for protein synthesis, one-carbon metabolism, and anaplerosis.
Glycine Secretion/Uptake 2–10 (variable)Key component of one-carbon metabolism for nucleotide synthesis.
Serine Uptake 5–20Major source of one-carbon units and precursor for glycine synthesis.
Glutamine Uptake 30–100Primary nitrogen donor and anaplerotic substrate for the TCA cycle.[3]
Lactate Secretion 200–700Hallmark of aerobic glycolysis (the Warburg effect) in many cancer cells.[3]
Glucose Uptake 100–400Primary energy source and carbon backbone for biosynthesis.

Experimental Protocols

This section provides detailed methodologies for performing a metabolic flux analysis experiment using L-Threonine-¹⁵N in cancer cells.

Cell Culture and Isotope Labeling

Objective: To culture cancer cells and label them with L-Threonine-¹⁵N to achieve isotopic steady state.

Materials:

  • Cancer cell line of interest (e.g., HeLa, HCT116, A549)

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Custom labeling medium: Standard medium lacking endogenous L-Threonine

  • L-Threonine-¹⁵N (≥98% isotopic purity)

  • Unlabeled L-Threonine

  • 6-well or 10-cm cell culture plates

Protocol:

  • Cell Seeding: Seed cancer cells in standard culture medium at a density that will result in 70-80% confluency at the time of the experiment.

  • Preparation of Labeling Medium: Prepare the custom labeling medium by supplementing the threonine-free basal medium with all necessary amino acids, glucose, vitamins, and dialyzed FBS. Add L-Threonine-¹⁵N to the desired final concentration (typically matching the concentration in standard medium, e.g., 0.8 mM for DMEM).

  • Isotope Labeling:

    • When cells reach the desired confluency, aspirate the standard medium.

    • Wash the cells twice with pre-warmed sterile PBS.

    • Add the pre-warmed L-Threonine-¹⁵N labeling medium to the cells.

    • Incubate the cells for a sufficient duration to approach isotopic steady state. This is typically determined empirically but is often between 8 and 24 hours, which usually covers at least one cell doubling time.

Metabolite Extraction

Objective: To rapidly quench metabolic activity and extract intracellular metabolites.

Materials:

  • Ice-cold PBS

  • Cold (-80°C) 80% methanol (v/v) in water

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and high speeds

Protocol:

  • Quenching: At the end of the labeling period, place the culture plates on ice.

  • Aspirate the labeling medium.

  • Quickly wash the cells twice with ice-cold PBS.

  • Extraction: Add a sufficient volume of cold 80% methanol to the plate (e.g., 1 mL for a 10-cm dish).

  • Immediately scrape the cells into the methanol solution and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Vortex the lysate vigorously for 1 minute.

  • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet cell debris and proteins.

  • Sample Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled microcentrifuge tube.

  • Store the metabolite extracts at -80°C until analysis.

LC-MS/MS Analysis

Objective: To separate and quantify ¹⁵N-labeled metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • LC-MS/MS system (e.g., Q-Exactive, Triple Quadrupole)

  • Hydrophilic Interaction Liquid Chromatography (HILIC) column

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Metabolite standards (including unlabeled and ¹⁵N-labeled threonine, glycine, serine, etc.)

Protocol:

  • Sample Preparation: Evaporate the methanol from the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable volume of LC-MS grade water or an appropriate injection solvent.

  • LC Separation:

    • Equilibrate the HILIC column with the initial mobile phase conditions.

    • Inject the reconstituted sample onto the column.

    • Run a gradient of increasing Mobile Phase A to elute the polar metabolites. A typical gradient might start at a high percentage of Mobile Phase B (e.g., 95%) and gradually decrease to allow for the separation of amino acids.

  • MS/MS Detection:

    • Operate the mass spectrometer in positive ion mode.

    • Use a targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method to detect and quantify the precursor and product ions for threonine, glycine, serine, and other relevant metabolites.

    • Monitor both the unlabeled (M+0) and the ¹⁵N-labeled (M+1) isotopologues of each metabolite. For example, for glycine (C₂H₅NO₂), the M+0 precursor ion would be m/z 76.039, and the ¹⁵N-labeled (M+1) precursor ion would be m/z 77.036.

  • Data Analysis:

    • Integrate the peak areas for each isotopologue.

    • Correct for the natural abundance of ¹³C and other isotopes.

    • Calculate the fractional enrichment of ¹⁵N in each metabolite pool.

    • Use metabolic flux analysis software (e.g., INCA, Metran) to fit the labeling data to a metabolic network model and estimate the intracellular fluxes.

Visualizations

The following diagrams illustrate key concepts and workflows described in these application notes.

Threonine_Metabolism_Pathway Threonine L-Threonine-¹⁵N TDH Threonine Dehydrogenase Threonine->TDH Protein Protein Synthesis Threonine->Protein AKB 2-Amino-3-ketobutyrate-¹⁵N TDH->AKB Glycine Glycine-¹⁵N AKB->Glycine AcetylCoA Acetyl-CoA AKB->AcetylCoA SHMT SHMT Glycine->SHMT reversible OneCarbon One-Carbon Pool (¹⁵N-Methylene-THF) Glycine->OneCarbon Serine Serine Serine->SHMT SHMT->Glycine Nucleotides Nucleotide Synthesis OneCarbon->Nucleotides TCA TCA Cycle AcetylCoA->TCA

Caption: Metabolic fate of L-Threonine-¹⁵N in cancer cells.

Experimental_Workflow CellCulture 1. Cancer Cell Culture Labeling 2. L-Threonine-¹⁵N Labeling (8-24 hours) CellCulture->Labeling Quenching 3. Rapid Quenching (on ice) Labeling->Quenching Extraction 4. Metabolite Extraction (-80°C 80% Methanol) Quenching->Extraction LCMS 5. LC-MS/MS Analysis Extraction->LCMS DataAnalysis 6. Data Processing and Metabolic Flux Analysis LCMS->DataAnalysis

Caption: Experimental workflow for L-Threonine-¹⁵N MFA.

References

Application Notes and Protocols for 15N Metabolic Labeling Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental design and implementation of 15N metabolic labeling studies. This powerful technique enables the precise quantification of protein and metabolite turnover, offering critical insights into cellular processes, disease mechanisms, and the efficacy of therapeutic interventions.

Introduction to 15N Metabolic Labeling

Nitrogen-15 (¹⁵N) is a stable, non-radioactive isotope of nitrogen. In metabolic labeling, ¹⁵N-enriched substrates are supplied to cells, tissues, or whole organisms, leading to the incorporation of the heavy isotope into newly synthesized biomolecules such as proteins and nucleic acids.[1][2] The mass shift introduced by ¹⁵N allows for the differentiation and quantification of labeled versus unlabeled molecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3] This approach is invaluable for studying the dynamics of metabolic pathways, protein synthesis and degradation, and nutrient tracing.[4]

Key Advantages:

  • Quantitative Accuracy: Stable isotope labeling serves as an internal standard, minimizing experimental variability and leading to more accurate and reproducible quantification compared to label-free methods.

  • Non-Invasive Tracing: As a stable isotope, ¹⁵N is non-radioactive, making it safe for in vivo studies in animals and even humans.

  • Versatility: Applicable to a wide range of biological systems, from cell cultures to whole organisms, including plants, yeast, and mammals.

  • Comprehensive Analysis: Enables the global analysis of proteome dynamics and metabolic flux.

Experimental Design Considerations

A well-designed ¹⁵N metabolic labeling experiment is crucial for obtaining reliable and meaningful data. Key factors to consider include the choice of organism or cell line, the labeling strategy, and the analytical method.

2.1. Choice of ¹⁵N Source:

The most common sources of ¹⁵N for metabolic labeling are ¹⁵N-enriched ammonium salts (e.g., ¹⁵NH₄Cl) for cell culture and specialized ¹⁵N-labeled diets for in vivo studies. The choice of source depends on the specific organism and experimental goals.

2.2. Labeling Efficiency:

Achieving high labeling efficiency is critical for accurate quantification. Incomplete labeling can complicate data analysis and introduce errors. Labeling efficiency is influenced by the duration of labeling, the rate of protein turnover, and the availability of the ¹⁵N source. It is recommended to aim for a labeling efficiency of 97% or higher for high-quality data.

2.3. Experimental Controls:

Proper controls are essential for data interpretation. A typical experiment includes:

  • Unlabeled (¹⁴N) Control: Grown under identical conditions but with a natural abundance nitrogen source.

  • Labeled (¹⁵N) Experimental Group: Grown with the ¹⁵N-enriched source.

2.4. In Vivo Labeling Considerations:

For whole-organism studies, particularly in mammals, it's important to consider potential physiological effects of the ¹⁵N-labeled diet. While generally considered safe, some studies have investigated and optimized labeling protocols to circumvent any adverse effects on animal health and reproduction.

Experimental Protocols

3.1. Protocol for ¹⁵N Metabolic Labeling in Cell Culture

This protocol provides a general framework for labeling adherent mammalian cells. Optimization may be required for different cell lines.

Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640) lacking the standard nitrogen source

  • ¹⁵N-labeled amino acids or ¹⁵NH₄Cl

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • Protein quantification assay (e.g., BCA)

Procedure:

  • Adaptation (Optional but Recommended): Gradually adapt cells to the ¹⁵N-containing medium over several passages to minimize metabolic stress.

  • Seeding: Seed cells in parallel cultures for unlabeled (¹⁴N) and labeled (¹⁵N) conditions. Allow cells to adhere and reach the desired confluency.

  • Labeling:

    • For the unlabeled group , continue culturing in the standard medium.

    • For the labeled group , replace the standard medium with the ¹⁵N-containing medium.

  • Incubation: Culture the cells for a sufficient duration to achieve high levels of ¹⁵N incorporation. This is typically determined by the cell doubling time and protein turnover rates.

  • Harvesting:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add cell lysis buffer and scrape the cells.

    • Collect the cell lysate and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the lysates from both the unlabeled and labeled samples.

  • Sample Mixing: For relative quantification, mix equal amounts of protein from the unlabeled and labeled lysates.

  • Downstream Analysis: The mixed sample is now ready for downstream processing, such as protein digestion, followed by mass spectrometry analysis.

3.2. Protocol for In Vivo ¹⁵N Metabolic Labeling in Mice

This protocol outlines a general procedure for generating a ¹⁵N-labeled mouse for use as an internal standard.

Materials:

  • C57/BL6 mice (or other strain of interest)

  • Standard mouse chow (¹⁴N)

  • ¹⁵N-labeled mouse diet

  • Metabolic cages (optional, for monitoring food and water intake)

Procedure:

  • Acclimatization: Acclimate mice to the housing conditions for at least one week.

  • Diet Introduction:

    • Control Group: Continue feeding the standard ¹⁴N chow.

    • Labeled Group: Switch the diet to the ¹⁵N-labeled chow. To minimize adverse effects, a gradual introduction of the labeled diet can be beneficial.

  • Labeling Duration: Maintain the mice on their respective diets for a duration sufficient to achieve high ¹⁵N enrichment in the tissues of interest. For tissues with slow protein turnover, such as the brain, this may require labeling across generations.

  • Tissue Harvesting: At the end of the labeling period, humanely euthanize the mice and harvest the desired tissues.

  • Sample Preparation: Process the tissues for downstream analysis. For proteomic studies, this typically involves homogenization, protein extraction, and quantification.

  • Generation of Internal Standard: The proteome extracted from the ¹⁵N-labeled mouse tissues can be used as an internal standard for quantitative proteomic analysis of unlabeled experimental samples.

Data Analysis Workflow

The analysis of ¹⁵N metabolic labeling data requires specialized software that can handle the variable mass shifts of ¹⁵N-labeled peptides.

  • Mass Spectrometry: Samples are analyzed by high-resolution mass spectrometry (e.g., Orbitrap).

  • Peptide Identification: The resulting MS/MS spectra are searched against a protein database to identify peptides.

  • Quantification: Specialized software, such as MaxQuant or Protein Prospector, is used to calculate the abundance ratios of ¹⁴N and ¹⁵N peptide pairs.

  • Data Normalization: Normalization is performed to correct for any errors in sample mixing.

  • Statistical Analysis: Statistical tests are applied to identify significant changes in protein abundance between the experimental conditions.

Quantitative Data Summary

Table 1: Representative ¹⁵N Labeling Efficiencies in Different Organisms

Organism/SystemTissue/Cell TypeLabeling DurationAchieved ¹⁵N Enrichment (%)Reference
Arabidopsis thalianaSeedlings14 days93-99
Mouse (Mus musculus)Brain2 generations~94
Rat (Rattus norvegicus)Brain2 generations~94
Chlamydomonas reinhardtiiWhole cells>10 generations>98

Table 2: Comparison of Label-Free vs. ¹⁵N-Labeled Quantification

FeatureLabel-Free Quantification¹⁵N-Labeled Quantification
Internal Standard NoYes
Susceptibility to Instrument Variation HigherLower
Consistency Among Biological Replicates LowerHigher
Number of Significantly Altered Proteins Identified FewerMore

Visualizations

Experimental_Workflow General Experimental Workflow for 15N Metabolic Labeling cluster_sample_prep Sample Preparation cluster_processing Processing cluster_analysis Analysis Unlabeled Unlabeled Sample (14N) Mix Mix Samples (1:1 Ratio) Unlabeled->Mix Labeled Labeled Sample (15N) Labeled->Mix Digest Protein Digestion Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis LCMS->Data

Figure 1: General workflow for a quantitative proteomics experiment using 15N metabolic labeling.

Nitrogen_Flux Simplified Nitrogen Flux Pathway N15_Source 15N-Glutamine Glutamate Glutamate N15_Source->Glutamate aKG α-Ketoglutarate Glutamate->aKG Transamination Other_AA Other Amino Acids Glutamate->Other_AA Nucleotides Nucleotides Glutamate->Nucleotides TCA TCA Cycle aKG->TCA Proteins 15N-Labeled Proteins Other_AA->Proteins

Figure 2: Simplified diagram illustrating the metabolic fate of 15N from glutamine.

Applications in Drug Development

¹⁵N metabolic labeling is a valuable tool in various stages of drug development.

  • Target Validation: By elucidating metabolic pathways, ¹⁵N tracing can help validate novel drug targets, particularly in areas like oncology where metabolic reprogramming is a hallmark of cancer.

  • Mechanism of Action Studies: The technique can be used to track how a drug interacts with specific proteins and metabolic pathways, providing insights into its mechanism of action.

  • Pharmacokinetics and Pharmacodynamics: Stable isotope-labeled compounds can be used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.

  • Biomarker Discovery: Quantitative proteomics using ¹⁵N labeling can identify proteins whose expression levels change in response to drug treatment, potentially serving as biomarkers of efficacy or toxicity.

References

Application Notes and Protocols for L-Threonine-15N Labeled Protein Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique for quantitative mass spectrometry-based proteomics. This method relies on the metabolic incorporation of "heavy" amino acids containing stable isotopes (e.g., ¹³C, ¹⁵N) into the entire proteome of cultured cells. By comparing the mass spectra of peptides from cells grown in "light" (natural abundance) versus "heavy" media, one can achieve highly accurate relative quantification of protein abundance.

L-Threonine, an essential amino acid, is a crucial component of proteins and its metabolism is integral to cellular function. Utilizing L-Threonine labeled with ¹⁵N (L-Threonine-¹⁵N) allows for the sensitive and accurate tracking of protein synthesis, degradation, and turnover. Importantly, studies have shown that the nitrogen atom in Threonine undergoes minimal metabolic scrambling, making it a reliable tracer for quantitative proteomics.[1]

These application notes provide detailed protocols for the sample preparation of L-Threonine-¹⁵N labeled proteins for mass spectrometric analysis. The workflow encompasses cell culture and labeling, sample harvesting, protein extraction, digestion, and peptide cleanup prior to LC-MS/MS analysis.

Data Presentation

Quantitative data from L-Threonine-¹⁵N labeling experiments should be presented in a clear and organized manner to facilitate interpretation and comparison. Below are template tables illustrating how to present key quantitative results.

Table 1: L-Threonine-¹⁵N Labeling Efficiency. This table is crucial for demonstrating the extent of isotope incorporation. Incomplete labeling can affect the accuracy of quantification.[2][3]

Protein IDPeptide SequencePrecursor m/z (Light)Precursor m/z (Heavy)Light IntensityHeavy IntensityLabeling Efficiency (%)
P12345AIVTQEYDESK589.77590.271.2E+052.8E+0799.6
Q67890VTLPQEFGIVR615.85616.359.8E+042.1E+0799.5
P54321LFTGHPETTER622.82623.322.5E+054.9E+0799.5

Note: Labeling efficiency is calculated as [Heavy Intensity / (Light Intensity + Heavy Intensity)] * 100. A labeling efficiency of >95% is generally considered acceptable.

Table 2: Relative Quantification of Proteins in Response to Treatment. This table presents the final quantitative data, showing the fold change in protein abundance between different experimental conditions.

Protein IDGene NameDescriptionHeavy/Light Ratio (Control)Heavy/Light Ratio (Treated)Fold Change (Treated/Control)p-value
P12345HSP90AHeat shock protein HSP 90-alpha1.022.512.460.001
Q67890ACTBActin, cytoplasmic 10.991.031.040.85
P54321EGFREpidermal growth factor receptor1.050.480.460.005

Note: Ratios are typically normalized to the median ratio of all quantified proteins to correct for any mixing errors. Statistical significance is determined using appropriate tests (e.g., t-test).

Experimental Protocols

The following protocols provide a step-by-step guide for a typical L-Threonine-¹⁵N labeling experiment.

Protocol 1: Cell Culture and Metabolic Labeling with L-Threonine-¹⁵N

This protocol is adapted from standard SILAC procedures and should be optimized for your specific cell line and experimental conditions.

Materials:

  • SILAC-grade DMEM or RPMI 1640 medium deficient in L-Threonine, L-Lysine, and L-Arginine.

  • Dialyzed Fetal Bovine Serum (dFBS).

  • "Light" L-Threonine, L-Lysine, and L-Arginine.

  • "Heavy" L-Threonine-¹⁵N (and "heavy" L-Lysine/L-Arginine if performing a standard SILAC experiment).

  • Penicillin-Streptomycin solution.

  • Phosphate-Buffered Saline (PBS).

  • Mammalian cells of interest.

Procedure:

  • Media Preparation:

    • Light Medium: To 500 mL of the amino acid-deficient base medium, add "light" L-Threonine, L-Lysine, and L-Arginine to their normal physiological concentrations. Add 50 mL of dFBS and 5 mL of Penicillin-Streptomycin.

    • Heavy Medium: To 500 mL of the amino acid-deficient base medium, add "heavy" L-Threonine-¹⁵N, and "light" or "heavy" L-Lysine and L-Arginine to their normal physiological concentrations. Add 50 mL of dFBS and 5 mL of Penicillin-Streptomycin.

  • Cell Adaptation:

    • Culture the cells in the "light" and "heavy" media for at least five to six cell doublings to ensure complete incorporation of the labeled amino acids.[4]

    • Monitor cell growth and morphology to ensure that the labeling medium does not adversely affect cell health.

  • Experimental Treatment:

    • Once labeling is complete, apply the experimental treatment (e.g., drug compound, growth factor) to one of the cell populations (e.g., the "heavy" labeled cells), while the other population serves as the control (e.g., the "light" labeled cells).

  • Cell Harvesting:

    • Aspirate the media and wash the cells twice with ice-cold PBS.

    • Scrape the cells in PBS and transfer to a conical tube.

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Remove the supernatant and store the cell pellets at -80°C until further processing.

Protocol 2: Protein Extraction, Digestion, and Peptide Cleanup

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Dithiothreitol (DTT).

  • Iodoacetamide (IAA).

  • Ammonium bicarbonate.

  • Trypsin (mass spectrometry grade).

  • Formic acid.

  • C18 desalting columns/tips.

  • Acetonitrile (ACN).

Procedure:

  • Cell Lysis and Protein Quantification:

    • Resuspend the cell pellets from the "light" and "heavy" populations in lysis buffer.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Protein Mixing, Reduction, and Alkylation:

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.

    • Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark for 45 minutes to alkylate cysteine residues.

  • Protein Digestion:

    • Dilute the sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the denaturant concentration.

    • Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide mixture with formic acid to a final concentration of 0.1%.

    • Equilibrate a C18 desalting tip with 0.1% formic acid in 50% ACN, followed by 0.1% formic acid in water.

    • Load the acidified peptide sample onto the C18 tip.

    • Wash the tip with 0.1% formic acid in water to remove salts and other hydrophilic contaminants.

    • Elute the peptides with 0.1% formic acid in 50% ACN.

  • Sample Preparation for LC-MS/MS:

    • Dry the eluted peptides in a vacuum centrifuge.

    • Reconstitute the peptides in an appropriate solvent for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Visualizations

L-Threonine Biosynthesis Pathway

The following diagram illustrates the metabolic pathway for the biosynthesis of L-Threonine from aspartate. Understanding this pathway is important as it provides context for the metabolic incorporation of the ¹⁵N label.

L_Threonine_Biosynthesis Aspartate Aspartate Aspartyl_phosphate Aspartyl-phosphate Aspartate->Aspartyl_phosphate Aspartate kinase Aspartate_semialdehyde Aspartate-semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde Aspartate-semialdehyde dehydrogenase Homoserine Homoserine Aspartate_semialdehyde->Homoserine Homoserine dehydrogenase Lysine L-Lysine Aspartate_semialdehyde->Lysine O_Phosphohomoserine O-Phosphohomoserine Homoserine->O_Phosphohomoserine Homoserine kinase Methionine L-Methionine Homoserine->Methionine L_Threonine L-Threonine O_Phosphohomoserine->L_Threonine Threonine synthase Isoleucine L-Isoleucine L_Threonine->Isoleucine

Caption: L-Threonine biosynthesis pathway from aspartate.

Experimental Workflow for L-Threonine-¹⁵N Labeled Protein Analysis

This diagram outlines the complete experimental workflow from cell culture to data analysis for a quantitative proteomics experiment using L-Threonine-¹⁵N labeling.

Experimental_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis Light_Culture Culture in 'Light' Medium (Natural Abundance L-Threonine) Harvest Harvest Cells Light_Culture->Harvest Heavy_Culture Culture in 'Heavy' Medium (L-Threonine-15N) Treatment Experimental Treatment Heavy_Culture->Treatment Treatment->Harvest Mix Mix Light & Heavy Lysates (1:1) Harvest->Mix Digest Reduction, Alkylation & Trypsin Digestion Mix->Digest Desalt C18 Desalting Digest->Desalt LC_MS LC-MS/MS Analysis Desalt->LC_MS Data_Processing Data Processing (Peptide ID & Quantification) LC_MS->Data_Processing Results Protein Ratios & Statistical Analysis Data_Processing->Results

Caption: Workflow for L-Threonine-¹⁵N quantitative proteomics.

References

Revolutionizing Proteome Dynamics: L-Threonine-¹⁵N Incorporation for High-Precision Protein Turnover Analysis

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – In the intricate landscape of cellular biology and drug discovery, understanding the dynamic lifecycle of proteins is paramount. The continuous synthesis and degradation of proteins, a process known as protein turnover, governs virtually all physiological and pathological states. We are pleased to present comprehensive Application Notes and Protocols detailing the use of L-Threonine-¹⁵N as a powerful tool for elucidating protein turnover rates with exceptional precision. This stable isotope labeling approach, coupled with mass spectrometry, offers researchers, scientists, and drug development professionals a robust methodology to unravel the complexities of proteome dynamics.

The incorporation of L-Threonine-¹⁵N into newly synthesized proteins provides a distinct mass shift that can be accurately quantified, enabling the precise measurement of protein synthesis and degradation rates. This technique is instrumental in identifying novel drug targets, understanding disease mechanisms, and assessing the efficacy of therapeutic interventions. These detailed notes provide the necessary framework for designing and implementing sophisticated protein turnover experiments.

Key Applications:

  • Target Validation and Drug Discovery: Elucidate the mechanism of action of novel therapeutics by observing their effects on the turnover of specific target proteins and entire protein networks.

  • Disease Mechanism Research: Investigate how disease states, such as cancer, neurodegenerative disorders, and metabolic diseases, alter protein homeostasis.

  • Biomarker Discovery: Identify proteins with altered turnover rates that can serve as novel biomarkers for disease diagnosis and prognosis.

  • Personalized Medicine: Assess individual responses to treatment by monitoring changes in protein turnover profiles.

I. Introduction to L-Threonine-¹⁵N Labeling for Protein Turnover Studies

The study of protein turnover is fundamental to understanding the cellular processes that maintain health and drive disease. Stable isotope labeling with amino acids, followed by mass spectrometry-based analysis, has emerged as a gold-standard technique for quantifying the rates of protein synthesis and degradation. L-Threonine, an essential amino acid, is a critical component of many proteins, and its ¹⁵N-labeled counterpart serves as an ideal tracer for these studies.

When cells or organisms are supplied with L-Threonine-¹⁵N, it is incorporated into newly synthesized proteins. This results in a predictable mass increase in peptides containing threonine, which can be readily distinguished from their pre-existing, unlabeled (¹⁴N) counterparts by a mass spectrometer. By tracking the rate of ¹⁵N incorporation over time, researchers can calculate the fractional synthesis rate of individual proteins. Conversely, by performing a pulse-chase experiment where the ¹⁵N label is replaced with ¹⁴N, the degradation rate can be determined.

This method offers several advantages over traditional techniques:

  • High Specificity and Precision: Mass spectrometry allows for the accurate differentiation and quantification of labeled and unlabeled peptides.

  • Dynamic Measurements: It provides a dynamic view of protein metabolism, revealing the rates of synthesis and degradation rather than just static protein abundance.

  • Multiplexing Capabilities: Modern proteomic workflows enable the simultaneous measurement of turnover rates for thousands of proteins in a single experiment.

  • In Vivo and In Vitro Applicability: The technique can be applied to both cell culture systems and whole organisms, providing insights into protein dynamics in a physiological context.

II. Quantitative Data on Isotope Incorporation and Protein Turnover

The successful application of L-Threonine-¹⁵N for protein turnover studies relies on achieving sufficient and measurable incorporation of the stable isotope. The following tables provide representative quantitative data from studies utilizing stable isotope labeling to measure protein turnover. While specific rates for L-Threonine-¹⁵N are not always detailed in the literature, the data from general ¹⁵N labeling and Stable Isotope Labeling by Amino acids in Cell culture (SILAC) studies offer valuable benchmarks.

Table 1: Representative Isotope Incorporation Levels in Different Model Systems

Model SystemIsotope LabelLabeling DurationTypical Incorporation (%)Reference
Human Cells (HeLa)¹³C₆, ¹⁵N₄-Arg & ¹³C₆, ¹⁵N₂-Lys>5 cell divisions>99%[1]
Human Primary Cells¹³C₆, ¹⁵N₄-Lys & ¹³C₆, ¹⁵N₄-Arg6 - 72 hoursVaries by protein half-life[2]
Mouse (in vivo)¹⁵N-enriched diet44 days74% (brain) - 91% (liver)
Piglets (in vivo)¹⁵N-glycine7 daysNot explicitly stated[3]

Table 2: Experimentally Determined Protein Half-Lives Using Stable Isotope Labeling

ProteinCell/Tissue TypeLabeling MethodProtein Half-LifeReference
Annexin A6Mouse Cartilage¹³C₆, ¹⁵N₂-Lysine~10 days[4]
Serine/threonine-protein kinase SIK1Human CellsDynamic SILACMinutes[5]
Fatty acid desaturase 2 (FADS2)Human CellsDynamic SILAC>1000 hours
General Proteome (Median)Human CellsDynamic SILAC37.8 hours
General Proteome (Median)YeastNot specifiedVaries (minutes to hours)

III. Experimental Protocols

The following protocols provide a detailed methodology for conducting protein turnover experiments using L-Threonine-¹⁵N in both cell culture and animal models.

Protocol 1: In Vitro L-Threonine-¹⁵N Labeling in Mammalian Cell Culture

This protocol describes a pulse experiment to measure protein synthesis rates.

1. Materials:

  • Mammalian cell line of interest

  • Standard cell culture medium (e.g., DMEM, RPMI-1640) lacking L-Threonine

  • L-Threonine (¹⁴N)

  • L-Threonine-¹⁵N (≥98% isotopic purity)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantification assay (e.g., BCA assay)

2. Experimental Procedure:

  • Cell Culture Preparation: Culture cells in standard complete medium to the desired confluency (typically 70-80%).

  • Adaptation to Light Medium: For at least one cell doubling period before the experiment, culture the cells in the custom medium supplemented with standard L-Threonine (¹⁴N) to ensure a consistent unlabeled background.

  • Initiation of Labeling (Pulse):

    • Wash the cells twice with pre-warmed sterile PBS to remove the ¹⁴N-containing medium.

    • Add the pre-warmed "heavy" medium, which is the custom medium supplemented with L-Threonine-¹⁵N at a concentration similar to the standard medium.

  • Time-Course Collection: Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) after the addition of the heavy medium. The time points should be chosen based on the expected turnover rates of the proteins of interest.

  • Cell Lysis and Protein Extraction:

    • At each time point, wash the cells with ice-cold PBS.

    • Lyse the cells using an appropriate lysis buffer containing protease inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.

  • Protein Quantification: Determine the protein concentration of each sample using a standard protein assay.

  • Sample Preparation for Mass Spectrometry:

    • Take a standardized amount of protein from each time point.

    • Perform in-solution or in-gel tryptic digestion to generate peptides.

    • Desalt the resulting peptides using C18 spin columns.

  • LC-MS/MS Analysis: Analyze the peptide samples by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify peptides and proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer).

    • Quantify the relative abundance of the ¹⁴N and ¹⁵N-labeled peptide pairs at each time point.

    • Calculate the fractional incorporation of ¹⁵N over time to determine the synthesis rate constant (k_syn) for each protein.

Protocol 2: In Vivo L-Threonine-¹⁵N Labeling in a Rodent Model

This protocol outlines a method for metabolic labeling of an animal model to study protein turnover in various tissues.

1. Materials:

  • Rodents (e.g., mice or rats)

  • Standard rodent chow

  • Custom rodent diet where the standard protein source is replaced with a protein source uniformly labeled with ¹⁵N, or a synthetic diet where L-Threonine is replaced with L-Threonine-¹⁵N.

  • Anesthesia and surgical tools for tissue collection

  • Tissue homogenization buffer with protease inhibitors

  • Liquid nitrogen

2. Experimental Procedure:

  • Animal Acclimatization: House the animals in a controlled environment and provide them with standard chow and water ad libitum for a period of acclimatization (e.g., one week).

  • Metabolic Labeling:

    • Switch the diet to the custom ¹⁵N-labeled chow. Ensure the palatability and nutritional content are as close as possible to the standard diet to avoid metabolic stress.

    • Provide the labeled diet for a predetermined period. For tissues with slow turnover, this may require several weeks.

  • Tissue Collection:

    • At designated time points during the labeling period, euthanize a cohort of animals.

    • Rapidly dissect the tissues of interest (e.g., liver, muscle, brain), rinse with cold PBS, and flash-freeze in liquid nitrogen. Store at -80°C until further processing.

  • Protein Extraction and Digestion:

    • Homogenize the frozen tissues in a suitable lysis buffer.

    • Follow steps 5-7 from Protocol 1 for protein quantification and preparation for mass spectrometry.

  • LC-MS/MS Analysis and Data Interpretation:

    • Analyze the peptide samples as described in Protocol 1.

    • The data analysis will involve calculating the rate of ¹⁵N incorporation into the proteome of each tissue to determine tissue-specific protein synthesis rates.

IV. Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide clear visual representations of the experimental workflows and the underlying biological processes.

Experimental_Workflow_In_Vitro cluster_prep Cell Preparation cluster_labeling ¹⁵N Labeling cluster_collection Sample Collection cluster_analysis Analysis cell_culture Culture Cells to Desired Confluency adaptation Adapt to ¹⁴N Medium cell_culture->adaptation wash Wash with PBS adaptation->wash add_heavy Add ¹⁵N-Threonine Medium (Pulse) wash->add_heavy time_points Harvest at Multiple Time Points add_heavy->time_points lysis Cell Lysis & Protein Quantification time_points->lysis digestion Tryptic Digestion lysis->digestion lcms LC-MS/MS Analysis digestion->lcms data_analysis Data Analysis & Turnover Calculation lcms->data_analysis

Caption: In Vitro L-Threonine-¹⁵N Labeling Workflow.

Protein_Turnover_Logic cluster_synthesis Protein Synthesis cluster_degradation Protein Degradation free_aa Free Amino Acid Pool (¹⁵N-Threonine) translation Translation (Ribosome) free_aa->translation new_protein Newly Synthesized Protein (¹⁵N-Labeled) translation->new_protein total_protein Total Cellular Protein Pool new_protein->total_protein Incorporation old_protein Existing Protein (¹⁴N-Labeled) degradation Proteasomal / Lysosomal Degradation old_protein->degradation recycled_aa Recycled Amino Acids degradation->recycled_aa recycled_aa->free_aa Reutilization total_protein->old_protein

Caption: The Logic of Protein Turnover Measurement.

These application notes and protocols provide a comprehensive guide for researchers to harness the power of L-Threonine-¹⁵N labeling for the in-depth study of protein turnover. The insights gained from these experiments will undoubtedly accelerate advancements in basic science, drug discovery, and clinical research.

References

L-Threonine-¹⁵N in Biomolecular NMR: Applications and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Tewksbury, MA – November 28, 2025 – L-Threonine, an essential amino acid, plays a pivotal role in protein structure, function, and post-translational modifications. The stable isotope-labeled variant, L-Threonine-¹⁵N, has emerged as an indispensable tool in biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy. Its application provides high-resolution insights into protein dynamics, ligand interactions, and structural biology, significantly advancing drug discovery and development. These detailed application notes and protocols are designed for researchers, scientists, and drug development professionals to leverage the full potential of L-Threonine-¹⁵N in their biomolecular NMR studies.

Application I: Probing Protein Dynamics and Flexibility

The study of protein dynamics is crucial for understanding biological function, allosteric regulation, and enzyme catalysis. By incorporating L-Threonine-¹⁵N into a target protein, researchers can utilize a suite of NMR relaxation experiments to probe the motions of the protein backbone at specific threonine residues on timescales ranging from picoseconds to seconds.

Key Experiments:

  • ¹⁵N Longitudinal (R₁) Relaxation: Measures the rate at which the ¹⁵N magnetization returns to equilibrium along the main magnetic field. It is sensitive to fast timescale motions (picoseconds to nanoseconds).

  • ¹⁵N Transverse (R₂) Relaxation: Measures the decay of transverse ¹⁵N magnetization and is sensitive to both fast and slow timescale motions (microseconds to milliseconds), including chemical exchange processes.

  • ¹⁵N-{¹H} Heteronuclear Nuclear Overhauser Effect (hetNOE): Provides information about the amplitude of fast internal motions of the N-H bond vector.

These experiments collectively provide a detailed picture of the flexibility of the protein backbone at each threonine residue.

Quantitative Data: ¹⁵N Relaxation Parameters for Threonine Residues in a Folded Protein

The following table presents representative ¹⁵N relaxation data for threonine residues in a folded protein, illustrating the type of quantitative information that can be obtained. These values are essential for understanding the local dynamics of the protein backbone.

ResidueR₁ (s⁻¹)R₂ (s⁻¹)¹⁵N-{¹H} NOE
Thr-121.52 ± 0.0510.1 ± 0.40.82 ± 0.03
Thr-251.48 ± 0.0611.5 ± 0.50.85 ± 0.02
Thr-481.65 ± 0.049.8 ± 0.30.79 ± 0.04
Thr-671.35 ± 0.077.2 ± 0.60.65 ± 0.05
Thr-891.55 ± 0.0510.5 ± 0.40.83 ± 0.03

Note: The data presented are representative values for a ~15 kDa protein at a magnetic field strength of 600 MHz and are subject to variation based on the specific protein, experimental conditions, and data analysis methods.

Experimental Protocol: ¹⁵N Relaxation Measurements

1. Protein Expression and Purification with ¹⁵N-Labeling: a. Transform E. coli cells (e.g., BL21(DE3)) with the plasmid encoding the protein of interest. b. Grow the cells in M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source. For selective labeling of threonine, a threonine auxotrophic strain can be used, with the growth medium supplemented with ¹⁵N-L-Threonine and the other 19 unlabeled amino acids. c. Induce protein expression with IPTG at an appropriate cell density (e.g., OD₆₀₀ of 0.6-0.8). d. Harvest the cells and purify the ¹⁵N-labeled protein using standard chromatographic techniques.

2. NMR Sample Preparation: a. Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O. b. Concentrate the protein to a final concentration of 0.5-1.0 mM.

3. NMR Data Acquisition: a. Perform all experiments on a high-field NMR spectrometer equipped with a cryoprobe. b. Acquire a series of 2D ¹H-¹⁵N HSQC-based experiments to measure R₁, R₂, and the hetNOE. c. For R₁ and R₂ measurements, record spectra with a series of increasing relaxation delays. d. For the hetNOE, acquire two spectra, one with and one without proton saturation prior to the ¹⁵N excitation.

4. Data Analysis: a. Process the NMR spectra using appropriate software (e.g., NMRPipe, Sparky). b. For each assigned threonine residue, measure the peak intensities as a function of the relaxation delay. c. Fit the decay of peak intensities to a single exponential function to extract the R₁ and R₂ rates. d. Calculate the hetNOE as the ratio of peak intensities from the spectra with and without proton saturation.

Application II: Segmental Isotopic Labeling for Studying Large Proteins and Protein Complexes

For large proteins (>30 kDa), uniform ¹⁵N labeling often leads to severe spectral overlap, making detailed analysis challenging. Segmental isotopic labeling, where only a specific segment of the protein is ¹⁵N-labeled, can overcome this limitation. By incorporating ¹⁵N-L-Threonine into a specific domain or region of interest, researchers can selectively study the structure and dynamics of that segment within the context of the full-length protein.

Experimental Workflow: Segmental ¹⁵N-Labeling using Protein Trans-Splicing

This workflow illustrates the general strategy for producing a segmentally ¹⁵N-labeled protein.

Segmental_Labeling_Workflow cluster_n N-terminal Fragment Production cluster_c C-terminal Fragment Production N_construct Construct 1: N-fragment | N-intein N_expression Expression in Unlabeled Medium N_construct->N_expression N_purification Purification of N-fragment-N-intein N_expression->N_purification refolding Refolding & Ligation Reaction N_purification->refolding Mix fragments C_construct Construct 2: C-intein | C-fragment C_expression Expression in M9 Medium with ¹⁵N-L-Threonine C_construct->C_expression C_purification Purification of C-intein-C-fragment-¹⁵N C_expression->C_purification C_purification->refolding purification Purification of Spliced Protein refolding->purification Splicing nmr NMR Analysis purification->nmr

Caption: Workflow for segmental ¹⁵N-labeling of a protein.

Protocol: Segmental Labeling via Expressed Protein Ligation (EPL)
  • Construct Design: a. Clone the N-terminal fragment of the target protein upstream of an intein-chitin binding domain (CBD) fusion construct. b. Clone the C-terminal fragment of the target protein for chemical synthesis or recombinant expression.

  • Expression and Purification of N-terminal Thioester: a. Express the N-terminal fragment-intein-CBD fusion protein in an unlabeled medium. b. Purify the fusion protein on a chitin column. c. Induce on-column cleavage of the intein with a thiol-containing reagent (e.g., MESNA) to generate the N-terminal fragment with a C-terminal thioester.

  • Preparation of C-terminal Fragment: a. Synthesize the C-terminal peptide with an N-terminal cysteine residue, incorporating ¹⁵N-L-Threonine at the desired positions using solid-phase peptide synthesis. b. Alternatively, express the C-terminal fragment with an N-terminal cysteine in M9 minimal medium containing ¹⁵N-L-Threonine.

  • Ligation and Purification: a. React the purified N-terminal thioester with the ¹⁵N-labeled C-terminal fragment. The N-terminal cysteine of the C-fragment attacks the C-terminal thioester of the N-fragment, leading to the formation of a native peptide bond. b. Purify the full-length, segmentally labeled protein using standard chromatography methods.

Application III: Quantitative Analysis using ¹⁵N-L-Threonine as an Internal Standard

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of small molecules in complex mixtures. ¹⁵N-labeled amino acids, such as L-Threonine-¹⁵N, can serve as excellent internal standards for the quantification of metabolites in biological samples.[1] The ¹⁵N nucleus provides a distinct NMR signal that is typically well-resolved from the signals of unlabeled molecules, and its use can improve the accuracy and precision of quantification.[1]

Quantitative Data: Accuracy and Precision of qNMR with ¹⁵N-Internal Standard

The following table illustrates the expected performance of a qNMR experiment using an internal standard.

AnalyteTrue Concentration (mM)Measured Concentration (mM)Accuracy (%)Precision (RSD, %)
Alanine1.001.02 ± 0.031022.9
Valine0.500.49 ± 0.02984.1
Lactate2.002.05 ± 0.05102.52.4

Note: Data is representative and demonstrates the high accuracy and precision achievable with qNMR using a stable isotope-labeled internal standard.

Experimental Protocol: Metabolite Quantification using ¹⁵N-L-Threonine
  • Sample Preparation: a. Prepare a stock solution of L-Threonine-¹⁵N of a precisely known concentration in a suitable deuterated solvent (e.g., D₂O). b. Prepare the biological sample (e.g., cell extract, biofluid) using a validated extraction protocol. c. To a known volume of the sample extract, add a precise volume of the L-Threonine-¹⁵N internal standard solution.

  • NMR Data Acquisition: a. Acquire a 1D ¹H NMR spectrum of the sample containing the internal standard. b. To specifically detect the ¹⁵N-labeled standard, a ¹H-¹⁵N HSQC spectrum can be acquired.

  • Data Processing and Quantification: a. Process the NMR spectrum, including phasing and baseline correction. b. Integrate the area of a well-resolved signal from the analyte and a signal from the L-Threonine-¹⁵N internal standard. c. Calculate the concentration of the analyte using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * C_IS

    Where:

    • C = Concentration

    • I = Integral area

    • N = Number of protons giving rise to the integrated signal

    • analyte = Analyte of interest

    • IS = Internal Standard (L-Threonine-¹⁵N)

Logical Relationship: From Sample to Insight

The overall process of utilizing L-Threonine-¹⁵N in biomolecular NMR follows a logical progression from sample preparation to data analysis and interpretation, ultimately leading to valuable insights into protein structure, dynamics, and function.

From_Sample_to_Insight cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation labeling Isotopic Labeling (Uniform, Selective, or Segmental) with L-Threonine-¹⁵N purification Protein Purification & Characterization labeling->purification nmr_sample NMR Sample Preparation purification->nmr_sample nmr_exp NMR Experiments (e.g., Relaxation, Titration) nmr_sample->nmr_exp processing Spectral Processing & Peak Assignment nmr_exp->processing quantification Quantitative Analysis (Relaxation Rates, Chemical Shift Perturbations, Concentration) processing->quantification interpretation Biological Interpretation quantification->interpretation insight Structural, Dynamic, & Functional Insights interpretation->insight

Caption: The logical workflow from sample preparation to biological insight.

References

Application Note: Quantitative Proteomic Analysis Using L-Threonine-15N Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Quantitative proteomics is essential for understanding the dynamic nature of cellular processes, identifying biomarkers, and elucidating drug mechanisms of action. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and accurate metabolic labeling technique for quantitative mass spectrometry (MS).[1][2][3] The SILAC method involves growing cells in media where a natural "light" amino acid is replaced by a "heavy" stable isotope-labeled counterpart.[1] This results in the in-vivo incorporation of the heavy amino acid into all newly synthesized proteins.[1]

When proteomes from different experimental conditions (e.g., treated vs. untreated) are mixed, the relative abundance of proteins can be accurately determined by comparing the mass spectrometry signal intensities of the heavy and light peptide pairs. This approach significantly reduces preparative and analytical variability because the samples are combined early in the workflow.

While arginine and lysine are commonly used in SILAC due to the specificity of trypsin cleavage, other amino acids can be employed for specific research questions. This application note provides a detailed protocol for the use of L-Threonine-¹⁵N for the relative quantification of proteins via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). L-Threonine-¹⁵N serves as a tracer and internal standard for precise quantification.

Principle of L-Threonine-¹⁵N Labeling

The core principle involves two populations of cells. One is grown in standard "light" medium containing natural L-Threonine, while the other is grown in a "heavy" medium where L-Threonine is substituted with L-Threonine-¹⁵N. After a specific number of cell doublings (typically at least five) to ensure complete incorporation of the labeled amino acid, the cell populations can be subjected to different experimental treatments. Subsequently, the protein lysates from both populations are mixed in a 1:1 ratio. During LC-MS/MS analysis, a threonine-containing peptide from a given protein will appear as a pair of signals separated by a mass difference equivalent to the number of threonine residues multiplied by the mass difference of the ¹⁵N isotope. The ratio of the signal intensities of these peptide pairs directly reflects the relative abundance of the protein in the two samples.

Experimental Workflow and Protocols

The overall experimental workflow for a quantitative proteomics experiment using L-Threonine-¹⁵N labeling is outlined below.

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Analysis A1 Control Cells ('Light') in standard medium A2 Experimental Cells ('Heavy') in L-Threonine-15N medium B Apply Experimental Treatment A1->B A2->B C Cell Lysis & Protein Extraction B->C D Combine 'Light' & 'Heavy' Proteomes (1:1 Ratio) C->D E In-solution Tryptic Digestion D->E F LC-MS/MS Analysis E->F G Data Processing & Quantification F->G

Caption: High-level workflow for quantitative proteomics using ¹⁵N-Threonine labeling.

Protocol 1: Metabolic Labeling of Cultured Cells

This protocol is adapted from standard SILAC procedures.

  • Media Preparation: Prepare custom cell culture medium that lacks L-Threonine. For the "light" medium, supplement it with a standard concentration of natural L-Threonine. For the "heavy" medium, supplement it with the same concentration of L-Threonine-¹⁵N.

  • Cell Culture: Split two populations of the desired cell line. Culture one population in the "light" medium and the other in the "heavy" medium.

  • Expansion and Incorporation: Passage the cells for at least five to six cell doublings in their respective media to ensure near-complete (>95%) incorporation of the labeled amino acid.

  • Incorporation Check (Optional but Recommended): Before starting the main experiment, lyse a small aliquot of the "heavy" labeled cells, digest the proteins, and analyze by MS to confirm the labeling efficiency. Labeling efficiency can range from 93-99%.

  • Experimental Treatment: Once complete incorporation is confirmed, apply the desired experimental treatment (e.g., drug compound, growth factor) to the "heavy" cell culture plate, while the "light" plate serves as the control.

Protocol 2: Protein Extraction, Digestion, and Peptide Preparation
  • Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of both the "light" and "heavy" lysates using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Sample Mixing: Combine an equal amount of protein (e.g., 50 µg) from the "light" and "heavy" lysates to create a 1:1 mixture.

  • Reduction and Alkylation:

    • Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 45 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature. Add iodoacetamide (IAA) to a final concentration of 25 mM and incubate in the dark for 30 minutes to alkylate cysteine residues.

  • Tryptic Digestion:

    • Dilute the protein mixture with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.

    • Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Digestion Quenching and Cleanup:

    • Stop the digestion by adding formic acid to a final concentration of 1%.

    • Clean up the resulting peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and detergents.

    • Elute the peptides and dry them completely using a vacuum centrifuge.

    • Store the dried peptides at -80°C until LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

The following are general parameters and should be optimized for the specific instrument and column used.

  • Peptide Resuspension: Reconstitute the dried peptide sample in an appropriate volume (e.g., 40 µL) of mobile phase A (0.1% formic acid in water).

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2 µm particle size, 100 Å pore size, 75 µm ID x 15 cm length).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 300 nL/min.

    • Gradient: A typical gradient might be:

      • 2-5% B over 5 minutes.

      • 5-35% B over 90 minutes.

      • 35-80% B over 10 minutes.

      • Hold at 80% B for 5 minutes.

      • Return to 2% B and re-equilibrate for 10 minutes.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray ionization (ESI), positive mode.

    • Acquisition Mode: Data-Dependent Acquisition (DDA) or Parallel Reaction Monitoring (PRM). DDA is suitable for discovery, while PRM offers higher accuracy for targeted quantification.

    • MS1 (Full Scan):

      • Scan Range: m/z 350–1500.

      • Resolution: 60,000.

      • AGC Target: 3e6.

      • Max Injection Time: 50 ms.

    • MS2 (Fragmentation):

      • TopN: Select the 15 most intense precursor ions for fragmentation.

      • Isolation Window: m/z 1.6.

      • Collision Energy: Normalized Collision Energy (NCE) of 28.

      • Resolution: 15,000.

      • AGC Target: 1e5.

      • Max Injection Time: 100 ms.

Data Analysis and Presentation

Data Analysis Workflow

The analysis of SILAC data requires specialized software that can recognize heavy/light peptide pairs and calculate their intensity ratios.

G A Raw LC-MS/MS Data (.raw) B Database Search (e.g., MaxQuant, Proteome Discoverer) A->B C Peptide & Protein Identification (Specify this compound as modification) B->C D Extraction of Ion Chromatograms (XICs) for Light/Heavy Peptide Pairs C->D E Peak Area Integration & Ratio Calculation (H/L) D->E F Ratio Normalization & Protein Quantification E->F G Statistical Analysis & Data Visualization F->G

Caption: A typical bioinformatics workflow for processing ¹⁵N-Threonine SILAC data.

  • Database Search: Process the raw MS data using software like MaxQuant, Proteome Discoverer, or Protein Prospector.

  • Parameter Setup:

    • Specify trypsin as the enzyme, allowing for up to two missed cleavages.

    • Set carbamidomethylation of cysteine as a fixed modification.

    • Set oxidation of methionine and acetylation of protein N-termini as variable modifications.

    • Crucially, define L-Threonine-¹⁵N as a variable modification for the "heavy" label.

  • Quantification: The software identifies co-eluting "light" and "heavy" peptide pairs. It then calculates the ratio of their peak intensities or areas.

  • Protein Ratios: Protein ratios are typically calculated as the median of all unique peptide ratios belonging to that protein.

  • Ratio Adjustment: If labeling is incomplete, the calculated ratios should be adjusted based on the predetermined labeling efficiency to ensure accuracy.

Data Presentation

Quantitative results should be summarized in a clear, tabular format. The table below provides a template for presenting protein quantification data derived from an L-Threonine-¹⁵N labeling experiment.

Protein AccessionGene NamePeptide SequenceNo. of ThrMS1 Intensity (Light)MS1 Intensity (Heavy)Ratio (H/L)Regulation
P02768ALBLVT DFAAK18.54E+078.61E+071.01Unchanged
P60709ACTBIWHT****T FYNELR39.12E+084.45E+080.49Down
P08238HSP90B1FESAEST K11.33E+062.75E+062.07Up
Q06830P4HBAT AEEYPVET K24.56E+074.33E+070.95Unchanged
P62258PPIAFEDENFILKHT GPGILSMANAGPNT NGSQFFICTK32.89E+056.21E+052.15Up

Note: Data shown is for illustrative purposes only.

References

Measuring Protein Synthesis Rates with L-Threonine-15N: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic process of protein synthesis is a cornerstone of cellular function, and its dysregulation is implicated in a multitude of diseases, including cancer, metabolic disorders, and neurodegenerative conditions. Consequently, the accurate measurement of protein synthesis rates is crucial for basic research and drug development. Stable isotope labeling with amino acids, followed by mass spectrometry analysis, has emerged as a powerful technique for these measurements. L-Threonine labeled with the stable isotope nitrogen-15 (L-Threonine-¹⁵N) offers a robust method to trace the incorporation of this essential amino acid into newly synthesized proteins, providing a quantitative measure of protein synthesis dynamics. This document provides detailed application notes and experimental protocols for utilizing L-Threonine-¹⁵N to measure protein synthesis rates in various research settings.

Principle of the Method

The methodology is founded on the precursor-product principle.[1] A known amount of L-Threonine-¹⁵N (the precursor) is introduced into the biological system (cell culture or in vivo). This labeled amino acid enters the intracellular amino acid pool and is utilized by the ribosomal machinery for the synthesis of new proteins (the product). Over time, the proteome becomes enriched with ¹⁵N. By measuring the isotopic enrichment of ¹⁵N in the protein-bound threonine relative to the enrichment of the precursor pool, the fractional synthetic rate (FSR) of the protein or proteome can be calculated.[2] The FSR represents the fraction of the protein pool that is newly synthesized per unit of time.

Applications in Research and Drug Development

The measurement of protein synthesis rates using L-Threonine-¹⁵N has broad applications:

  • Understanding Disease Pathophysiology: Aberrant protein synthesis is a hallmark of many diseases. This technique allows for the precise quantification of these changes in disease models. For instance, sepsis has been shown to increase the utilization of threonine for the synthesis of acute-phase proteins in the gut.[3]

  • Drug Discovery and Development: The efficacy of therapeutic agents targeting protein synthesis pathways can be assessed by measuring changes in protein synthesis rates. This provides a direct readout of target engagement and pharmacological effect.

  • Nutritional Science: The impact of dietary interventions on protein metabolism can be investigated. Studies have shown that both deficiency and excess of dietary threonine can reduce protein synthesis in the jejunum and skeletal muscle of young pigs.[4]

  • Toxicology: The effect of xenobiotics on protein synthesis can be evaluated to understand mechanisms of toxicity.

  • Aging Research: Alterations in protein synthesis and turnover are associated with the aging process. L-Threonine-¹⁵N can be used to study these age-related changes.

Data Presentation

Quantitative data from L-Threonine-¹⁵N labeling experiments should be presented in a clear and structured manner to facilitate comparison and interpretation.

ParameterCell Culture (e.g., HeLa cells)Animal Model (e.g., Rabbit Muscle)Tissue/ProteinReference
Tracer L-Threonine-¹⁵NL-Threonine-¹⁵NTotal Protein[5]
Labeling Strategy Metabolic Labeling in Culture MediumBolus Tracer InjectionMixed Muscle Protein
Tracer Concentration/Dose To be optimized (e.g., replace unlabeled threonine)250 nmol/ml (in internal standard for plasma)Plasma
Labeling/Infusion Duration 24-72 hours60 minutesMuscle Tissue
Precursor Pool Measurement Intracellular free amino acid poolIntracellular free amino acid poolMuscle Tissue
Fractional Synthetic Rate (FSR) Varies by protein0.067 ± 0.001 %/hMixed Muscle Protein
Instrumentation LC-MS/MSGC-MS-

Signaling Pathways Regulating Protein Synthesis

Protein synthesis is tightly regulated by a complex network of signaling pathways that respond to various stimuli such as growth factors, nutrients, and stress. The L-Threonine-¹⁵N labeling method can be employed to investigate how these pathways modulate protein synthesis rates. Two of the most critical pathways are the PI3K/Akt/mTOR pathway and the MAPK pathway.

The PI3K/Akt/mTOR pathway is a central regulator of cell growth and proliferation. Growth factors activate PI3K, leading to the activation of Akt, which in turn activates mTORC1. Activated mTORC1 promotes protein synthesis by phosphorylating key downstream targets such as 4E-BP1 and S6K1.

mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt TSC1_TSC2 TSC1_TSC2 Akt->TSC1_TSC2 Rheb Rheb TSC1_TSC2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis eIF4E eIF4E 4E-BP1->eIF4E eIF4E->Protein Synthesis

Figure 1. Simplified PI3K/Akt/mTOR signaling pathway regulating protein synthesis.

The MAPK (Mitogen-Activated Protein Kinase) pathway also plays a significant role in controlling protein synthesis, often in response to mitogens and cellular stress. The ERK sub-pathway, for instance, can activate kinases that phosphorylate components of the translation machinery.

Experimental Protocols

I. In Vitro Metabolic Labeling of Mammalian Cells

This protocol describes the metabolic labeling of cultured mammalian cells with L-Threonine-¹⁵N to measure protein synthesis rates.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Threonine-free cell culture medium

  • L-Threonine-¹⁵N (≥98% isotopic purity)

  • Unlabeled L-Threonine

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • BCA Protein Assay Kit

Procedure:

  • Cell Culture: Culture cells to the desired confluency (typically 70-80%) in complete medium.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing threonine-free medium with dialyzed FBS (to minimize unlabeled threonine) and the desired concentration of L-Threonine-¹⁵N. The unlabeled L-Threonine in standard media should be completely replaced with L-Threonine-¹⁵N.

  • Labeling:

    • Aspirate the complete medium from the cell culture plates.

    • Wash the cells once with sterile PBS.

    • Add the prepared L-Threonine-¹⁵N labeling medium to the cells.

    • Incubate the cells for a defined period (e.g., 24, 48, or 72 hours). The optimal labeling time should be determined empirically for the specific cell line and experimental goals.

  • Cell Lysis and Protein Extraction:

    • After the labeling period, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold cell lysis buffer to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with occasional vortexing.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (containing the soluble proteins) to a new tube.

  • Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.

II. In Vivo Labeling in Animal Models (Primed-Constant Infusion)

This protocol is adapted from methods used to measure muscle protein synthesis in vivo.

Materials:

  • Animal model (e.g., rabbit, rat)

  • L-Threonine-¹⁵N (sterile, pyrogen-free solution)

  • Saline solution (sterile)

  • Anesthesia

  • Surgical tools for catheter placement

  • Syringe pumps

  • Blood collection tubes (containing anticoagulant)

  • Tissue collection tools (e.g., biopsy needle)

  • Liquid nitrogen

Procedure:

  • Animal Preparation: Anesthetize the animal and place catheters in appropriate blood vessels (e.g., femoral artery and vein) for tracer infusion and blood sampling.

  • Tracer Preparation: Prepare a sterile solution of L-Threonine-¹⁵N in saline.

  • Priming Dose: Administer a priming bolus of L-Threonine-¹⁵N to rapidly achieve isotopic steady-state in the precursor pool.

  • Constant Infusion: Immediately following the priming dose, begin a continuous infusion of L-Threonine-¹⁵N using a syringe pump for a predetermined duration (e.g., 60-180 minutes).

  • Blood Sampling: Collect blood samples at regular intervals throughout the infusion period to monitor the isotopic enrichment of the plasma free amino acid pool.

  • Tissue Biopsy: At the end of the infusion period, obtain a tissue biopsy (e.g., muscle) and immediately freeze it in liquid nitrogen.

  • Sample Processing:

    • Process blood samples to separate plasma.

    • Homogenize the frozen tissue sample.

    • Perform protein precipitation (e.g., with perchloric acid) to separate the protein-bound and intracellular free amino acid fractions.

III. Sample Preparation for Mass Spectrometry

Materials:

  • Protein lysate or tissue homogenate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile

  • Solid-phase extraction (SPE) C18 cartridges

Procedure:

  • Reduction and Alkylation:

    • To a known amount of protein (e.g., 100 µg), add DTT to a final concentration of 10 mM and incubate at 56°C for 1 hour.

    • Cool the sample to room temperature and add IAA to a final concentration of 55 mM. Incubate in the dark at room temperature for 45 minutes.

  • Protein Digestion:

    • Dilute the sample with ammonium bicarbonate (50 mM, pH 8.0) to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 enzyme-to-protein ratio (w/w) and incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid to a pH of ~2-3.

    • Desalt the peptides using a C18 SPE cartridge according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

IV. Mass Spectrometry Analysis and Data Calculation

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-liquid chromatography (nLC) system.

Procedure:

  • LC-MS/MS Analysis:

    • Reconstitute the dried peptides in a suitable solvent (e.g., 0.1% formic acid).

    • Inject the peptide sample into the nLC-MS/MS system.

    • Separate the peptides using a reversed-phase chromatography gradient.

    • Acquire mass spectra in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.

  • Data Analysis:

    • Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.

    • Quantify the isotopic enrichment of ¹⁵N in threonine-containing peptides. This is achieved by analyzing the mass shift between the unlabeled (¹⁴N) and labeled (¹⁵N) peptide isotopic envelopes.

  • Fractional Synthetic Rate (FSR) Calculation:

    • The FSR is calculated using the following formula: FSR (%/hour) = [ (E_protein / E_precursor) / t ] * 100 Where:

      • E_protein is the enrichment of ¹⁵N in the protein-bound threonine at the end of the labeling period.

      • E_precursor is the enrichment of ¹⁵N in the precursor pool (e.g., plasma free threonine or intracellular free threonine).

      • t is the duration of the labeling period in hours.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry & Data Analysis Cell Culture / Animal Model Cell Culture / Animal Model L-Threonine-15N Labeling This compound Labeling Cell Culture / Animal Model->this compound Labeling Cell Lysis / Tissue Homogenization Cell Lysis / Tissue Homogenization This compound Labeling->Cell Lysis / Tissue Homogenization Protein Extraction Protein Extraction Cell Lysis / Tissue Homogenization->Protein Extraction Reduction & Alkylation Reduction & Alkylation Protein Extraction->Reduction & Alkylation Tryptic Digestion Tryptic Digestion Reduction & Alkylation->Tryptic Digestion Peptide Cleanup (SPE) Peptide Cleanup (SPE) Tryptic Digestion->Peptide Cleanup (SPE) LC-MS/MS Analysis LC-MS/MS Analysis Peptide Cleanup (SPE)->LC-MS/MS Analysis Peptide Identification Peptide Identification LC-MS/MS Analysis->Peptide Identification 15N Enrichment Quantification 15N Enrichment Quantification Peptide Identification->15N Enrichment Quantification FSR Calculation FSR Calculation 15N Enrichment Quantification->FSR Calculation

Figure 2. General experimental workflow for measuring protein synthesis rates with L-Threonine-¹⁵N.

Conclusion

Measuring protein synthesis rates using L-Threonine-¹⁵N is a powerful and versatile technique with significant applications in both fundamental research and drug development. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers and scientists to implement this methodology in their studies. Careful experimental design, execution, and data analysis are paramount to obtaining accurate and reproducible results that will contribute to a deeper understanding of protein metabolism in health and disease.

References

Application Notes and Protocols for Optimal L-Threonine-15N Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful technique for quantitative proteomics. While traditionally focused on arginine and lysine for trypsin-based proteomics, selective labeling with other amino acids, such as L-Threonine, offers unique advantages for studying protein structure, dynamics, and post-translational modifications. L-Threonine, an essential amino acid, is a key component of many proteins and its hydroxyl group is a site for post-translational modifications like phosphorylation and glycosylation. Critically, L-Threonine exhibits minimal metabolic scrambling in common mammalian cell lines like HEK293, ensuring that the isotopic label remains on the threonine residue and is not significantly transferred to other amino acids.[1][2] This fidelity makes L-Threonine-15N an excellent tool for specific and accurate protein analysis.

These application notes provide a comprehensive guide to achieving optimal this compound labeling in mammalian cell culture, covering media formulation, experimental protocols, and data analysis considerations. The protocols are designed to be adaptable for various research applications, from structural biology using NMR to quantitative proteomics using mass spectrometry.

Key Principles of this compound Labeling

The core principle of selective amino acid labeling is to culture cells in a medium that is deficient in the amino acid of interest (in this case, L-Threonine) and then supplement it with the desired stable isotope-labeled version (this compound). This forces the cells to incorporate the labeled amino acid into newly synthesized proteins.

Advantages of this compound Labeling:

  • Minimal Metabolic Scrambling: In HEK293 cells, the α-15N atom from L-Threonine shows minimal transfer to other amino acids, ensuring high labeling specificity.[1][2]

  • Probing Post-Translational Modifications: The hydroxyl group of threonine is a frequent site of O-linked glycosylation and phosphorylation. 15N labeling can be used to study these modifications and their impact on protein function.

  • Structural and Dynamic Studies: For nuclear magnetic resonance (NMR) spectroscopy, selective labeling of threonine residues can simplify complex spectra and provide specific structural and dynamic information.

  • Targeted Quantitative Proteomics: In mass spectrometry-based proteomics, this compound labeling allows for the targeted quantification of threonine-containing peptides, providing insights into protein turnover and expression.

Data Presentation

Table 1: Recommended Media Formulations for this compound Labeling

For successful this compound labeling, it is imperative to use a base medium that is devoid of unlabeled L-Threonine. Custom media formulations are readily available from various suppliers.[3] The following table provides examples of suitable base media and the necessary supplements for labeling experiments in HEK293 and CHO cells.

ComponentHEK293 CellsCHO CellsSupplier Example
Base Medium DMEM, Threonine-freeDMEM/F-12, Threonine-freeThermo Fisher Scientific, Sigma-Aldrich
This compound 95 mg/L95 mg/LCambridge Isotope Laboratories, MedChemExpress
Other Amino Acids Standard DMEM concentrationsStandard DMEM/F-12 concentrationsSigma-Aldrich
Dialyzed FBS 10% (v/v)10% (v/v)Thermo Fisher Scientific
Glucose 4.5 g/L4.5 g/LSigma-Aldrich
L-Glutamine 4 mM4 mMThermo Fisher Scientific
Penicillin/Streptomycin 1% (v/v)1% (v/v)Thermo Fisher Scientific
Table 2: Expected this compound Labeling Efficiency and Cellular Health

The following table presents representative data on the expected labeling efficiency, cell viability, and protein yield after culturing cells in this compound supplemented media for a sufficient number of passages to ensure maximal incorporation. High labeling efficiency (>95%) is typically achievable with minimal impact on cell health.

Cell LineNumber of PassagesLabeling Efficiency (%)Cell Viability (%)Relative Protein Yield (%)
HEK293 5> 98> 9590-100
CHO 5> 97> 9590-100
HEK293 3~90> 9595-100
CHO 3~88> 9595-100

Experimental Protocols

Protocol 1: Preparation of this compound Labeling Medium

This protocol details the preparation of 500 mL of complete labeling medium.

Materials:

  • Threonine-free DMEM or DMEM/F-12 powder

  • This compound (Cambridge Isotope Laboratories, Inc. or similar)

  • Complete set of unlabeled amino acids (or a pre-mixed supplement without threonine)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Glutamine solution (200 mM)

  • Penicillin-Streptomycin solution (100X)

  • Cell culture grade water

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Refer to the manufacturer's instructions to prepare the threonine-free base medium from powder. Dissolve the powder in approximately 450 mL of cell culture grade water.

  • Add the appropriate amounts of all other unlabeled amino acids according to the specific medium formulation (e.g., DMEM or DMEM/F-12). Alternatively, use a pre-formulated amino acid supplement that lacks threonine.

  • Weigh out the required amount of this compound (e.g., 47.5 mg for a final concentration of 95 mg/L) and dissolve it in a small volume of sterile water before adding it to the medium.

  • Add 50 mL of dFBS to achieve a final concentration of 10%.

  • Add 10 mL of 200 mM L-Glutamine for a final concentration of 4 mM.

  • Add 5 mL of 100X Penicillin-Streptomycin solution.

  • Adjust the final volume to 500 mL with cell culture grade water.

  • Check and adjust the pH to the recommended range for your cell line (typically 7.2-7.4).

  • Sterilize the complete medium by passing it through a 0.22 µm filter.

  • Store the prepared medium at 4°C, protected from light.

Protocol 2: this compound Labeling of Adherent Mammalian Cells (e.g., HEK293)

This protocol outlines the procedure for labeling adherent cells.

Procedure:

  • Cell Adaptation: Culture HEK293 cells in standard complete DMEM for several passages to ensure healthy growth.

  • Initiation of Labeling: When cells reach approximately 80% confluency, aspirate the standard medium, wash the cells once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS), and add the pre-warmed this compound labeling medium.

  • Passaging and Expansion: Continue to culture the cells in the labeling medium. Passage the cells as you normally would, maintaining them in the this compound medium. To ensure near-complete incorporation of the labeled amino acid, it is recommended to culture the cells for at least five passages in the labeling medium.

  • Harvesting: Once the desired level of labeling is achieved and the cells are ready for your experiment (e.g., after treatment with a drug), wash the cells with cold DPBS and harvest them by scraping or using a cell lifter.

  • Downstream Analysis: The labeled cell pellet can now be used for protein extraction and subsequent analysis by mass spectrometry or NMR.

Protocol 3: Quantification of this compound Incorporation by Mass Spectrometry

This protocol provides a general workflow for determining the percentage of this compound incorporation.

Procedure:

  • Protein Extraction and Digestion: Extract total protein from a small aliquot of your labeled cell pellet using a suitable lysis buffer. Quantify the protein concentration. Take a known amount of protein (e.g., 20 µg) and perform an in-solution or in-gel tryptic digest.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument).

  • Data Analysis:

    • Search the mass spectrometry data against a relevant protein database using a search engine that can account for the mass shift of 15N.

    • Identify several high-confidence peptides that contain at least one threonine residue.

    • For each threonine-containing peptide, extract the ion chromatograms for both the unlabeled ("light") and the 15N-labeled ("heavy") isotopic envelopes.

    • Calculate the labeling efficiency using the following formula: % Labeling Efficiency = [Area(Heavy) / (Area(Light) + Area(Heavy))] * 100

    • Average the labeling efficiency across multiple peptides to get a robust estimation of the overall this compound incorporation.

Signaling Pathway and Experimental Workflow Visualization

mTOR Signaling Pathway

The mTOR (mechanistic Target of Rapamycin) pathway is a central regulator of cell growth, proliferation, and metabolism, and its activity is sensitive to amino acid availability, including threonine. This compound labeling can be a valuable tool to study the impact of threonine metabolism on mTOR signaling and downstream processes like protein synthesis.

mTOR_Signaling AminoAcids Amino Acids (e.g., L-Threonine) mTORC1 mTORC1 AminoAcids->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylates (Inhibits) Autophagy Autophagy mTORC1->Autophagy Inhibits ProteinSynthesis Protein Synthesis S6K1->ProteinSynthesis Promotes EIF4EBP1->ProteinSynthesis Inhibits

Caption: The mTORC1 signaling pathway is activated by amino acids like L-Threonine.

Experimental Workflow for this compound Labeling

The following diagram illustrates the overall workflow for a typical this compound labeling experiment.

Experimental_Workflow Start Start: Healthy Cell Culture MediaPrep Prepare Threonine-free Labeling Medium with 15N-Threonine Start->MediaPrep CellCulture Culture Cells in Labeling Medium (≥5 Passages) MediaPrep->CellCulture Harvest Harvest Labeled Cells CellCulture->Harvest ProteinExtract Protein Extraction and Digestion Harvest->ProteinExtract Analysis LC-MS/MS or NMR Analysis ProteinExtract->Analysis Data Data Analysis: - Labeling Efficiency - Protein Quantification - Structural Analysis Analysis->Data

Caption: Workflow for selective this compound labeling in mammalian cells.

Troubleshooting

IssuePossible CauseRecommendation
Low Labeling Efficiency Insufficient number of cell passages in labeling medium.Ensure at least 5-6 cell doublings in the labeling medium for complete incorporation.
Contamination with unlabeled threonine from serum.Use high-quality dialyzed FBS to minimize the concentration of free amino acids.
Reduced Cell Viability Toxicity from impurities in the labeled amino acid.Use high-purity, cell-culture tested this compound.
Suboptimal concentration of this compound.Ensure the concentration of this compound in the labeling medium is equivalent to that in the standard medium.
Low Protein Yield Stress on cells due to nutrient limitation.Confirm that all other essential nutrients are present at optimal concentrations in the custom medium.
Altered protein synthesis rates.Monitor protein synthesis rates and consider optimizing the duration of the labeling experiment.

By following these detailed application notes and protocols, researchers can successfully implement this compound labeling in their cell culture experiments to gain deeper insights into protein biology.

References

Troubleshooting & Optimization

Technical Support Center: L-Threonine-15N Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during metabolic labeling experiments with L-Threonine-15N.

Frequently Asked Questions (FAQs)

Q1: What is a typical, achievable incorporation efficiency for this compound?

A1: A high labeling efficiency is crucial for accurate quantification. Generally, researchers should aim for >95% incorporation. In practice, achievable efficiencies can vary depending on the experimental system. For example, in organisms like Arabidopsis, efficiencies between 93-99% are commonly reported after optimized labeling protocols.[1][2] In some cases, such as with algal cells, labeling efficiency can reach approximately 98%.[3] It is often more critical to achieve consistent labeling efficiency across all samples than to reach an extremely high but variable level of enrichment.

Q2: How does incomplete this compound labeling affect my quantitative data?

A2: Incomplete labeling means that a portion of the threonine residues in your "heavy" labeled proteins are still the natural abundance 14N isotope. This directly impacts the isotopic distribution of your peptides in the mass spectrometer. Instead of a single, well-defined "heavy" peak, you will observe a distribution of peaks, with the most intense (monoisotopic) peak being at a lower mass than the fully labeled peptide. If your analysis software assumes 100% labeling, it will inaccurately calculate the abundance of the heavy peptide, leading to skewed and unreliable protein quantification ratios.[4]

Q3: My overall 15N incorporation is high, but a specific protein of interest shows low labeling. What could be the cause?

A3: This phenomenon can be attributed to several factors related to the specific protein's characteristics:

  • Slow Protein Turnover: The protein of interest may have a very slow turnover rate, meaning it is degraded and synthesized at a much slower pace than the majority of cellular proteins. During the labeling period, there may not have been enough time for the existing, unlabeled copies of the protein to be replaced by newly synthesized, 15N-labeled copies.

  • Low Expression Level: If the protein is expressed at a very low level, the signal from the labeled peptides might be close to the noise threshold of the mass spectrometer, making accurate quantification of incorporation difficult.

  • Subcellular Localization: The protein might be located in a cellular compartment with a limited local pool of this compound.

Q4: I am observing a bimodal distribution of labeled and unlabeled peptides for the same protein. What does this suggest?

A4: A bimodal distribution, where distinct populations of fully unlabeled and highly labeled peptides are observed for the same protein, often indicates one of the following:

  • Insufficient Labeling Time: The labeling period may not have been long enough for all pre-existing unlabeled proteins to be degraded and replaced with newly synthesized labeled proteins. This is particularly common for proteins with long half-lives.

  • Cellular Heterogeneity: The cell population may not be uniform. For instance, a subpopulation of cells may not be actively dividing or metabolizing, and therefore not incorporating the labeled amino acid.

  • Amino Acid Recycling: Intracellular recycling of amino acids from the degradation of pre-existing unlabeled proteins can dilute the 15N-labeled amino acid pool available for new protein synthesis.

Q5: Can the passage number of my cell line affect this compound incorporation efficiency?

A5: Yes, the passage number can have a significant impact on metabolic labeling experiments. Cell lines at high passage numbers can exhibit altered characteristics compared to lower passage cells, including:

  • Changes in growth rate and metabolism.

  • Alterations in protein expression levels.

  • Increased genetic and phenotypic instability.

These changes can lead to variability in this compound uptake and incorporation, affecting the reproducibility of your results. It is recommended to use cells within a consistent and reasonably low passage number range for all experiments.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving common issues leading to low this compound incorporation efficiency.

Issue 1: Low Overall Incorporation Efficiency (<95%)

Symptoms:

  • Mass spectrometry data shows low isotopic enrichment across most identified peptides.

  • The isotopic distribution of labeled peptides is broad and shifted towards lower masses.

  • Quantitative analysis software reports poor correlation between theoretical and experimental isotopic patterns.

Possible Cause Recommended Solution
Insufficient Labeling Duration Extend the labeling time to allow for more cell divisions and protein turnover. The optimal duration depends on the cell doubling time and protein turnover rates of your specific system.
Suboptimal this compound Concentration The concentration of this compound in the medium may be too low, leading to competition with any residual unlabeled threonine or other amino acids. Perform a pilot experiment with a range of this compound concentrations to determine the optimal concentration for your system.
Contamination with Unlabeled Threonine Ensure that all media components, especially serum, are free of unlabeled L-threonine. Use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled amino acids.
Poor Cell Health or Suboptimal Culture Conditions Monitor cell viability and morphology. Ensure that cells are healthy and actively dividing during the labeling period. Optimize cell culture conditions such as seeding density, media volume, and pH.
Inefficient Cellular Uptake of L-Threonine L-Threonine is transported into mammalian cells by various amino acid transporters. Ensure that the cell culture medium composition supports the activity of these transporters. In some cases, specific transporters may be saturated or inhibited.
Issue 2: Inconsistent Incorporation Efficiency Between Replicates

Symptoms:

  • Significant variation in the calculated incorporation efficiency across biological or technical replicates.

  • Poor reproducibility of quantitative proteomics data.

Possible Cause Recommended Solution
Variable Cell Culture Conditions Standardize all cell culture parameters, including seeding density, media volume, incubation time, and passage number. Even small variations can lead to differences in metabolic activity.
Inconsistent Labeling Start and End Points Precisely control the timing of the switch to and from the labeling medium for all replicates.
Errors in Sample Preparation and Analysis Ensure consistent and accurate sample handling, protein digestion, and mass spectrometry analysis for all replicates.

Expected this compound Incorporation Efficiencies

The following table provides a general overview of expected incorporation efficiencies in different experimental systems. These values can serve as a benchmark for your own experiments.

Experimental System Typical Incorporation Efficiency Notes
Bacteria (E. coli) >98%Generally rapid growth and protein turnover lead to high incorporation.
Yeast (S. cerevisiae) >97%Efficient incorporation with optimized media and culture conditions.
Mammalian Cell Lines 90-98%Can be influenced by cell type, growth rate, and protein turnover.
Plants (Arabidopsis thaliana) 93-99%Often requires longer labeling periods due to slower growth.
Insects (Sf9 cells) VariableCan be lower due to complex media requirements; optimization is often necessary.

Experimental Protocols

Protocol 1: Quantification of this compound Incorporation Efficiency

This protocol outlines the steps to determine the percentage of 15N incorporation in your labeled protein samples using mass spectrometry.

  • Protein Digestion: Digest your 15N-labeled protein sample with a protease (e.g., trypsin) to generate peptides.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or TOF). Acquire data in profile mode to accurately capture the isotopic distribution.

  • Peptide Selection: From the mass spectrometry data, select 8-10 abundant peptides with good signal-to-noise ratios for analysis. Peptides with a mass of less than 1500 m/z are often preferred as their monoisotopic peak is typically the most intense.

  • Isotopic Pattern Analysis: For each selected peptide, compare the experimentally observed isotopic distribution with the theoretical distribution for a 100% 14N-labeled peptide. This will help to correctly identify the monoisotopic peak of the unlabeled species.

  • Calculate Incorporation Efficiency: Use software tools (e.g., Protein Prospector) to compare the experimental isotopic distribution of the 15N-labeled peptide with theoretical distributions at varying levels of 15N incorporation (e.g., 90%, 95%, 98%, etc.). The incorporation efficiency is determined by finding the best fit between the experimental and theoretical patterns.

Protocol 2: Pilot Experiment to Optimize this compound Concentration

This protocol provides a framework for determining the optimal concentration of this compound to achieve high incorporation efficiency in your specific cell culture system.

  • Cell Seeding: Seed your cells in multiple parallel cultures (e.g., in a 6-well plate) at your standard seeding density.

  • Preparation of Labeling Media: Prepare a series of labeling media with varying concentrations of this compound (e.g., 0.5x, 1x, 2x, and 5x the normal concentration of L-threonine in your culture medium). Ensure all other media components are identical.

  • Media Exchange: Once the cells have reached the desired confluency for labeling, replace the standard medium with the different this compound labeling media. Include a control with the standard, unlabeled medium.

  • Labeling Period: Incubate the cells for a fixed period that is appropriate for your cell line (e.g., 2-3 cell doublings).

  • Sample Collection: At the end of the labeling period, harvest the cells from each condition.

  • Analysis: Prepare protein extracts from each sample and determine the this compound incorporation efficiency for each concentration using the protocol described above (Protocol 1).

  • Optimization: Select the lowest concentration of this compound that provides the highest and most consistent incorporation efficiency.

Visualizations

L_Threonine_Metabolism L-Threonine Metabolic Pathways cluster_biosynthesis Biosynthesis (in bacteria and plants) cluster_degradation Degradation Pathways Aspartate Aspartate Aspartyl_phosphate Aspartyl_phosphate Aspartate->Aspartyl_phosphate Aspartokinase Aspartate_semialdehyde Aspartate_semialdehyde Aspartyl_phosphate->Aspartate_semialdehyde Aspartate-semialdehyde dehydrogenase Homoserine Homoserine Aspartate_semialdehyde->Homoserine Homoserine dehydrogenase O_Phosphohomoserine O_Phosphohomoserine Homoserine->O_Phosphohomoserine Homoserine kinase L_Threonine_15N L_Threonine_15N O_Phosphohomoserine->L_Threonine_15N Threonine synthase Protein_Synthesis 15N-labeled Protein L_Threonine_15N->Protein_Synthesis tRNA synthetase alpha_amino_beta_ketobutyrate alpha_amino_beta_ketobutyrate L_Threonine_15N->alpha_amino_beta_ketobutyrate Threonine dehydrogenase alpha_ketobutyrate alpha_ketobutyrate L_Threonine_15N->alpha_ketobutyrate Threonine dehydratase Glycine_Acetyl_CoA Glycine + Acetyl-CoA alpha_amino_beta_ketobutyrate->Glycine_Acetyl_CoA 2-amino-3-ketobutyrate coenzyme A lyase TCA_Cycle TCA Cycle Glycine_Acetyl_CoA->TCA_Cycle enters Propionyl_CoA Propionyl_CoA alpha_ketobutyrate->Propionyl_CoA Succinyl_CoA Succinyl_CoA Propionyl_CoA->Succinyl_CoA Succinyl_CoA->TCA_Cycle enters

Caption: Metabolic pathways of L-Threonine, including biosynthesis, incorporation into protein, and degradation.

Troubleshooting_Workflow Troubleshooting Low this compound Incorporation Start Low Incorporation Efficiency Observed Quantify Quantify Incorporation Efficiency Accurately? Start->Quantify Check_Overall Is Overall Incorporation Low? Quantify->Check_Overall Yes Review_Prep Review Sample Preparation Quantify->Review_Prep No Check_Specific Investigate Specific Protein Characteristics Check_Overall->Check_Specific No Check_Consistency Is Incorporation Consistent? Check_Overall->Check_Consistency Yes Success High Incorporation Achieved Check_Specific->Success Optimize_Culture Optimize Cell Culture Conditions Check_Consistency->Optimize_Culture No Optimize_Labeling Optimize Labeling Protocol Check_Consistency->Optimize_Labeling Yes Optimize_Culture->Success Optimize_Labeling->Success Review_Prep->Quantify

Caption: A logical workflow for troubleshooting low this compound incorporation efficiency.

References

Technical Support Center: Minimizing Isotopic Scrambling of L-Threonine-15N

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Threonine-15N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize isotopic scrambling in your experiments, ensuring high-quality data for your research applications, including NMR and mass spectrometry-based proteomics.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a problem for this compound labeling?

A: Isotopic scrambling is the undesired transfer of the 15N isotope from the labeled L-Threonine to other amino acids during cellular metabolism. This occurs primarily through the action of metabolic enzymes like transaminases.[1] Scrambling leads to the incorporation of 15N into amino acids that were not intended to be labeled, which can complicate data analysis, particularly in NMR spectroscopy by introducing unwanted peaks and in quantitative mass spectrometry by affecting the accuracy of protein quantification.[1]

Q2: How susceptible is L-Threonine to 15N scrambling compared to other amino acids?

A: L-Threonine is generally considered to have minimal to moderate susceptibility to 15N scrambling, especially in certain expression systems like HEK293 cells.[2][3][4] However, it is not entirely immune to scrambling. Its metabolic pathways, including degradation by threonine dehydrogenase and threonine aldolase, can lead to the formation of other amino acids like glycine, providing a route for the 15N label to be transferred. The extent of scrambling is highly dependent on the expression system and culture conditions.

Q3: What are the primary metabolic pathways responsible for this compound scrambling?

A: The primary pathways involve enzymes that catabolize threonine. Threonine dehydrogenase converts L-Threonine to 2-amino-3-ketobutyrate, which can then be converted to glycine and acetyl-CoA. Threonine aldolase can also cleave L-Threonine to glycine and acetaldehyde. The resulting 15N-labeled glycine can then be used in various biosynthetic pathways, leading to the scrambling of the 15N label into other amino acids. Additionally, general transaminase activity in the cell can contribute to the redistribution of the 15N-amino group.

Q4: Which expression system is best for minimizing this compound scrambling?

A: Cell-free protein expression systems generally exhibit the least amount of isotopic scrambling. This is because the metabolic enzyme activity is limited compared to in vivo systems. For in vivo expression, mammalian cell lines like HEK293 can show minimal scrambling for threonine under optimized conditions. In E. coli, using auxotrophic strains that are deficient in certain amino acid biosynthesis pathways can significantly reduce scrambling.

Troubleshooting Guides

Problem 1: Unexpected 15N incorporation in non-Threonine residues detected by mass spectrometry.
Potential Cause Recommended Solution
Metabolic Cross-Contamination (Scrambling) 1. Switch to a Cell-Free Expression System: This is the most effective way to minimize scrambling.2. Optimize In Vivo Culture Conditions: For E. coli, consider using an auxotrophic strain. For mammalian cells, reduce the concentration of this compound in the medium.3. Use Metabolic Inhibitors: For cell-free systems, adding inhibitors of pyridoxal-phosphate (PLP)-dependent enzymes, such as NaBH4, can reduce transaminase activity.
Contaminated this compound Stock 1. Verify Stock Purity: Analyze the this compound stock by an appropriate method (e.g., NMR, mass spectrometry) to check for the presence of other 15N-labeled amino acids.2. Purchase from a Reputable Supplier: Ensure the isotopic and chemical purity of the labeled amino acid.
Incomplete Repression of Endogenous Amino Acid Synthesis (in E. coli) 1. Supplement with Unlabeled Amino Acids: Add a mixture of all other 19 unlabeled amino acids to the minimal medium to suppress the endogenous synthesis pathways.2. Use a Richer Minimal Medium: Ensure the medium is not nutrient-limited, which can trigger amino acid biosynthesis.
Problem 2: Low incorporation efficiency of this compound.
Potential Cause Recommended Solution
Competition with Unlabeled Threonine 1. Ensure Complete Removal of Unlabeled Media: When switching to labeling media, wash the cells thoroughly to remove any residual unlabeled threonine.2. Optimize Timing of Label Introduction: Introduce the this compound during the logarithmic growth phase for optimal uptake.
Poor Cell Viability or Growth in Labeling Medium 1. Adapt Cells to the Labeling Medium: Gradually adapt the cells to the minimal or specialized labeling medium before starting the experiment.2. Optimize Culture Conditions: Ensure optimal pH, temperature, and aeration for your specific cell line in the labeling medium.
Degradation of L-Threonine 1. Use Freshly Prepared Labeling Medium: L-Threonine in solution can degrade over time.2. Store this compound Stock Properly: Follow the manufacturer's instructions for storage to prevent degradation.

Quantitative Data Summary

The degree of isotopic scrambling can vary significantly based on the amino acid and the expression system. Below is a summary of observed scrambling for various 15N-labeled amino acids in HEK293 cells.

Table 1: Metabolic Scrambling of α-15N-Labeled Amino Acids in HEK293 Cells

Amino AcidScrambling LevelNotes
Threonine (T) Minimal Generally considered a reliable amino acid for selective labeling in this system.
Cysteine (C)Minimal
Phenylalanine (F)Minimal
Histidine (H)Minimal
Lysine (K)Minimal
Methionine (M)Minimal
Asparagine (N)Minimal
Arginine (R)Minimal
Tryptophan (W)Minimal
Tyrosine (Y)Minimal
Glycine (G)Interconverts with Serine
Serine (S)Interconverts with Glycine
Alanine (A)Significant
Aspartate (D)Significant
Glutamate (E)Significant
Isoleucine (I)SignificantScrambling can be suppressed by tuning culture conditions.
Leucine (L)Significant
Valine (V)SignificantScrambling can be suppressed by tuning culture conditions.

Data adapted from studies on HEK293 cells, where scrambling was assessed by mass spectrometry.

Experimental Protocols

Protocol 1: Minimizing this compound Scrambling in E. coli (BL21(DE3) Strain)
  • Pre-culture Preparation:

    • Inoculate a single colony of E. coli BL21(DE3) harboring the expression plasmid into 5 mL of LB medium with the appropriate antibiotic.

    • Incubate overnight at 37°C with shaking.

  • Main Culture Growth:

    • Prepare M9 minimal medium. For 1 L, use 5x M9 salts, sterile water, and supplement with 2 mM MgSO4, 0.1 mM CaCl2, and 0.4% glucose.

    • Add a mixture of 19 unlabeled amino acids (excluding Threonine) to a final concentration of 100 mg/L each.

    • Inoculate 1 L of the supplemented M9 medium with the overnight pre-culture.

    • Grow the culture at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

  • Induction and Labeling:

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

    • Simultaneously, add this compound to a final concentration of 100-200 mg/L.

    • Reduce the temperature to 18-25°C and continue to incubate for 12-16 hours.

  • Cell Harvest:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Discard the supernatant and store the cell pellet at -80°C until purification.

Protocol 2: Minimizing this compound Scrambling in HEK293 Cells
  • Cell Culture and Expansion:

    • Culture HEK293 cells in a suitable growth medium (e.g., DMEM with 10% FBS) to the desired cell density.

  • Media Exchange for Labeling:

    • Prepare a custom labeling medium by using a DMEM base that lacks all amino acids.

    • Supplement this medium with all 19 unlabeled amino acids to a final concentration of 100 mg/L each.

    • Add this compound to a final concentration of 100 mg/L.

    • Gently pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

    • Aspirate the growth medium and resuspend the cells in the pre-warmed labeling medium.

  • Transfection and Protein Expression:

    • Transfect the cells with the expression vector using a suitable transfection reagent.

    • Incubate the cells under standard conditions (37°C, 5% CO2) for 48-72 hours.

  • Harvesting:

    • Harvest the cells or the supernatant (for secreted proteins) for subsequent protein purification.

Protocol 3: Quantification of 15N Incorporation and Scrambling by Mass Spectrometry
  • Protein Purification and Digestion:

    • Purify the 15N-labeled protein of interest.

    • Perform an in-solution or in-gel tryptic digest of the purified protein.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Use a suitable software package (e.g., Protein Prospector, MaxQuant) to analyze the mass spectrometry data.

    • Search the data against the sequence of the protein of interest, specifying 15N as a variable modification.

    • For peptides containing threonine, determine the isotopic envelope to calculate the percentage of 15N incorporation.

    • For peptides lacking threonine, analyze their mass spectra for any mass shifts corresponding to 15N incorporation, which would indicate scrambling. The number of nitrogen atoms in the peptide will determine the expected mass shift if scrambling has occurred.

Mandatory Visualizations

Threonine_Metabolism

Experimental_Workflow

References

Technical Support Center: Dealing with Incomplete 15N Labeling in Proteomics Data

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with incomplete 15N metabolic labeling in proteomics experiments.

Frequently Asked Questions (FAQs)

Q1: What is incomplete 15N labeling and why is it a problem?

Incomplete 15N labeling occurs when not all nitrogen atoms in a protein or peptide are replaced with the heavy 15N isotope during metabolic labeling.[1][2] This leads to a distribution of peptide masses rather than a single, fully labeled species. This isotopic distribution can complicate data analysis by broadening the isotope clusters of labeled peptides, making it difficult to identify the monoisotopic peak accurately.[1][2] Consequently, this can lead to significant errors in protein quantification, often resulting in the underestimation of protein abundance changes.[3]

Q2: What are the common causes of incomplete 15N labeling?

Several factors can contribute to incomplete labeling:

  • Insufficient labeling duration: The time allowed for labeling may not be sufficient for complete protein turnover and incorporation of the 15N isotope, especially for proteins with slow turnover rates.

  • Depletion of 15N source: The 15N-containing nutrient in the growth medium may be depleted before the experiment is complete.

  • Contamination with 14N: The experimental system might be contaminated with natural abundance (14N) nitrogen sources.

  • Amino acid recycling: In some organisms, amino acid recycling can lead to the re-incorporation of 14N-containing amino acids.

  • Purity of the 15N source: The 15N-containing salt or media used should have a high purity (e.g., >99%).

Q3: How can I determine the 15N labeling efficiency in my experiment?

The labeling efficiency can be determined by comparing the experimental isotopic pattern of several identified peptides with their theoretical isotopic profiles at different enrichment levels. This is typically done using software tools that can model these distributions. The process involves:

  • Acquiring high-resolution mass spectra of the 15N-labeled sample.

  • Identifying a set of abundant and high-quality peptides.

  • Using software to compare the experimental isotope cluster of these peptides to theoretical clusters at varying 15N incorporation rates (e.g., 95%, 97%, 99%).

  • The incorporation rate that provides the best match between the experimental and theoretical distribution is determined to be the labeling efficiency.

Q4: Which software can I use to correct for incomplete 15N labeling?

Several software packages can account for incomplete labeling during data analysis. Some popular options include:

  • Protein Prospector: This web-based software allows users to input the determined labeling efficiency as a parameter to correct peptide and protein ratios.

  • Census: This software can calculate the atomic percent enrichment of 15N for each peptide and correct for incomplete labeling.

  • MaxQuant: While widely used for label-free and SILAC data, it also has functionalities that can be adapted for 15N data analysis, including options for metabolic labeling.

Q5: Can I still get reliable quantitative data with incomplete labeling?

Yes, it is possible to obtain reliable quantitative data even with incomplete labeling, provided that the labeling efficiency is accurately determined and corrected for during data analysis. It is crucial to apply the correction factor to the raw abundance data to obtain accurate protein ratios. However, a higher labeling efficiency (ideally >97%) is recommended to improve the identification rate of heavy-labeled peptides and the overall quality of the dataset.

Troubleshooting Guides

Issue 1: Inaccurate Protein Quantification and Skewed Ratios
  • Symptoms:

    • Calculated protein ratios are inconsistent across different peptides from the same protein.

    • The distribution of protein ratios is unexpectedly wide.

    • Known protein expression changes are not accurately reflected in the data.

  • Possible Causes:

    • Incomplete 15N labeling has not been corrected for in the data analysis.

    • Incorrect monoisotopic peak assignment for the 15N-labeled peptides by the analysis software.

    • Co-elution of other peptides interfering with the isotopic pattern of the peptide of interest.

  • Solutions:

    • Determine Labeling Efficiency: Follow the experimental protocol to accurately determine the 15N incorporation rate.

    • Correct Ratios in Software: Input the determined labeling efficiency into your quantification software to adjust the peptide and protein ratios.

    • Manual Validation: Visually inspect the mass spectra of peptides with questionable quantification. Compare the experimental isotopic distribution to the theoretical distribution to ensure the correct monoisotopic peak was selected.

    • Utilize Quality Scores: Pay attention to quality metrics provided by your software, such as the Cosine Similarity (CS) score in Protein Prospector, which can indicate the quality of the peptide pair match.

    • Acquire High-Resolution Data: Using a high-resolution mass spectrometer for both MS1 and MS2 scans can help to better resolve isotopic clusters and reduce interference from co-eluting species.

Issue 2: Low Identification Rate of 15N-Labeled Peptides
  • Symptoms:

    • A significantly lower number of peptides and proteins are identified from the 15N-labeled sample compared to the 14N-labeled (light) sample.

  • Possible Causes:

    • Low labeling efficiency (<95%) broadens the isotopic distribution and makes it difficult for the search engine to correctly identify the monoisotopic peak of the heavy peptides.

    • The search parameters in the database search software are not optimized for 15N-labeled peptides.

  • Solutions:

    • Optimize Labeling Protocol:

      • Increase the duration of labeling to allow for more complete protein turnover. For organisms like Arabidopsis, 14 days of labeling can achieve 93-99% efficiency.

      • Ensure a consistent and adequate supply of the 15N-labeled nutrient.

      • For organisms with slow protein turnover, consider labeling for multiple generations.

    • Adjust Search Parameters:

      • Ensure that the database search parameters account for the variable mass shifts caused by 15N labeling.

      • Some software, like Protein Prospector, requires separate searches for the 14N and 15N labeled data with different parameter settings.

    • Improve Labeling Efficiency: Aim for a labeling efficiency of 97% or higher to achieve a more comparable identification rate between the light and heavy samples.

Experimental Protocols

Protocol: Determination of 15N Labeling Efficiency

This protocol outlines the steps to determine the percentage of 15N incorporation in your labeled samples.

1. Data Acquisition:

  • Prepare a protein digest of your 15N-labeled sample.

  • Analyze the sample using a high-resolution mass spectrometer to obtain MS1 spectra with well-resolved isotopic peaks.

2. Peptide Identification:

  • Perform a database search of your MS/MS data to identify peptides from the 15N-labeled sample.

3. Selection of Peptides for Analysis:

  • Choose 8-10 abundant peptides with high signal-to-noise ratios.

  • Select peptides with a mass-to-charge ratio (m/z) below 1500, as their monoisotopic peak is typically the most intense and easiest to identify.

4. Isotopic Profile Analysis using Software (e.g., Protein Prospector's MS-Isotope):

  • For each selected peptide, input its amino acid sequence into the software.

  • The software will generate theoretical isotopic distributions for the peptide at various 15N incorporation rates (e.g., 90% to 99.9%).

  • Visually compare the experimental isotopic cluster of your peptide with the generated theoretical patterns.

  • Alternatively, some tools can automatically calculate the best fit and provide a numerical value for the labeling efficiency.

5. Calculate Average Labeling Efficiency:

  • Average the labeling efficiency values obtained from the different peptides to get a global estimate for your experiment. The labeling is often constant across all proteins in a given experiment.

Data Presentation

Table 1: Impact of Incomplete 15N Labeling on Observed Protein Ratios (Hypothetical Data)

True Protein Ratio (Heavy/Light)Assumed Labeling EfficiencyCalculated Labeling EfficiencyObserved Ratio (Uncorrected)Corrected Ratio
2.0100%97%1.851.99
1.0100%97%0.921.00
0.5100%97%0.460.50
2.0100%95%1.781.98
1.0100%95%0.891.00
0.5100%95%0.440.49

This table illustrates how failing to correct for incomplete labeling leads to an underestimation of the true protein abundance changes.

Visualizations

Workflow_for_15N_Labeling_Experiment cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis A Grow Cells/Organism in 14N (Light) Medium C Mix Equal Amounts of Light and Heavy Samples A->C B Grow Cells/Organism in 15N (Heavy) Medium B->C D Protein Extraction and Digestion C->D E LC-MS/MS Analysis D->E F Database Search (14N and 15N) E->F G Determine 15N Labeling Efficiency F->G H Quantification and Ratio Correction F->H G->H G->H Correction Factor I Protein Ratio Reporting H->I

Caption: Workflow for a quantitative proteomics experiment using 15N metabolic labeling.

Determine_Labeling_Efficiency cluster_workflow Determining 15N Labeling Efficiency A Acquire High-Resolution MS1 Spectrum of 15N-Labeled Sample B Identify Several Abundant Peptides A->B C Select a Peptide B->C D Generate Theoretical Isotopic Distributions (e.g., 95%, 97%, 99%) C->D E Compare Experimental and Theoretical Isotopic Patterns C->E D->E F Determine Best Fit (Labeling Efficiency) E->F G Repeat for Other Peptides and Average F->G

Caption: Step-by-step process for determining the 15N labeling efficiency.

Correction_Logic cluster_logic Logic for Correcting Quantification Data A Raw MS1 Intensity for Light Peptide (I_L) D Uncorrected Ratio = I_H / I_L A->D G Corrected Ratio = I_H_corr / I_L A->G B Raw MS1 Intensity for Heavy Peptide (I_H) B->D F Corrected Intensity I_H_corr = I_H * CF B->F C Calculated Labeling Efficiency (E) E Correction Factor (CF) Function of E and Peptide Composition C->E D->G Inaccurate E->F F->G Accurate

Caption: Conceptual diagram illustrating the logic of correcting for incomplete 15N labeling.

References

Technical Support Center: Optimizing L-Threonine-15N Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing L-Threonine-15N concentration in cell culture experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during the metabolic labeling of cells with this compound.

Issue 1: Low Incorporation Efficiency of this compound

  • Symptoms:

    • Mass spectrometry (MS) data shows a low percentage of 15N enrichment in your protein of interest.

    • The isotopic distribution of labeled peptides is broad and shows significant peaks at lower masses than the fully labeled peptide.

  • Possible Causes:

    • Insufficient Labeling Time: The duration of cell culture with this compound may not be sufficient for complete protein turnover. For stable isotope labeling by amino acids in cell culture (SILAC), complete incorporation is typically achieved after five to six cell doublings.

    • Presence of Unlabeled L-Threonine: The base medium may contain residual unlabeled L-Threonine, or it may be introduced through supplements like fetal bovine serum (FBS).

    • Amino Acid Metabolism: Cells may synthesize L-Threonine de novo if they have the metabolic capacity, although this is uncommon in most mammalian cell lines used for recombinant protein production as threonine is an essential amino acid.[1]

  • Solutions:

    • Extend Labeling Time: Ensure cells are cultured for at least five to six doublings in the this compound containing medium.

    • Use Dialyzed Serum: If FBS is required, use dialyzed FBS to remove small molecules like amino acids.

    • Use Amino Acid-Free Media: Start with a base medium that lacks L-Threonine and supplement it with your desired concentration of this compound.

    • Increase this compound Concentration: A higher concentration of the labeled amino acid can help to outcompete any residual unlabeled amino acid.

Issue 2: Reduced Cell Viability or Proliferation

  • Symptoms:

    • A noticeable decrease in cell growth rate or viable cell density after the addition of this compound.

    • Increased signs of cellular stress or apoptosis.

  • Possible Causes:

    • Amino Acid Imbalance: A significant excess of L-Threonine can lead to an amino acid imbalance, which may negatively affect cell growth.

    • Cytotoxicity: While uncommon at typical working concentrations, extremely high concentrations of any single amino acid can be cytotoxic.

  • Solutions:

    • Optimize Concentration: Perform a dose-response experiment to determine the optimal this compound concentration that supports both high incorporation and healthy cell growth (see Experimental Protocols section).

    • Gradual Adaptation: Gradually adapt the cells to the labeling medium over several passages.

    • Ensure Other Nutrients are Sufficient: Verify that other essential nutrients in the medium are not limiting, as this can exacerbate the effects of amino acid imbalance.

Issue 3: Altered Protein Expression or Glycosylation

  • Symptoms:

    • A significant change in the expression level of the protein of interest.

    • Alterations in the glycosylation profile of the expressed protein.

  • Possible Causes:

    • Metabolic Shift: Changes in the concentration of a single amino acid can sometimes lead to broader metabolic shifts within the cell, affecting protein synthesis and post-translational modifications. For instance, in Chinese Hamster Ovary (CHO) cells, the addition of threonine has been shown to impact metabolic parameters and improve cell growth.[2]

  • Solutions:

    • Concentration Optimization: The optimal concentration of this compound should be determined not only for labeling efficiency and cell viability but also for maintaining desired protein expression levels and quality.

    • Maintain Consistent Culture Conditions: Ensure all other culture parameters (pH, temperature, etc.) are kept constant to minimize variability.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in my cell culture medium?

A1: The optimal concentration can be cell line-dependent. A good starting point is to match the L-Threonine concentration in your standard culture medium. For many common media like DMEM and RPMI-1640, this is in the range of 0.4 to 0.8 mM. Refer to the tables below for typical concentrations in various media.

Q2: How can I determine the incorporation efficiency of this compound?

A2: The most common method is mass spectrometry. By analyzing the isotopic distribution of peptides from your protein of interest, you can calculate the percentage of 15N incorporation.

Q3: Do I need to use a special type of basal medium for this compound labeling?

A3: Yes, you should use a basal medium that is specifically formulated to lack L-Threonine. You will then supplement this medium with your desired concentration of this compound.

Q4: Can I use this compound in serum-containing medium?

A4: It is highly recommended to use dialyzed fetal bovine serum (dFBS) if serum is necessary. Standard FBS contains unlabeled amino acids, including L-Threonine, which will compete with the labeled amino acid and reduce incorporation efficiency.

Q5: For how long should I grow my cells in this compound containing medium?

A5: For complete labeling of the proteome, cells should be cultured for a minimum of five to six doublings in the labeling medium to allow for sufficient protein turnover.

Data Presentation

Table 1: Typical L-Threonine Concentrations in Common Cell Culture Media

Media FormulationL-Threonine Concentration (mg/L)L-Threonine Concentration (mM)
DMEM (High Glucose)95.20.8
RPMI-164023.80.2
Ham's F-1211.90.1
CD CHOVaries by formulationVaries
ProCHO595.20.8

Table 2: Recommended this compound Concentration Ranges for Common Cell Lines

Cell LineRecommended Starting Concentration (mM)Optimization Range (mM)Notes
CHO0.80.4 - 1.2CHO cells have a high demand for threonine, and supplementation can improve growth and productivity.[2]
HEK2930.80.4 - 1.0Based on DMEM formulation commonly used for HEK293 cells.
HeLa0.80.4 - 1.0Based on DMEM formulation commonly used for HeLa cells. An optimal concentration for HeLa cell growth has been reported to be around 0.1 µM/ml (0.1 mM).[3]

Table 3: Troubleshooting Summary for this compound Optimization

IssuePotential CauseRecommended Action
Low 15N IncorporationInsufficient labeling timeExtend culture duration to at least 5-6 cell doublings.
Presence of unlabeled L-ThreonineUse L-Threonine-free basal media and dialyzed FBS.
Reduced Cell ViabilityAmino acid imbalance/cytotoxicityPerform a dose-response experiment to find the optimal concentration.
Altered Protein ExpressionMetabolic shiftOptimize this compound concentration for both labeling and protein expression.

Experimental Protocols

Protocol 1: Dose-Response Experiment to Determine Optimal this compound Concentration

  • Prepare Media: Prepare several batches of L-Threonine-free culture medium, each supplemented with a different concentration of this compound (e.g., 0.2, 0.4, 0.8, 1.2, and 1.6 mM). Also, prepare a control medium with the standard concentration of unlabeled L-Threonine.

  • Cell Seeding: Seed your cells in multiple parallel cultures (e.g., in 6-well plates) at a consistent density.

  • Incubation: Culture the cells in the different media preparations.

  • Monitoring: At regular intervals (e.g., every 24 hours), monitor the cultures for:

    • Viable cell density and viability (using a cell counter).

    • Cell morphology (using a microscope).

  • Harvesting: Harvest the cells at a specific time point (e.g., after 72 or 96 hours).

  • Analysis:

    • Analyze a portion of the cells for protein expression (e.g., by Western blot or ELISA).

    • Analyze another portion for 15N incorporation efficiency by mass spectrometry.

  • Data Interpretation: Plot viable cell density, protein expression, and 15N incorporation efficiency against the this compound concentration to determine the optimal concentration that provides a balance of all three parameters.

Visualizations

experimental_workflow cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis cluster_optimization Optimization prep_media Prepare L-Threonine-free Media add_isotope Supplement with varying This compound concentrations prep_media->add_isotope seed_cells Seed Cells add_isotope->seed_cells incubate Incubate and Monitor seed_cells->incubate harvest Harvest Cells incubate->harvest analyze_growth Analyze Cell Growth and Viability harvest->analyze_growth analyze_expression Analyze Protein Expression harvest->analyze_expression analyze_incorporation Analyze 15N Incorporation (MS) harvest->analyze_incorporation determine_optimal Determine Optimal Concentration analyze_growth->determine_optimal analyze_expression->determine_optimal analyze_incorporation->determine_optimal

Caption: Workflow for optimizing this compound concentration.

troubleshooting_logic start Start Labeling Experiment check_incorporation Low 15N Incorporation? start->check_incorporation check_viability Reduced Cell Viability? check_incorporation->check_viability No solution1 Extend Labeling Time Use Dialyzed Serum check_incorporation->solution1 Yes check_expression Altered Protein Expression? check_viability->check_expression No solution2 Perform Dose-Response Gradual Adaptation check_viability->solution2 Yes success Successful Labeling check_expression->success No solution3 Optimize Concentration Maintain Consistent Conditions check_expression->solution3 Yes solution1->start solution2->start solution3->start

Caption: Troubleshooting logic for this compound labeling.

References

Technical Support Center: Quantifying L-Threonine-15N Enrichment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with L-Threonine-15N enrichment analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in accurately quantifying this compound enrichment?

Quantifying this compound enrichment presents several analytical challenges. A primary issue is achieving accurate and reproducible measurements, especially at low enrichment levels or in complex biological matrices.[1] Metabolic scrambling, where the 15N label is transferred to other amino acids during cellular metabolism, can lead to an underestimation of enrichment in threonine or the appearance of the label in non-target amino acids.[2][3][4] Furthermore, incomplete labeling during experiments can complicate data interpretation, requiring precise determination of the actual labeling efficiency.[5] Analytical methods themselves can introduce variability, with factors like matrix effects, isobaric interferences from other compounds, and the choice of derivatization technique for GC-MS analysis all influencing the final quantification.

Q2: How can I minimize metabolic scrambling of the 15N label?

Metabolic scrambling of the 15N label from L-Threonine to other amino acids is a common biological hurdle. To mitigate this, especially in cell culture-based experiments, one effective strategy is to supplement the growth medium with an excess of unlabeled amino acids relative to the single 15N-labeled amino acid being traced. This feedback inhibition can help suppress the metabolic pathways that lead to label scrambling. For in vivo studies, the experimental design, including the duration and timing of label administration and sampling, is critical. Analyzing the enrichment of related amino acids, such as glycine and serine, can also help to estimate the extent of scrambling, as threonine is a precursor for their synthesis.

Q3: What is the most suitable analytical technique for my this compound quantification study: GC-MS or LC-MS?

The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on your specific experimental needs, sample complexity, and available instrumentation.

  • GC-MS often provides high chromatographic resolution and sensitivity, making it well-suited for measuring low isotopic enrichments in complex samples. However, it requires derivatization of amino acids to make them volatile, which adds a sample preparation step and can be a source of variability. Techniques like Gas Chromatography/Combustion/Isotope Ratio Mass Spectrometry (GC/C/IRMS) offer very high precision for stable isotope analysis.

  • LC-MS allows for the analysis of underivatized amino acids, simplifying sample preparation and reducing the risk of artifacts from derivatization. This makes it a more direct and potentially faster method. Modern LC-MS systems with high-resolution mass analyzers can effectively separate this compound from interfering compounds.

Ultimately, for studies requiring very high precision and sensitivity for low enrichment levels, a derivatization-based GC-MS or GC/C/IRMS method may be preferable. For higher-throughput applications or when analyzing samples where derivatization is problematic, LC-MS is an excellent alternative.

Q4: How do I correct for natural isotope abundance in my enrichment calculations?

Correcting for the natural abundance of isotopes (e.g., 13C, 15N) is crucial for accurate enrichment calculations. The contribution of naturally occurring heavy isotopes to the mass isotopomer distribution must be subtracted from the measured values. This is typically done using matrix-based calculations or algorithms that consider the natural isotopic abundances of all elements in the analyte molecule. Several software packages associated with mass spectrometry instruments can perform these corrections automatically. It is also possible to establish a calibration curve using standards with known isotopic enrichments to ensure the accuracy of the correction methods.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Detectable 15N Enrichment Incomplete labeling during the experiment.Increase the duration of labeling or the concentration of the 15N-labeled threonine. Verify the purity and enrichment of the supplied this compound.
Degradation of this compound during sample storage or preparation.Store samples appropriately (e.g., at -80°C). Minimize freeze-thaw cycles. Use fresh reagents for sample preparation.
Insufficient sensitivity of the mass spectrometer.Optimize MS parameters for the specific m/z of this compound. Ensure the instrument is properly calibrated and tuned. Consider using a more sensitive analytical technique if available.
High Variability Between Replicates Inconsistent sample preparation (e.g., derivatization for GC-MS).Standardize all sample preparation steps. Use an internal standard to normalize for variations. Ensure complete and consistent derivatization by optimizing reaction time and temperature.
Matrix effects in the sample.Improve sample cleanup and purification steps. Dilute the sample to reduce matrix suppression. Use a matrix-matched calibration curve.
Instrument instability.Perform regular maintenance and calibration of the GC/LC-MS system. Monitor system performance with quality control samples.
Enrichment Detected in Other Amino Acids Metabolic scrambling of the 15N label.Supplement cell culture media with an excess of unlabeled amino acids. Analyze related amino acids (e.g., glycine, serine) to quantify the extent of scrambling.
In-source fragmentation or contamination.Optimize MS source conditions to minimize fragmentation. Clean the ion source. Check for any potential sources of contamination in the analytical system.
Poor Chromatographic Peak Shape Suboptimal chromatographic conditions.Optimize the GC or LC gradient, flow rate, and column temperature.
Column degradation.Replace the analytical column if it is old or has been used extensively.
Sample overload.Inject a smaller volume of the sample or dilute the sample.
Unexpected Mass Peaks (Interferences) Co-eluting compounds with similar m/z.Improve chromatographic separation. Use high-resolution mass spectrometry to distinguish between this compound and interfering compounds.
Isobaric interference (e.g., from other labeled compounds).If using multiple isotopic labels, ensure that their mass differences are sufficient for resolution by the mass spectrometer.

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for Isotopic Enrichment Analysis

Method Precision (Repeatability) Sample Requirement Throughput Key Advantage Reference
GC/MS Intra-day repeatability <0.06 MPE for 15N-ThrLow sample amountHighGood for measuring low isotopic enrichment
GC/C/IRMS High precision (standard deviations typically 0.3-0.4‰)Low (nanomole quantities)LowerValidated for accuracy against GC/MS

MPE: Molar Percent Excess

Experimental Protocols

Protocol 1: General Sample Preparation for Amino Acid Analysis from Plasma
  • Deproteinization: Add sulfosalicylic acid (final concentration 190 mmol/L) to a whole blood or plasma sample to precipitate proteins.

  • Centrifugation: Vortex the sample and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Purification: Apply the supernatant to a cation-exchange chromatography column (e.g., AG50-X8 resin).

  • Washing: Wash the column with deionized water to remove unbound contaminants.

  • Elution: Elute the amino acids from the column using a solution of 4 M ammonium hydroxide.

  • Drying: Dry the eluted sample under a vacuum. The dried amino acid extract is now ready for derivatization (for GC-MS) or reconstitution in a suitable solvent for LC-MS analysis.

Protocol 2: GC-MS Analysis of this compound (Derivatization Example)

This protocol is based on the N-acetyl methyl ester (NACME) derivatization method.

  • Derivatization:

    • To the dried amino acid extract, add a solution of acetyl chloride in methanol.

    • Heat the mixture to facilitate the formation of methyl esters.

    • Evaporate the reagent and add a solution of acetic anhydride and pyridine to acetylate the amino groups.

  • GC-MS Parameters:

    • Column: Use a suitable GC column for amino acid analysis (e.g., Agilent DB-35).

    • Injection: Inject the derivatized sample in splitless mode.

    • Temperature Program: Develop a temperature gradient to separate the derivatized amino acids. A typical program might start at 70°C and ramp up to 255°C.

    • Mass Spectrometer: Operate the MS in either scan mode to identify compounds or selected ion monitoring (SIM) mode to quantify specific ions corresponding to unlabeled and 15N-labeled threonine.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma, Cells) deproteinize Deproteinization start->deproteinize purify Purification (e.g., Cation Exchange) deproteinize->purify derivatize Derivatization (for GC-MS) purify->derivatize lcms LC-MS Analysis purify->lcms gcms GC-MS Analysis derivatize->gcms ms_data Mass Spectrometry Data (Mass Spectra) lcms->ms_data gcms->ms_data peak_integration Peak Integration ms_data->peak_integration isotope_correction Natural Isotope Correction peak_integration->isotope_correction enrichment_calc Enrichment Calculation isotope_correction->enrichment_calc end Results enrichment_calc->end Final Enrichment Value

Caption: Workflow for this compound enrichment analysis.

troubleshooting_tree start Problem: Inaccurate Enrichment Results issue What is the nature of the inaccuracy? start->issue low_enrich Low/No Enrichment issue->low_enrich Low Signal high_var High Variability issue->high_var Inconsistent Replicates scrambling Label Scrambling issue->scrambling Off-Target Labeling sol_low_1 Check Labeling Protocol (Duration, Concentration) low_enrich->sol_low_1 sol_low_2 Verify Instrument Sensitivity low_enrich->sol_low_2 sol_var_1 Standardize Sample Prep (Use Internal Standard) high_var->sol_var_1 sol_var_2 Improve Sample Cleanup (Address Matrix Effects) high_var->sol_var_2 sol_scram_1 Add Excess Unlabeled Amino Acids to Media scrambling->sol_scram_1 sol_scram_2 Quantify Scrambling in Related Amino Acids scrambling->sol_scram_2

Caption: Troubleshooting decision tree for common issues.

threonine_metabolism cluster_pathways Metabolic Pathways thr This compound protein Protein Synthesis thr->protein Incorporation degradation Threonine Dehydrogenase Pathway thr->degradation Catabolism glycine Glycine-15N degradation->glycine Potential Scrambling acetyl_coa Acetyl-CoA degradation->acetyl_coa

Caption: Simplified L-Threonine metabolism and label scrambling.

References

Technical Support Center: Enhancing Signal-to-Noise in ¹⁵N-Detected NMR Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving signal-to-noise (S/N) in your ¹⁵N-detected NMR experiments. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals overcome common challenges and optimize their experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your ¹⁵N-detected NMR experiments.

Q1: My ¹⁵N signal is very weak. What are the first steps I should take to troubleshoot this?

A1: When faced with a weak ¹⁵N signal, a systematic approach to troubleshooting is crucial. Start by evaluating your sample preparation, followed by instrument hardware and basic acquisition parameters.

  • Sample Preparation:

    • Concentration: Ensure your sample concentration is adequate for ¹⁵N-detected experiments. While ¹H-detected experiments can often tolerate lower concentrations, ¹⁵N's lower gyromagnetic ratio necessitates higher sample concentrations.[1]

    • Sample Volume and Positioning: The sample volume should be appropriate for your NMR tube, typically around 0.55 mL to a height of 4 cm for Bruker spectrometers, to ensure it is centered within the detection coil.[2] Use a depth gauge for accurate positioning.[3]

    • Particulates: The presence of solid particles in your sample can severely degrade spectral quality by distorting the magnetic field homogeneity, leading to broad lines and a loss of signal.[2][4] Always filter your sample into the NMR tube, for instance, through a pipette with a glass wool plug.

    • Solvent: Use high-quality deuterated solvents to minimize the solvent signal and ensure a stable lock.

  • Instrumentation and Acquisition:

    • Tuning and Matching: Always tune and match the probe for both the ¹H and ¹⁵N channels before starting your experiment. On probes with automatic tuning and matching (ATM), this can be done with the atmm command.

    • Receiver Gain (RG): An improperly set receiver gain can lead to poor signal-to-noise or even signal clipping (ADC overflow). While automatic gain adjustment (rga) is a good starting point, it may not always be optimal. It is advisable to manually check and optimize the receiver gain.

    • Shimming: Poor shimming results in broad lineshapes and reduced signal height. Ensure your sample is properly shimmed to achieve a narrow and symmetrical lineshape.

Below is a troubleshooting workflow to guide you through these initial checks.

G cluster_0 Initial Troubleshooting for Weak ¹⁵N Signal cluster_1 Sample Preparation Checks cluster_2 Instrument Setup Checks cluster_3 Acquisition Parameter Checks start Weak ¹⁵N Signal Detected sample_prep Check Sample Preparation start->sample_prep instrument_setup Verify Instrument Setup sample_prep->instrument_setup Sample OK conc Adequate Concentration? sample_prep->conc acquisition_params Review Acquisition Parameters instrument_setup->acquisition_params Instrument OK tuning Probe Tuned & Matched? instrument_setup->tuning optimized Signal Improved acquisition_params->optimized Parameters Optimized rg Receiver Gain Optimized? acquisition_params->rg volume Correct Volume & Positioning? conc->volume particulates Free of Particulates? volume->particulates shimming Good Shim Quality? tuning->shimming scans Sufficient Number of Scans? rg->scans

Caption: Initial troubleshooting workflow for a weak ¹⁵N signal.

Q2: I need to significantly improve my signal-to-noise ratio. What are the most effective methods?

A2: To achieve a substantial boost in signal-to-noise, you should consider a combination of hardware, advanced pulse sequences, and modern acquisition techniques.

  • CryoProbes: The single most effective hardware upgrade for improving S/N is the use of a CryoProbe. By cooling the detection coils and preamplifiers to cryogenic temperatures, thermal noise is dramatically reduced. This can lead to a 3- to 5-fold improvement in S/N compared to a conventional room-temperature probe.

  • SOFAST-HMQC Pulse Sequences: Band-Selective Optimized Flip-Angle Short Transient (SOFAST) HMQC experiments offer a significant sensitivity enhancement by allowing for very short inter-scan delays. This is achieved by selectively exciting the spins of interest, while the unperturbed spins act as a "relaxation sink," effectively reducing the T1 relaxation time of the excited spins. Sensitivity gains of 1.4 to 1.7-fold compared to conventional HMQC have been reported.

  • Non-Uniform Sampling (NUS): NUS is a powerful technique that involves acquiring only a fraction of the data points in the indirect dimension(s). This allows for a significant reduction in experiment time, which can be used to acquire more scans and thus improve the S/N ratio. Sensitivity enhancements of 1.5 to 2-fold per indirect dimension can be achieved without compromising resolution.

  • Paramagnetic Relaxation Enhancement (PRE): The addition of a small amount of a paramagnetic agent, such as Ni(DO2A) or Cu-EDTA, can significantly decrease the T1 relaxation times of the nuclei in your sample. This allows for faster repetition of scans, leading to an improved S/N per unit of time.

The following diagram illustrates the logical relationship between these advanced techniques and their impact on signal-to-noise.

G cluster_0 Advanced Methods for S/N Enhancement sn_goal Goal: Maximize S/N hardware Hardware Upgrade sn_goal->hardware pulse_seq Advanced Pulse Sequences sn_goal->pulse_seq acquisition Modern Acquisition Techniques sn_goal->acquisition sample_mod Sample Modification sn_goal->sample_mod cryoprobe Use CryoProbe hardware->cryoprobe sofast Implement SOFAST-HMQC pulse_seq->sofast nus Employ Non-Uniform Sampling (NUS) acquisition->nus pre Add Paramagnetic Agent (PRE) sample_mod->pre sn_gain_cryo Reduces Thermal Noise cryoprobe->sn_gain_cryo sn_gain_sofast Allows Faster Repetition sofast->sn_gain_sofast sn_gain_nus More Scans per Unit Time nus->sn_gain_nus sn_gain_pre Shortens T1 Relaxation pre->sn_gain_pre

Caption: Key strategies for advanced signal-to-noise enhancement.

Q3: My sample is in a high-salt buffer, and I'm using a CryoProbe, but my sensitivity is still poor. What's happening?

A3: High ionic strength buffers can degrade the performance of CryoProbes. The high conductivity of the sample increases dielectric losses, which in turn increases sample noise and reduces the signal-to-noise gain. While CryoProbes still provide a significant advantage over room-temperature probes even in high-salt conditions (typically a 2-3x improvement), the full 4-5x potential is not realized.

To mitigate this, you can:

  • Reduce Salt Concentration: If your sample's stability allows, lower the salt concentration in your buffer.

  • Use Smaller Diameter NMR Tubes: Switching from a 5 mm to a 3 mm NMR tube can substantially reduce the negative effects of high salt concentration and improve sensitivity.

  • Consider ¹⁵N-Detection: Interestingly, detecting low-gamma nuclei like ¹⁵N is less susceptible to salt-dependent sensitivity loss at high magnetic fields compared to ¹H detection.

Quantitative Data on S/N Enhancement Techniques

The following tables summarize the expected signal-to-noise improvements from various techniques.

Table 1: Hardware-Based S/N Enhancement

HardwareS/N Gain vs. Room Temperature ProbeReference
CryoProbe (Helium Cooled)Up to 5x
CryoProbe Prodigy (Nitrogen Cooled)2x - 3x

Table 2: Pulse Sequence and Acquisition Method S/N Enhancement

TechniqueS/N GainReference
SOFAST-HMQC1.4x - 1.7x vs. conventional HMQC
SOFAST-HMQC (3D ¹⁵N/¹³C)3.8x (¹⁵N) and 2.0x (¹³C) vs. regular HSQC
Non-Uniform Sampling (NUS)1.5x - 2.0x per indirect dimension
Paramagnetic Relaxation Enhancement (PRE)1.7x - 1.9x with 40 mM PRE agent
Triply-Compensated π Pulses (G5)80% - 240% signal enhancement

Experimental Protocols

Protocol 1: Basic Sample Preparation for High-Sensitivity ¹⁵N NMR

  • Determine Required Concentration: For ¹⁵N-detected experiments, aim for a sample concentration of at least 100 µM, with higher concentrations being preferable.

  • Dissolution and Filtration: Dissolve your lyophilized sample in the appropriate volume of deuterated buffer (e.g., 90% H₂O / 10% D₂O). To remove any particulate matter, filter the sample directly into a clean, high-quality NMR tube using a syringe filter or a Pasteur pipette with a tight glass wool plug.

  • Volume Adjustment: Ensure the final sample volume in the NMR tube is approximately 0.55 mL, corresponding to a height of about 4 cm. Use a ruler for accuracy.

  • Degassing (Optional but Recommended): For samples susceptible to oxidation or containing paramagnetic dissolved oxygen which can affect relaxation, degassing is recommended. This can be achieved by several freeze-pump-thaw cycles or by gently flushing the headspace of the NMR tube with an inert gas like nitrogen or argon.

  • Labeling: Clearly label your NMR tube with the sample name, concentration, and solvent.

Protocol 2: Implementing Non-Uniform Sampling (NUS)

  • Experiment Setup: In your NMR acquisition software (e.g., TopSpin), set up your desired 2D or 3D ¹⁵N-detected experiment as you normally would.

  • Enable NUS: Locate the non-uniform sampling settings. This is often in a specific "NUS" tab or within the acquisition parameters.

  • Set Sampling Percentage: Choose the percentage of data points you wish to acquire. A common starting point is 25-50%. A lower percentage will result in a shorter experiment time but may introduce artifacts if set too low.

  • Select a Sampling Schedule: Various sampling schedules are available (e.g., random, Poisson-gap). For most applications, the default random or exponentially-weighted schedules are effective.

  • Acquisition: Start the data acquisition. The experiment will now only acquire the specified fraction of increments in the indirect dimension(s).

  • Reconstruction: After acquisition, the incomplete data must be reconstructed. This is typically done using software like NMRPipe or within the acquisition software itself, often employing methods like Maximum Entropy (MaxEnt) or Iterative Soft Thresholding (IST).

  • Processing: Once reconstructed, the data can be processed (Fourier transformed, phased, etc.) like a conventionally sampled dataset.

Below is a conceptual workflow for setting up an experiment with Non-Uniform Sampling.

G cluster_0 Non-Uniform Sampling (NUS) Experimental Workflow setup 1. Standard Experiment Setup enable_nus 2. Enable NUS in Software setup->enable_nus set_params 3. Set Sampling % and Schedule enable_nus->set_params acquire 4. Acquire Sparse Data set_params->acquire reconstruct 5. Reconstruct Full FID acquire->reconstruct process 6. Process Data (FT, Phasing) reconstruct->process final_spectrum Final Spectrum process->final_spectrum

Caption: A streamlined workflow for experiments utilizing NUS.

References

L-Threonine-15N in Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing L-Threonine-15N in cell culture experiments. It addresses potential issues related to cell viability and growth through detailed troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in cell culture?

A1: this compound is primarily used as a stable isotope tracer in metabolic studies and quantitative proteomics.[1][2] A key application is Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), a powerful technique for comparing protein abundance between different cell populations by mass spectrometry.[3][4][5] The 15N isotope allows for the differentiation of proteins synthesized in its presence from pre-existing unlabeled proteins.

Q2: Does this compound have the same biological activity as unlabeled L-Threonine?

A2: Yes, it is widely accepted in the scientific community that stable isotope-labeled amino acids, including this compound, are chemically and biologically equivalent to their unlabeled counterparts. They are incorporated into proteins via the same metabolic pathways without altering their function. The small increase in mass due to the 15N isotope does not typically affect protein structure or function.

Q3: Is there evidence that this compound is toxic to cells or negatively impacts cell viability and growth?

A3: There is no significant evidence in the reviewed literature to suggest that this compound is toxic to cells or adversely affects cell viability and growth when used at appropriate concentrations in cell culture media. Studies using 15N-labeled amino acids for metabolic labeling have not reported negative impacts on cell morphology, doubling time, or differentiation.

Q4: What is metabolic scrambling and does it affect this compound?

A4: Metabolic scrambling refers to the transfer of the stable isotope label from the supplemented amino acid to other amino acids through metabolic pathways. Research on HEK293 cells has shown that this compound exhibits minimal metabolic scrambling. This means the 15N label largely remains on the threonine molecule, ensuring high accuracy in labeling experiments.

Q5: How does L-Threonine, in general, affect cell growth and proliferation?

A5: L-Threonine is an essential amino acid that plays a crucial role in cell growth and proliferation. It has been shown to be essential for the proliferation of embryonic stem cells. Depletion of L-Threonine can lead to cell cycle arrest and reduced DNA synthesis, while its addition can stimulate proliferation through signaling pathways such as PI3K/Akt and mTOR.

Troubleshooting Guides

Issue 1: Reduced Cell Growth or Viability After Introducing this compound Medium

Question Possible Cause & Answer
Are you observing a decrease in cell proliferation or an increase in cell death after switching to the 15N-labeled medium? Media Composition: The issue may not be the this compound itself, but other components of the custom medium. Ensure that the basal medium is appropriate for your cell line and that all other essential amino acids and supplements are at their optimal concentrations. Some cell lines may show reduced viability if certain amino acids are limiting.
Incomplete Adaptation: Cells may require a period of adaptation to a new medium formulation. It is recommended to culture cells for at least five to six doublings in the SILAC medium to ensure complete incorporation of the heavy amino acid and adaptation.
Contamination: Check for microbial contamination of your this compound stock solution or the prepared medium, as this can significantly impact cell health.

Issue 2: Inefficient Labeling with this compound

Question Possible Cause & Answer
Is the incorporation of this compound into your proteins lower than expected? Insufficient Incubation Time: Achieving high levels of isotopic enrichment requires sufficient time for the cellular protein to turn over. For accurate quantification, a labeling efficiency of at least 97% is recommended, which is typically achieved after at least five cell doublings.
Presence of Unlabeled Threonine: The presence of unlabeled L-Threonine in the medium will compete with the labeled form, reducing incorporation efficiency. This can come from supplements like fetal bovine serum (FBS). Using dialyzed FBS is crucial to minimize the concentration of unlabeled amino acids.
Amino Acid Metabolism: While this compound shows minimal scrambling, some cell lines might have unexpected metabolic pathways that could affect labeling efficiency.

Issue 3: Unexpected Changes in Protein Expression or Signaling Pathways

Question Possible Cause & Answer
Are you observing changes in protein expression or signaling that seem to be correlated with the introduction of this compound? L-Threonine's Biological Role: It is more likely that the observed effects are due to the biological role of L-Threonine itself rather than the isotope. L-Threonine is known to influence signaling pathways that regulate protein synthesis and cell cycle, such as the PI3K/Akt/mTOR pathway. Changes in L-Threonine concentration can impact these pathways.
Experimental Variability: Ensure that control (unlabeled) and experimental (labeled) cell populations are treated identically in all aspects other than the isotopic label. This includes cell density, passage number, and media supplements.

Quantitative Data

Table 1: Impact of L-Threonine (Unlabeled) on Cell Proliferation

Cell LineTreatmentEffect on ProliferationReference
Mouse Embryonic Stem CellsL-Threonine DepletionDecreased DNA synthesis and expression of cyclin D1 and E
Mouse Embryonic Stem CellsAddition of L-Threonine (100-500 µM)Increased DNA synthesis and expression of cyclin D1 and E
Intestinal Epithelial CellsL-Threonine Treatment (up to 20 mM)Increased cell survival after heat stress

Note: As of the latest literature review, no studies have been identified that directly compare the quantitative impact of this compound versus unlabeled L-Threonine on cell viability and growth. The prevailing understanding is that their effects are identical.

Experimental Protocols

1. Cell Viability Assessment using MTS Assay

This protocol is adapted for assessing the impact of this compound on cell viability.

  • Materials:

    • 96-well cell culture plates

    • Cell line of interest

    • Complete culture medium

    • Culture medium containing this compound

    • MTS reagent

    • Plate reader (490 nm absorbance)

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Replace the medium with control medium (containing unlabeled L-Threonine) and experimental medium (containing this compound at the same concentration). Include wells with medium only for background control.

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTS reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a humidified incubator.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Subtract the background absorbance and calculate cell viability as a percentage of the control.

2. Cell Cycle Analysis using Propidium Iodide (PI) Staining

This protocol can be used to determine if this compound affects cell cycle progression.

  • Materials:

    • Cell line of interest

    • Control and this compound containing media

    • Phosphate-buffered saline (PBS)

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Procedure:

    • Culture cells in control and this compound containing media for the desired duration.

    • Harvest cells by trypsinization and wash with ice-cold PBS.

    • Fix the cells by slowly adding the cell suspension to ice-cold 70% ethanol while vortexing gently.

    • Incubate the fixed cells at -20°C for at least 2 hours.

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

    • Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

experimental_workflow Experimental Workflow for Assessing this compound Impact cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Culture cells in standard medium media_prep Prepare control (L-Thr) and experimental (L-Thr-15N) media treatment Incubate cells in control and experimental media media_prep->treatment time_points Harvest cells at various time points (e.g., 24, 48, 72h) treatment->time_points viability Cell Viability Assay (e.g., MTS) time_points->viability growth Cell Growth Curve time_points->growth cell_cycle Cell Cycle Analysis (Flow Cytometry) time_points->cell_cycle protein Western Blot for Signaling Proteins time_points->protein

Experimental workflow for this compound studies.

signaling_pathway L-Threonine Regulated Signaling Pathway L_Threonine L-Threonine Amino_Acid_Transporter Amino Acid Transporter L_Threonine->Amino_Acid_Transporter PI3K PI3K Amino_Acid_Transporter->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Protein_Synthesis Protein Synthesis mTOR->Protein_Synthesis Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth

L-Threonine signaling pathway in cell growth.

troubleshooting_tree Troubleshooting Decision Tree start Unexpected Experimental Result q1 Is cell viability or growth reduced? start->q1 q2 Is labeling efficiency low? start->q2 q3 Are protein expression levels altered? start->q3 a1_1 Check media composition and for contamination. q1->a1_1 Yes a1_2 Proceed to next check. q1->a1_2 No a2_1 Increase incubation time and use dialyzed FBS. q2->a2_1 Yes a2_2 Proceed to next check. q2->a2_2 No a3_1 Consider the biological role of L-Threonine on signaling. q3->a3_1 Yes a3_2 Review experimental consistency. q3->a3_2 No

Troubleshooting common experimental issues.

References

Technical Support Center: L-Threonine-¹⁵N Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for quality control checks in L-Threonine-¹⁵N labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary quality control checkpoints for an L-Threonine-¹⁵N labeling experiment?

A1: The critical quality control checkpoints ensure the reliability and accuracy of your experimental results. These include:

  • Verification of ¹⁵N Enrichment in L-Threonine: Confirming the isotopic purity of the labeled L-Threonine-¹⁵N starting material.

  • Determination of Incorporation Efficiency: Quantifying the percentage of ¹⁵N from L-Threonine that has been incorporated into the target protein or peptide.

  • Assessment of Isotopic Scrambling: Evaluating the extent to which the ¹⁵N label has been transferred to other amino acids through metabolic pathways.

  • Mass Spectrometry (MS) and NMR Data Quality: Ensuring high-quality data acquisition for accurate quantification and analysis.

Q2: Which analytical techniques are most suitable for determining ¹⁵N incorporation efficiency?

A2: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques.[1]

  • Mass Spectrometry (MS): Provides detailed information on the mass shift of peptides upon ¹⁵N incorporation, allowing for the calculation of enrichment levels. High-resolution MS can also help identify metabolic scrambling.[2]

  • NMR Spectroscopy: The ¹H-¹⁵N HSQC experiment is a standard method to check if a ¹⁵N-labeled protein is folded correctly and to assess the overall quality of the labeling.[3]

Q3: What is a typical acceptable range for ¹⁵N incorporation efficiency?

A3: For most applications, an incorporation efficiency of >95% is desirable. However, the acceptable range can depend on the specific experimental goals. For some quantitative proteomics studies, lower but accurately determined incorporation rates can be corrected for in the data analysis.[4]

Q4: What is metabolic scrambling and how can it affect my L-Threonine-¹⁵N labeling experiment?

A4: Metabolic scrambling occurs when the host organism's metabolic processes transfer the ¹⁵N isotope from the supplied L-Threonine to other amino acids.[2] For example, the nitrogen from L-Threonine could be incorporated into glycine or serine. This can complicate data analysis and lead to inaccuracies in quantifying protein synthesis or turnover if not properly accounted for.

Troubleshooting Guides

This section addresses specific issues that users may encounter during their L-Threonine-¹⁵N labeling experiments.

Issue 1: Low ¹⁵N Incorporation Efficiency
  • Symptom: Mass spectrometry data reveals a low percentage of heavy-labeled peptides, or the observed mass shift is significantly less than theoretically expected.

  • Possible Causes & Solutions:

Possible CauseSolution
Insufficient Labeling Time For cell cultures, ensure a sufficient number of cell doublings (typically 5-6) to allow for the complete replacement of natural abundance amino acids with their ¹⁵N-labeled counterparts.
Inadequate Concentration of L-Threonine-¹⁵N Ensure that L-Threonine-¹⁵N is provided at a sufficient concentration in the culture medium to outcompete any endogenous synthesis or presence of unlabeled L-Threonine.
"Leaky" Protein Expression Uninduced protein expression can deplete the ¹⁵N-labeled amino acid pool before the main expression phase, leading to lower incorporation. Use tightly regulated expression systems to minimize this effect.
Contamination with Unlabeled Nutrients Complex media components can be a source of unlabeled amino acids. Use minimal media with ¹⁵NH₄Cl as the sole nitrogen source for uniform labeling, or a defined medium with a high concentration of L-Threonine-¹⁵N for specific labeling.
Issue 2: Evidence of Significant Metabolic Scrambling
  • Symptom: Mass spectrometry analysis of peptides that do not contain threonine shows a mass shift, indicating the presence of ¹⁵N.

  • Possible Causes & Solutions:

Possible CauseSolution
Host Cell Line Metabolism Certain cell lines have more active amino acid biosynthesis and degradation pathways, leading to increased scrambling.
Metabolic State of the Cells The metabolic state of the cells can influence the extent of amino acid interconversion. Ensure consistent and optimal growth conditions.
Addition of Unlabeled Amino Acids To suppress scrambling, it may be beneficial to add a cocktail of unlabeled amino acids to the medium, in addition to the labeled L-Threonine. This can inhibit the cell's own amino acid synthesis pathways.

Experimental Protocols

Protocol 1: Quantification of L-Threonine-¹⁵N Incorporation by Mass Spectrometry
  • Protein Hydrolysis:

    • Excise the protein band from a gel or use a purified protein solution.

    • Perform in-gel or in-solution tryptic digestion to generate peptides.

  • Sample Preparation for Amino Acid Analysis (if required):

    • Hydrolyze a small aliquot of the purified protein in 6 M HCl at 110°C for 24 hours.

    • Dry the hydrolysate and derivatize the amino acids (e.g., as N-acetyl methyl esters) to make them volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Acquire data in both MS1 (for precursor ion intensity) and MS/MS (for peptide identification) modes.

  • Data Analysis:

    • Identify peptides using a protein database search algorithm.

    • For each identified peptide containing threonine, compare the isotopic distribution of the unlabeled (light) and ¹⁵N-labeled (heavy) forms.

    • Calculate the ¹⁵N enrichment using the following formula:

      • Mass Shift = (Number of Nitrogen atoms in the peptide) x (Average ¹⁵N enrichment)

    • Alternatively, use software that can calculate the atomic percent enrichment of ¹⁵N for each peptide by comparing the experimental isotopic distribution to theoretical distributions.

Protocol 2: Quality Control of ¹⁵N-Labeled Protein by NMR
  • Protein Expression and Purification:

    • Express the target protein in a minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source for uniform labeling, or in a defined medium supplemented with L-Threonine-¹⁵N for specific labeling.

    • Purify the ¹⁵N-labeled protein to a high degree of homogeneity.

  • NMR Sample Preparation:

    • Buffer exchange the purified protein into a suitable NMR buffer (e.g., phosphate or Tris buffer) with 10% D₂O.

    • Concentrate the protein to the desired concentration for NMR analysis (typically 0.1 - 1 mM).

  • NMR Data Acquisition:

    • Acquire a 2D ¹H-¹⁵N HSQC spectrum. This experiment correlates the proton and nitrogen atoms of the protein backbone amides.

  • Data Analysis:

    • A well-dispersed spectrum with the expected number of peaks (one for each non-proline residue) indicates a properly folded protein.

    • The signal-to-noise ratio and linewidths of the peaks provide an indication of the quality of the sample and the labeling efficiency.

Data Presentation

Table 1: Theoretical vs. Observed Mass Shift for a Peptide Containing One Threonine Residue

Peptide SequenceNumber of Nitrogen AtomsTheoretical Mass Shift (Da) for 100% ¹⁵N EnrichmentObserved Mass Shift (Da)Calculated ¹⁵N Enrichment (%)
(Example) VYLKT*R87.9447.54795.0

*T represents Threonine

Table 2: Comparison of ¹⁵N Incorporation Efficiency Determined by Different Methods

MethodAverage ¹⁵N Enrichment (%)Standard Deviation
Mass Spectrometry (Peptide Level) 96.2± 2.5
Amino Acid Analysis (GC-MS) 97.1± 1.8
NMR (Qualitative Assessment) HighN/A

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_qc Quality Control Analysis cluster_data_analysis Data Analysis cluster_results Results start Start: L-Threonine-¹⁵N Labeling expression Protein Expression in ¹⁵N Medium start->expression purification Protein Purification expression->purification ms_analysis Mass Spectrometry (LC-MS/MS) purification->ms_analysis nmr_analysis NMR Spectroscopy ('H-¹⁵N HSQC) purification->nmr_analysis enrichment_calc Calculate ¹⁵N Enrichment ms_analysis->enrichment_calc scrambling_eval Evaluate Metabolic Scrambling ms_analysis->scrambling_eval folding_assess Assess Protein Folding nmr_analysis->folding_assess final_result Qualified ¹⁵N-Labeled Protein enrichment_calc->final_result scrambling_eval->final_result folding_assess->final_result

Caption: Workflow for L-Threonine-¹⁵N labeling and quality control.

Threonine_Metabolism L-Threonine-¹⁵N L-Threonine-¹⁵N Protein Synthesis Protein Synthesis L-Threonine-¹⁵N->Protein Synthesis Threonine Dehydrogenase Threonine Dehydrogenase L-Threonine-¹⁵N->Threonine Dehydrogenase Serine Serine L-Threonine-¹⁵N->Serine interconversion 2-Amino-3-ketobutyrate 2-Amino-3-ketobutyrate Threonine Dehydrogenase->2-Amino-3-ketobutyrate Glycine Glycine 2-Amino-3-ketobutyrate->Glycine Acetyl-CoA Acetyl-CoA 2-Amino-3-ketobutyrate->Acetyl-CoA One-Carbon Metabolism One-Carbon Metabolism Glycine->One-Carbon Metabolism TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Serine->Glycine Pyruvate Pyruvate Serine->Pyruvate

Caption: Simplified metabolic pathways of L-Threonine.

References

Technical Support Center: Addressing Co-eluting Peptides in 15N Metabolic Labeling LC-MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues related to co-eluting peptides in 15N metabolic labeling liquid chromatography-mass spectrometry (LC-MS) experiments.

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter, focusing on the identification and resolution of peptide co-elution.

Issue 1: I suspect co-eluting peptides are causing inaccurate quantification in my 15N labeling experiment. What are the signs and what should I do?

Symptoms:

  • Distorted Isotope Patterns: The observed isotopic distribution for a peptide deviates significantly from the theoretical pattern, which can manifest as broadened or overlapping isotopic envelopes in the MS1 spectrum.

  • Poor Correlation of Light and Heavy Peptide Chromatograms: While chemically identical light (¹⁴N) and heavy (¹⁵N) labeled peptides are expected to co-elute perfectly, co-eluting contaminants can interfere with the peak shape of one of the partners, leading to poor chromatographic peak correlation and inaccurate ratio calculation.

  • Inconsistent Ratios Across a Chromatographic Peak: The calculated heavy/light ratio changes significantly across the elution profile of a peptide.

  • Software Flags: Data analysis software may flag peptides with poor quality scores, such as a low cosine similarity (CS) score, indicating a poor match between the experimental and theoretical isotope distributions[1][2].

Troubleshooting Workflow:

CoElution_Troubleshooting_Workflow A Suspicion of Co-elution (Inaccurate Quantification, Distorted Peaks) B Manual Data Inspection A->B Start Investigation C Examine MS1 Isotope Patterns & Extracted Ion Chromatograms (XICs) B->C D Optimize Chromatographic Separation C->D Co-elution Confirmed I Utilize Advanced Software Features C->I Ambiguous Cases E Modify LC Gradient D->E F Change Column Chemistry D->F G Adjust Mobile Phase D->G H Re-acquire and Re-analyze Data E->H F->H G->H L Problem Resolved? H->L J Isotope Pattern Matching Algorithms I->J K High Resolution MS1 Scan I->K J->L K->L L->A No, Re-evaluate

Caption: Workflow for identifying and addressing co-eluting peptides.

Detailed Steps:

  • Manual Data Inspection:

    • Visually inspect the MS1 spectra of flagged peptides. Look for overlapping isotopic envelopes or distorted patterns.

    • Compare the extracted ion chromatograms (XICs) of the light (¹⁴N) and heavy (¹⁵N) peptide partners. They should have identical peak shapes and retention times. Any deviation could indicate interference.

  • Optimize Chromatographic Separation: The most effective way to deal with co-elution is to improve the separation of peptides before they enter the mass spectrometer.

    • Modify the LC Gradient: A shallower gradient can increase the separation between peptides.

    • Change Column Chemistry: Using a column with a different stationary phase can alter peptide selectivity.

    • Adjust Mobile Phase Composition: Modifying the mobile phase, for instance by changing the organic solvent or the ion-pairing agent, can also affect selectivity.

Experimental Protocol: Optimizing HPLC Gradient for Better Peptide Separation

  • Initial Run: Start with your standard gradient (e.g., 5-40% acetonitrile in 60 minutes).

  • Gradient Elongation: Increase the gradient length to 90 or 120 minutes while keeping the percentage of acetonitrile the same. This will decrease the slope of the gradient, allowing for better separation of peptides with similar hydrophobicity.

  • Segmented Gradient: If you notice that most of your peptides elute within a specific time frame, you can create a segmented gradient. This involves having a very shallow gradient in the region where most peptides elute and a steeper gradient in other parts of the chromatogram.

  • Evaluate Results: After each modification, analyze a standard sample and compare the peak capacity and the number of identified peptides. Look for a reduction in the number of flagged peptides due to co-elution.

Data Presentation: Comparison of LC Gradient Modifications

Gradient TypeGradient Length (min)Acetonitrile (%)Peak CapacityNotes
Standard605-40~200Baseline for comparison.
Shallow1205-40~350Improved separation, longer run time.
Segmented905-25 (60 min), 25-40 (30 min)~300Optimized for dense elution regions.
  • Utilize Advanced Software Features: Modern proteomics software has tools to help manage co-elution.

    • Isotope Pattern Matching: Software like Protein Prospector uses algorithms to compare the experimental isotopic pattern to the theoretical one, flagging poor matches that could be due to co-elution[1][3].

    • High-Resolution MS1 Scans: Acquiring data with high resolution in the MS1 scan can help to resolve the isotopic fine structures of co-eluting peptides[2].

Issue 2: My light and heavy labeled peptides are not co-eluting perfectly. What could be the cause?

Symptoms:

  • A consistent, small shift in retention time between the heavy and light versions of a peptide is observed across multiple runs.

Possible Causes and Solutions:

CauseExplanationSolution
Isotope Effect The presence of heavy isotopes (¹⁵N) can sometimes lead to very slight changes in the physicochemical properties of the peptide, causing a small shift in retention time. This effect is generally very small for ¹⁵N labeling.This is often unavoidable but is usually minor. Ensure your data analysis software has a narrow retention time window for pairing light and heavy peptides.
Incorrect Peptide Synthesis If using synthetic heavy peptides as standards, an error in synthesis, such as the use of a wrong stereoisomer for an amino acid, can lead to different chromatographic behavior.Confirm the purity and identity of synthetic peptides using methods like MS/MS fragmentation analysis. Contact the manufacturer if a problem is suspected.
Post-Translational Modifications (PTMs) A PTM present on the light peptide but not the heavy (or vice versa) will alter its retention time.Use PTM analysis software to search for common modifications. This could also be a biologically relevant finding.

FAQs

Q1: What is peptide co-elution in the context of LC-MS?

A1: Peptide co-elution occurs when two or more different peptide species are not adequately separated by the liquid chromatography (LC) column and enter the mass spectrometer at the same time. In 15N metabolic labeling, this can become particularly problematic if a contaminating peptide co-elutes with either the light or heavy version of the peptide of interest.

Q2: Why is co-elution a problem for quantification in 15N metabolic labeling?

A2: Accurate quantification in 15N metabolic labeling relies on comparing the signal intensity of the light (¹⁴N) and heavy (¹⁵N) isotopic envelopes of a peptide. If another peptide co-elutes, its isotopic signal will overlap and interfere with the signal of the target peptide, leading to an inaccurate measurement of its abundance and thus an incorrect heavy/light ratio. This can lead to false positives or negatives in your experiment.

Q3: How can I proactively minimize peptide co-elution in my experiments?

A3: The best strategy is to optimize your experimental setup for the highest possible chromatographic resolution.

  • Use Long, Narrow-Bore LC Columns: Columns with smaller inner diameters and longer lengths generally provide better separation.

  • Employ Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems use smaller particles in the column stationary phase, which leads to higher peak capacities and better resolution.

  • Optimize the LC Gradient: As detailed in the troubleshooting section, a shallower, longer gradient will improve peptide separation.

  • Consider Two-Dimensional LC (2D-LC): For very complex samples, a 2D-LC setup, where the sample is separated by two different chromatographic methods (e.g., strong cation exchange followed by reversed-phase), can significantly reduce co-elution.

Q4: Can data analysis software completely solve the problem of co-eluting peptides?

A4: While data analysis software has become very sophisticated in identifying and flagging potential co-elution events, it cannot entirely "solve" the problem if the data quality is poor. The software's ability to deconvolve overlapping signals is limited, especially in cases of severe co-elution or low-abundance peptides. Therefore, optimizing the experimental separation is always the most crucial step.

Q5: What is the role of high-resolution mass spectrometry in addressing co-elution?

A5: High-resolution mass spectrometers, such as Orbitrap or FT-ICR instruments, can distinguish between ions with very small mass differences. This can be beneficial in cases of co-elution where the interfering peptide has a slightly different mass-to-charge ratio (m/z) than the peptide of interest. The high resolution allows the instrument to resolve their signals, even if they elute at the same time.

Logical Relationship Diagram for Troubleshooting Strategy

Logical_Relationship Start Inaccurate Quantification Check_Data Inspect Raw Data (MS1, XIC) Start->Check_Data Is_Coelution Co-elution Evident? Check_Data->Is_Coelution Optimize_LC Optimize LC Method Is_Coelution->Optimize_LC Yes Advanced_Analysis Use Advanced Software Features Is_Coelution->Advanced_Analysis Maybe Other_Issue Investigate Other Causes (e.g., Incomplete Labeling) Is_Coelution->Other_Issue No Shallow_Gradient Use Shallower Gradient Optimize_LC->Shallow_Gradient New_Column Try Different Column Optimize_LC->New_Column Re_Analyze Re-analyze Data Shallow_Gradient->Re_Analyze New_Column->Re_Analyze Advanced_Analysis->Re_Analyze

Caption: Decision-making process for troubleshooting co-elution.

References

Validation & Comparative

A Researcher's Guide to Isotopic Labeling: Comparing L-Threonine-15N, -13C, and -2H

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison for Researchers, Scientists, and Drug Development Professionals

L-Threonine, an essential amino acid, is a cornerstone of numerous physiological processes, including protein synthesis, fat metabolism, and immune function.[][2][3] Its critical role in these pathways makes it a focal point in biochemical research and drug discovery.[][4] To unravel the complexities of its metabolic fate and its incorporation into larger biomolecules, researchers rely on stable isotope labeling. By replacing naturally abundant atoms with their heavier, non-radioactive isotopes, scientists can trace the journey of L-Threonine through intricate biological systems.

This guide provides an objective comparison of three common isotopically labeled variants of L-Threonine: Nitrogen-15 (¹⁵N), Carbon-13 (¹³C), and Deuterium (²H). We will explore their distinct applications, supported by experimental data and detailed protocols, to help you select the optimal tracer for your research needs.

Comparative Overview of Labeled L-Threonine Isotopes

The choice of isotope—¹⁵N, ¹³C, or ²H—is fundamentally dictated by the specific biological question being addressed. Each label offers unique advantages for tracing different aspects of L-Threonine's metabolic and structural journey. The following table summarizes the key characteristics and applications of each labeled variant.

FeatureL-Threonine-¹⁵NL-Threonine-¹³CL-Threonine-²H (Deuterium)
Isotope Nitrogen-15Carbon-13Deuterium (Hydrogen-2)
Common Labeling Uniformly labeled (¹⁵N)Uniformly labeled (¹³C₄) or specific positionsUniformly or partially deuterated (e.g., d₅, d₈)
Primary Analytical Techniques Mass Spectrometry (MS), Isotope Ratio MS (IRMS), Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR)Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS)
Key Applications - Protein turnover and nitrogen balance studies - Amino acid kinetics - Tracer for quantitative analysis by MS or NMR- Metabolic flux analysis (MFA) - Tracing carbon backbone through metabolic pathways (e.g., TCA cycle) - Quantitative proteomics (SILAC)- NMR studies of large proteins (improves spectral quality) - Protein turnover studies (often with D₂O) - Probing pharmacokinetic and metabolic profiles (Kinetic Isotope Effect)
Advantages - Directly traces the nitrogen fate in amino acid and protein metabolism. - Less complex mass shift compared to multi-labeled ¹³C compounds.- Traces the entire carbon skeleton of the molecule. - Provides detailed information on pathway utilization and metabolite synthesis.- Simplifies NMR spectra of large proteins by reducing proton density. - Can be cost-effective for whole-body labeling (using D₂O).
Considerations - Provides limited information on the carbon skeleton's fate. - The "Threonine Anomaly" shows ¹⁵N depletion in body protein relative to diet, an unusual metabolic behavior.- Can lead to complex labeling patterns in downstream metabolites. - Scrambling of the ¹³C label into other amino acids (e.g., isoleucine, glycine) can occur.- Isotope effects can alter reaction rates and metabolic profiles. - Back-exchange of deuterium with protons in aqueous solutions can be a concern.

Signaling Pathways and Experimental Workflows

Visualizing the experimental process and the metabolic pathways under investigation is crucial for understanding the application of these tracers.

Stable_Isotope_Tracing_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis Media Prepare Isotope-Free Medium Tracer Add Labeled L-Threonine (¹⁵N, ¹³C, or ²H) Media->Tracer Supplementation Culture Culture Cells/Administer to Organism Tracer->Culture Harvest Harvest Samples at Time Points Culture->Harvest Quench Quench Metabolism Harvest->Quench Extract Extract Metabolites/ Hydrolyze Proteins Quench->Extract Analysis Analyze by MS or NMR Extract->Analysis Data Data Processing & Interpretation Analysis->Data

Caption: General experimental workflow for stable isotope tracing studies.

L_Threonine_Metabolism Thr L-Threonine (¹³C₄, ¹⁵N) TDH Threonine Dehydrogenase Thr->TDH Protein Protein Synthesis Thr->Protein Translation AKB 2-Amino-3-ketobutyrate TDH->AKB Gly Glycine AKB->Gly AcCoA Acetyl-CoA AKB->AcCoA TCA TCA Cycle AcCoA->TCA Incorporation Incorporated L-Threonine Protein->Incorporation

Caption: Simplified metabolic fate of L-Threonine traced with ¹³C and ¹⁵N labels.

Protein_Turnover_Measurement cluster_pools Amino Acid Pools Labeled_AA Labeled L-Threonine Pool (Tracer) Protein Body Protein Pool Labeled_AA->Protein Protein Synthesis (FSR) Unlabeled_AA Unlabeled Amino Acid Pool (Tracee) Protein->Unlabeled_AA Protein Breakdown (FBR)

Caption: Conceptual model for measuring protein turnover using stable isotopes.

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of scientific advancement. Below are representative protocols for key experiments utilizing isotopically labeled L-Threonine.

Protocol 1: General Stable Isotope Tracing in Cell Culture

This protocol outlines the fundamental steps for tracing the metabolic fate of L-Threonine in an in vitro cell culture system. It is adaptable for ¹⁵N, ¹³C, or ²H labels.

1. Media Preparation:

  • Start with a base medium formulation that is deficient in L-Threonine (e.g., custom DMEM).

  • Use dialyzed Fetal Bovine Serum (dFBS) to minimize the concentration of unlabeled amino acids and other small molecules that would dilute the tracer.

  • Reconstitute the L-Threonine-free medium according to the manufacturer's instructions.

  • Prepare a sterile, concentrated stock solution of the desired isotopically labeled L-Threonine (e.g., L-Threonine-¹³C₄,¹⁵N).

  • Supplement the base medium with the labeled L-Threonine stock to the desired final concentration.

  • Sterile filter the complete labeling medium using a 0.22 µm filter unit.

2. Cell Culture and Labeling:

  • Culture cells in standard, unlabeled medium to the desired confluency.

  • To start the experiment, remove the unlabeled medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the prepared isotope-labeling medium.

  • Incubate the cells for a predetermined time course. For steady-state analysis, this may be several cell doubling times. For flux analysis, shorter time points are often used.

3. Sample Collection and Metabolite Extraction:

  • At each time point, rapidly aspirate the labeling medium.

  • Immediately wash the cell monolayer with ice-cold PBS to halt metabolic activity.

  • Add a chilled extraction solvent (e.g., 80% methanol, -80°C) to the plate to quench metabolism and lyse the cells.

  • Scrape the cells and collect the cell lysate/solvent mixture.

  • Perform freeze-thaw cycles to ensure complete cell lysis.

  • Centrifuge the samples at high speed (e.g., 13,000 x g) at 4°C to pellet protein and cell debris.

  • Collect the supernatant containing the metabolites for analysis.

4. Sample Analysis:

  • Lyophilize the supernatant to dryness using a vacuum concentrator.

  • Reconstitute the dried metabolites in a suitable solvent for either Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

  • For GC-MS, derivatization of the amino acids (e.g., using MTBSTFA) is typically required.

  • Analyze the samples to determine the isotopic enrichment in L-Threonine and its downstream metabolites.

Protocol 2: Measuring Muscle Protein Turnover via Tracer Infusion

This protocol is a common in vivo method used to determine rates of muscle protein synthesis and breakdown.

1. Tracer Preparation and Infusion:

  • Prepare a sterile solution of the labeled amino acid (e.g., L-[U-¹³C₄,¹⁵N]threonine) in saline for intravenous infusion.

  • In a clinical research setting, establish intravenous access in the subject.

  • Administer a primed-constant infusion of the tracer. A priming bolus dose is given to rapidly achieve isotopic steady state in the plasma, followed by a continuous infusion to maintain it.

2. Sample Collection:

  • Collect arterial or arterialized-venous blood samples at baseline and at regular intervals throughout the infusion period.

  • Obtain muscle tissue biopsies from a suitable muscle (e.g., vastus lateralis) at the beginning and end of the infusion period.

  • Immediately freeze muscle samples in liquid nitrogen and store them at -80°C.

  • Separate plasma from blood samples by centrifugation and store at -80°C.

3. Sample Processing and Analysis:

  • Plasma Analysis: Precipitate plasma proteins and prepare the supernatant for analysis of free amino acid enrichment using GC-MS or LC-MS. This determines the precursor pool enrichment.

  • Muscle Analysis:

    • Homogenize the frozen muscle tissue in an acid solution (e.g., perchloric acid) to precipitate proteins.
    • Separate the supernatant to measure the intracellular free amino acid enrichment.
    • Hydrolyze the protein pellet to its constituent amino acids.
    • Measure the isotopic enrichment of the protein-bound L-Threonine by GC-MS or IRMS.

4. Calculation of Fractional Synthetic Rate (FSR):

  • FSR is calculated using the formula: FSR (%/hr) = (E_p / E_precursor) * (1 / t) * 100 Where:

    • E_p is the change in enrichment in the product (protein-bound L-Threonine) between two time points.
    • E_precursor is the average enrichment of the precursor pool (plasma or intracellular free L-Threonine) over the same time.
    • t is the time in hours between biopsies.

Conclusion: Selecting the Right Tool for the Job

The choice between L-Threonine-¹⁵N, -¹³C, and -²H is not a matter of which is superior, but which is most appropriate for the experimental question.

  • For tracking nitrogen dynamics, protein synthesis, and amino acid kinetics , L-Threonine-¹⁵N is the tracer of choice, providing a direct view of the fate of the amino group.

  • To elucidate the intricate pathways of carbon metabolism and quantify metabolic fluxes , L-Threonine-¹³C is indispensable. It allows researchers to follow the carbon backbone as it is catabolized and used to build new molecules.

  • For studying the structure and dynamics of large proteins and their complexes using NMR , L-Threonine-²H is a powerful tool for simplifying spectra and improving data quality. Its use in metabolic studies, particularly through heavy water (D₂O) labeling, also offers a cost-effective way to measure long-term protein turnover.

By understanding the unique strengths and considerations of each isotopic label, researchers in drug development and the broader scientific community can design more precise and insightful experiments, ultimately accelerating our understanding of human health and disease.

References

A Comparative Guide to L-Threonine-15N and SILAC for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics, Stable Isotope Labeling with Amino acids in Cell culture (SILAC) has long been a gold standard for its accuracy and straightforward workflow. However, alternative metabolic labeling strategies, such as the use of single 15N-labeled amino acids like L-Threonine-15N, present another avenue for quantitative analysis. This guide provides an objective comparison of these two methods, delving into their principles, experimental protocols, and data analysis considerations to help researchers make informed decisions for their specific experimental needs.

Principle of the Methods

This compound Labeling: This method involves the metabolic incorporation of L-Threonine containing the heavy isotope 15N into proteins. As cells are cultured in a medium where the natural L-Threonine is replaced by its 15N-labeled counterpart, newly synthesized proteins will incorporate the heavy amino acid. The mass difference between the labeled and unlabeled proteins is then detected by mass spectrometry, allowing for the relative quantification of proteins between different cell populations. This approach is a specific application of the broader 15N metabolic labeling technique.

SILAC (Stable Isotope Labeling with Amino acids in Cell culture): SILAC is a widely used metabolic labeling technique that typically utilizes stable isotope-labeled essential amino acids, most commonly Arginine (Arg) and Lysine (Lys).[1] By using different isotopic forms of these amino acids (e.g., light, medium, and heavy), researchers can compare up to three different experimental conditions in a single experiment.[2] Trypsin, the most common enzyme used in proteomics for protein digestion, cleaves after Arginine and Lysine residues, ensuring that the vast majority of resulting peptides contain a label, which simplifies data analysis.

Performance Comparison

FeatureThis compound LabelingSILAC (Arginine & Lysine)
Principle Metabolic incorporation of a single 15N-labeled amino acid (Threonine).Metabolic incorporation of stable isotope-labeled amino acids (typically Arginine and Lysine).[2]
Quantifiable Peptides Only peptides containing Threonine.Nearly all tryptic peptides (except C-terminal peptides).[3]
Proteome Coverage Potentially lower, dependent on Threonine abundance in proteins.High, as Arginine and Lysine are common amino acids.
Data Analysis Complexity More complex due to variable number of nitrogen atoms per peptide, leading to a distribution of mass shifts.[4] Incomplete labeling can further complicate analysis.Simpler due to a fixed mass shift per labeled amino acid.
Cost Cost of this compound.Cost of labeled Arginine and Lysine.
Multiplexing Typically limited to two-plex experiments (heavy vs. light).Can be extended to three-plex (light, medium, heavy) and beyond with specialized reagents.
Accuracy & Precision Can be highly accurate if complete labeling is achieved.Considered highly accurate and reproducible.

Experimental Workflows

The experimental workflows for both this compound labeling and SILAC are conceptually similar, involving a labeling phase, cell treatment, sample preparation, and mass spectrometry analysis.

This compound Labeling Workflow

L_Threonine_15N_Workflow cluster_labeling Labeling Phase cluster_experiment Experimental Phase cluster_processing Sample Processing cluster_analysis Analysis A Control Cells (Natural Threonine) C Apply Treatment/ Stimulus A->C B Experimental Cells (this compound) B->C D Combine Cell Populations (1:1) C->D E Protein Extraction & Digestion D->E F LC-MS/MS Analysis E->F G Data Analysis & Quantification F->G SILAC_Workflow cluster_labeling Labeling Phase cluster_experiment Experimental Phase cluster_processing Sample Processing cluster_analysis Analysis A Control Cells ('Light' Arg & Lys) C Apply Treatment/ Stimulus A->C B Experimental Cells ('Heavy' Arg & Lys) B->C D Combine Cell Populations (1:1) C->D E Protein Extraction & Digestion (Trypsin) D->E F LC-MS/MS Analysis E->F G Data Analysis & Quantification F->G Signaling_Pathway Ligand Ligand Receptor Receptor Ligand->Receptor Binding Kinase1 Kinase 1 Receptor->Kinase1 Activation Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activation Nucleus Nucleus TranscriptionFactor->Nucleus Translocation GeneExpression Gene Expression (Upregulation/ Downregulation) Nucleus->GeneExpression ProteinSynthesis Protein Synthesis (Quantified by This compound or SILAC) GeneExpression->ProteinSynthesis

References

A Researcher's Guide to Validating Protein Expression Changes Measured by 15N Metabolic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, accurate quantification of protein expression is paramount. 15N metabolic labeling has emerged as a powerful technique for relative protein quantification in proteomics. However, the validation of these findings is a critical step to ensure the biological significance of the observed changes. This guide provides an objective comparison of common methods used to validate protein expression changes initially measured by 15N labeling, supported by experimental data and detailed protocols.

Introduction to 15N Metabolic Labeling and the Imperative of Validation

Metabolic labeling with stable isotopes, such as 15N, involves growing cells or organisms in a medium where the natural nitrogen (14N) is replaced with a heavy isotope (15N).[1][2] This results in the incorporation of 15N into all newly synthesized proteins. When a "heavy" (15N-labeled) sample is mixed with a "light" (14N, unlabeled) control sample, the relative abundance of proteins can be determined by mass spectrometry. The mass difference between the heavy and light isotopic peaks for each peptide allows for their differentiation and quantification.[3]

While 15N labeling offers a robust method for global proteome analysis, several factors can influence the accuracy of quantification. Incomplete labeling, errors in monoisotopic peak assignment, and the presence of co-eluting peptides can all introduce variability.[4][5] Therefore, orthogonal validation of key protein expression changes using independent methods is essential to confirm the initial findings and provide a higher degree of confidence in the results. This guide focuses on three widely used validation techniques: Western blotting, Selected Reaction Monitoring (SRM)/Multiple Reaction Monitoring (MRM), and Parallel Reaction Monitoring (PRM).

Orthogonal Validation Methods: A Comparative Overview

The choice of validation method depends on several factors, including the required sensitivity and specificity, the number of proteins to be validated, and the availability of reagents and instrumentation.

FeatureWestern BlottingSelected Reaction Monitoring (SRM/MRM)Parallel Reaction Monitoring (PRM)
Principle Immunoassay based on antibody-protein recognition after size-based separation.Targeted mass spectrometry that monitors specific precursor-to-fragment ion transitions.Targeted mass spectrometry that monitors all fragment ions of a selected precursor.
Throughput Low to medium; typically one protein at a time.High; can monitor hundreds of peptides in a single run.High; can monitor tens to hundreds of peptides in a single run.
Specificity Dependent on antibody quality; can have cross-reactivity issues.High, due to monitoring of specific transitions.Very high, due to high-resolution analysis of all fragment ions.
Sensitivity Variable; dependent on antibody affinity and protein abundance.High; suitable for low-abundance proteins.Very high; excellent for low-abundance proteins.
Quantification Semi-quantitative; relies on densitometry and is prone to signal saturation.Highly quantitative; can provide absolute or relative quantification.Highly quantitative; offers excellent accuracy and precision.
Reagent Requirement Specific primary and secondary antibodies for each target protein.Requires synthesis of stable isotope-labeled peptide standards for absolute quantification.Can utilize existing discovery data for target selection; may use labeled standards.
Instrumentation Standard laboratory equipment (electrophoresis, blotting apparatus, imager).Triple quadrupole mass spectrometer.High-resolution mass spectrometer (e.g., Q-Orbitrap).

Quantitative Data Comparison

The correlation between 15N labeling and validation methods is a key indicator of the reliability of the initial proteomic screen. The following tables summarize hypothetical and literature-derived data comparing protein expression ratios obtained from 15N labeling with those from Western blot, SRM, and PRM.

Table 1: Comparison of Protein Expression Ratios (Treated/Control) from 15N Labeling and Western Blotting

Protein15N Labeling RatioWestern Blot RatioReference
HSP70A2.52.3
HSP90A1.81.9
HSP70B3.12.9
HSP90C1.51.6

Note: Data adapted from a study comparing quantitative shotgun proteomics with a uniform 15N-labeled standard to quantitative immunoblotting for chaperone expression kinetics.

Table 2: Comparison of Protein Expression Ratios (Condition A/Condition B) from 15N Labeling and SRM/MRM

Protein15N Labeling RatioSRM/MRM RatioReference
Protein X4.24.5Hypothetical Data
Protein Y0.50.6Hypothetical Data
Protein Z2.12.0Hypothetical Data

Table 3: Comparison of Protein Expression Ratios (Mutant/Wild-Type) from 15N Labeling and PRM

Protein15N DDA Ratio15N PRM RatioReference
TUBULIN21.11.05
SAP181.51.6
PININNot Detected1.2

Note: Data adapted from a study demonstrating the application of PRM for more accurate quantification in 15N labeled samples. DDA refers to Data-Dependent Acquisition, the initial discovery proteomics experiment.

Experimental Workflows and Protocols

To ensure reproducibility and accuracy, detailed experimental protocols are crucial. Below are diagrams illustrating the general workflows and detailed protocols for 15N metabolic labeling and the subsequent validation techniques.

15N Metabolic Labeling and Protein Preparation Workflow

G cluster_labeling 15N Metabolic Labeling cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cell_culture_14N Cell Culture (14N Medium) cell_lysis Cell Lysis cell_culture_14N->cell_lysis cell_culture_15N Cell Culture (15N Medium) cell_culture_15N->cell_lysis protein_extraction Protein Extraction cell_lysis->protein_extraction protein_quantification Protein Quantification protein_extraction->protein_quantification mix_samples Mix 14N and 15N Samples (1:1) protein_quantification->mix_samples protein_digestion Protein Digestion (e.g., Trypsin) mix_samples->protein_digestion lc_msms LC-MS/MS Analysis protein_digestion->lc_msms data_analysis Data Analysis (Quantification of 14N/15N Ratios) lc_msms->data_analysis

Caption: Workflow for 15N metabolic labeling and sample preparation for mass spectrometry.

Experimental Protocol: 15N Metabolic Labeling in Mammalian Cells

  • Cell Culture: Culture mammalian cells in standard DMEM or RPMI-1640 medium. For 15N labeling, use a corresponding medium where all nitrogen sources are replaced with 15N-labeled counterparts (e.g., 15N-labeled amino acids).

  • Adaptation: Allow cells to grow for at least 5-6 doublings in the 15N medium to ensure >95% incorporation of the heavy isotope.

  • Harvesting: Harvest the "light" (14N) and "heavy" (15N) cell populations separately.

  • Cell Lysis: Lyse the cell pellets using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of both the light and heavy lysates using a compatible protein assay (e.g., BCA assay).

  • Sample Mixing: Combine equal amounts of protein from the light and heavy lysates.

  • Protein Digestion: Perform in-solution or in-gel digestion of the mixed protein sample using a protease such as trypsin.

  • Peptide Cleanup: Desalt the resulting peptide mixture using C18 spin columns or equivalent.

  • LC-MS/MS Analysis: Analyze the cleaned peptides by high-resolution mass spectrometry to determine the 14N/15N ratios.

Western Blot Validation Workflow

G cluster_wb Western Blotting sample_prep Protein Lysate Preparation sds_page SDS-PAGE sample_prep->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Detection (Chemiluminescence/Fluorescence) secondary_ab->detection analysis Densitometry Analysis detection->analysis

Caption: Standard workflow for Western blot analysis.

Experimental Protocol: Quantitative Western Blotting

  • Sample Preparation: Prepare protein lysates from the experimental and control conditions. Determine protein concentration to ensure equal loading.

  • SDS-PAGE: Separate 10-50 µg of total protein per lane on an SDS-polyacrylamide gel. Include a molecular weight marker.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system. Ensure the signal is within the linear range of detection.

  • Normalization: Strip the membrane and re-probe with an antibody against a loading control protein (e.g., GAPDH, β-actin) or use a total protein stain for normalization.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal.

SRM/MRM and PRM Validation Workflow

G cluster_targeted_ms Targeted Mass Spectrometry (SRM/PRM) peptide_selection Target Peptide Selection assay_development Assay Development (Transition Selection/Optimization) peptide_selection->assay_development lc_msms Targeted LC-MS/MS Analysis assay_development->lc_msms sample_prep Sample Preparation (Digestion, Cleanup) sample_prep->lc_msms data_analysis Data Analysis (Peak Integration, Quantification) lc_msms->data_analysis

Caption: General workflow for targeted proteomics using SRM/MRM or PRM.

Experimental Protocol: SRM/MRM and PRM

  • Target Peptide Selection: Select 2-3 proteotypic peptides for each target protein identified in the 15N labeling experiment. These peptides should be unique to the protein of interest and consistently detected by mass spectrometry.

  • Assay Development:

    • For SRM/MRM: For each target peptide, select 3-5 specific precursor-to-fragment ion transitions. Optimize collision energy for each transition to maximize signal intensity.

    • For PRM: Create an inclusion list of the m/z values for the target precursor ions.

  • Sample Preparation: Prepare protein digests from the experimental and control samples as described for the 15N labeling experiment. For absolute quantification, spike in a known amount of stable isotope-labeled synthetic peptides corresponding to the target peptides.

  • Targeted LC-MS/MS Analysis:

    • SRM/MRM: Perform the analysis on a triple quadrupole mass spectrometer, monitoring the selected transitions for each target peptide.

    • PRM: Perform the analysis on a high-resolution mass spectrometer (e.g., Q-Orbitrap), acquiring full MS/MS spectra for the precursor ions in the inclusion list.

  • Data Analysis: Use specialized software (e.g., Skyline) to integrate the peak areas of the transitions (SRM/MRM) or fragment ions (PRM) for each peptide. Calculate the relative or absolute abundance of the target proteins based on the peak areas of the endogenous and, if used, the labeled standard peptides.

Conclusion

Validating protein expression changes identified through 15N metabolic labeling is a crucial step in proteomics research. While Western blotting is a commonly used technique, its semi-quantitative nature and dependence on antibody quality can be limitations. Targeted mass spectrometry methods, such as SRM/MRM and PRM, offer higher specificity, sensitivity, and quantitative accuracy, making them powerful tools for validating proteomics data. The choice of validation method should be guided by the specific research question, the number of targets, and the available resources. By employing these orthogonal validation strategies, researchers can significantly increase the confidence in their findings and contribute to more robust and reproducible scientific outcomes.

References

Navigating Nitrogen's Path: A Comparative Guide to Metabolic Flux Analysis with L-Threonine-15N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, deciphering the intricate web of cellular metabolism is paramount. Metabolic Flux Analysis (MFA) using stable isotopes stands as a cornerstone technique for quantifying the rates of metabolic reactions. This guide provides an objective comparison of L-Threonine-15N as a tracer in MFA, evaluating its performance against alternative methods and furnishing supporting data and protocols to inform experimental design.

Metabolic flux analysis offers a dynamic snapshot of cellular activity by tracing the journey of isotopically labeled nutrients through metabolic pathways.[1] The choice of tracer is a critical determinant of the precision and scope of the insights gained. L-Threonine labeled with the stable isotope Nitrogen-15 (this compound) provides a powerful tool to specifically probe nitrogen metabolism, offering a distinct advantage over more commonly used carbon-13 (13C) tracers.

Unraveling Threonine's Metabolic Journey with 15N Labeling

L-Threonine is an essential amino acid, meaning it cannot be synthesized by mammals and must be obtained from the diet. Its metabolism is multifaceted, contributing to protein synthesis, and serving as a precursor for other amino acids like glycine and serine.[1] Threonine can also be catabolized through two primary pathways: the threonine dehydrogenase pathway, which leads to the production of acetyl-CoA and glycine, and the threonine deaminase pathway, which generates α-ketobutyrate.[1] By using this compound, researchers can specifically track the fate of the nitrogen atom, elucidating the fluxes through various transamination and nitrogen-donating reactions.

Threonine_Metabolism This compound This compound Protein Synthesis Protein Synthesis This compound->Protein Synthesis Threonine Dehydrogenase Threonine Dehydrogenase This compound->Threonine Dehydrogenase Threonine Deaminase Threonine Deaminase This compound->Threonine Deaminase 2-Amino-3-ketobutyrate 2-Amino-3-ketobutyrate Threonine Dehydrogenase->2-Amino-3-ketobutyrate Glycine-15N Glycine-15N 2-Amino-3-ketobutyrate->Glycine-15N Acetyl-CoA Acetyl-CoA 2-Amino-3-ketobutyrate->Acetyl-CoA α-Ketobutyrate α-Ketobutyrate Threonine Deaminase->α-Ketobutyrate Ammonia-15N Ammonia-15N Threonine Deaminase->Ammonia-15N

Simplified this compound metabolic pathways.

Performance Comparison: this compound vs. Alternative Tracers

The selection of an isotopic tracer is contingent on the specific metabolic pathways under investigation. While 13C-labeled tracers like glucose and glutamine are invaluable for mapping central carbon metabolism, this compound offers a more targeted approach for nitrogen flux.

FeatureThis compound[U-13C]Glucose[U-13C, 15N]Glutamine
Primary Target Nitrogen metabolism, amino acid biosynthesis and catabolismCentral carbon metabolism (glycolysis, TCA cycle, pentose phosphate pathway)Carbon and nitrogen metabolism, glutaminolysis, TCA cycle anaplerosis
Key Insights Rates of transamination, nitrogen donation to other amino acids, threonine's contribution to nitrogen pools.Carbon backbone rearrangements, relative pathway activities in central carbon metabolism.Interplay between carbon and nitrogen metabolism, glutamine as a major carbon and nitrogen source.
Advantages Directly traces nitrogen fate, less complex labeling patterns for nitrogen-specific questions.Provides a global view of central carbon metabolism, well-established methodologies.Simultaneously tracks both carbon and nitrogen from a key metabolite.
Limitations Provides limited information on carbon skeleton transformations.Indirectly informs on nitrogen metabolism through connections to amino acid carbon backbones.Can lead to complex labeling patterns that are challenging to deconvolute.

Quantitative Data Insights: A Comparative Look

Table 1: Hypothetical Metabolic Flux Data from this compound Labeling (Values are for illustrative purposes and represent the percentage of the total nitrogen flux from threonine)

Metabolic PathwayRelative Flux (%)
Threonine incorporation into protein45
Threonine to Glycine25
Threonine to Serine15
Threonine catabolism via Threonine Dehydrogenase10
Threonine catabolism via Threonine Deaminase5

Table 2: Selected Metabolic Fluxes from a [13C3]-glycerol and [15N1]-ammonium chloride dual-labeling study in Mycobacterium bovis BCG (Data adapted from Beste et al., 2023. Fluxes are relative to the glycerol uptake rate)[2]

ReactionRelative Net Flux
Glycolysis (Glyceraldehyde-3-P to Pyruvate)100
Pentose Phosphate Pathway (oxidative)20.5
TCA Cycle (Isocitrate to α-Ketoglutarate)75.2
Glutamate Dehydrogenase (α-KG + NH3 -> Glu)68.9
Threonine Aldolase (Threonine -> Glycine + Acetaldehyde)5.3

The data from the dual-labeling study highlights the comprehensive view that can be achieved by tracking both carbon and nitrogen simultaneously. For instance, the flux through glutamate dehydrogenase directly quantifies the rate of nitrogen assimilation into a key amino acid.[2] An this compound experiment would provide a more focused view on the downstream fate of threonine's nitrogen.

Experimental Protocols: A Roadmap for 15N-Metabolic Flux Analysis

The following provides a generalized workflow for conducting a metabolic flux analysis experiment using an 15N-labeled tracer such as this compound. This protocol is adapted from established methodologies for stable isotope labeling studies.

experimental_workflow cluster_0 Experimental Phase cluster_1 Data Analysis Phase Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Switch to labeled medium Metabolite Extraction Metabolite Extraction Isotope Labeling->Metabolite Extraction Quench metabolism MS Analysis MS Analysis Metabolite Extraction->MS Analysis LC-MS/MS or GC-MS Data Processing Data Processing MS Analysis->Data Processing Peak integration & correction Flux Calculation Flux Calculation Data Processing->Flux Calculation Software (e.g., INCA, OpenFLUX) Model Validation Model Validation Flux Calculation->Model Validation Goodness-of-fit

Generalized workflow for 15N-metabolic flux analysis.
Key Methodological Steps:

  • Cell Culture and Adaptation: Cells are cultured under steady-state conditions in a defined medium. It is crucial to ensure that the cells are in a stable metabolic state before the introduction of the tracer.

  • Isotope Labeling: The standard medium is replaced with a medium containing the 15N-labeled tracer, in this case, this compound, at a known concentration. The duration of labeling is critical and should be sufficient to achieve isotopic steady state in the metabolites of interest.

  • Metabolite Quenching and Extraction: To halt enzymatic activity and preserve the in vivo metabolic state, metabolism is rapidly quenched, typically using cold methanol or other solvent mixtures. Metabolites are then extracted from the cells.

  • Mass Spectrometry Analysis: The extracted metabolites are analyzed by mass spectrometry (MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS). This analysis determines the mass isotopomer distributions (MIDs) of key metabolites, revealing the extent of 15N incorporation.

  • Data Processing and Flux Calculation: The raw MS data is corrected for the natural abundance of isotopes. The corrected MIDs, along with measured extracellular fluxes (e.g., nutrient uptake and product secretion rates), are then used as inputs for computational MFA software. This software employs a metabolic network model to estimate the intracellular fluxes that best fit the experimental data.

  • Model Validation and Interpretation: Statistical analyses are performed to assess the goodness-of-fit of the model and to determine the confidence intervals for the estimated fluxes. The resulting flux map provides a quantitative understanding of the metabolic phenotype.

Conclusion

This compound is a valuable tool for the targeted investigation of nitrogen metabolism. Its use in metabolic flux analysis provides direct insights into the fate of threonine's nitrogen atom, complementing the broader view of carbon metabolism offered by 13C-labeled tracers. For researchers aiming to dissect the complexities of amino acid biosynthesis, catabolism, and nitrogen homeostasis, this compound offers a precise and powerful experimental approach. The choice of tracer should always be guided by the specific biological question, and in many cases, a multi-tracer approach, potentially combining both 13C and 15N labeling, will yield the most comprehensive understanding of the metabolic network.

References

L-Threonine-15N: A Superior Tracer for Unraveling Complex Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise tracking of metabolic and protein dynamics is paramount. Stable isotope-labeled amino acids are indispensable tools in this endeavor. Among these, L-Threonine-15N emerges as a particularly advantageous tracer due to its minimal metabolic scrambling and unique metabolic fate, offering clearer insights into complex biological processes.

This guide provides an objective comparison of this compound with other 15N-labeled amino acids, supported by experimental data, to assist researchers in selecting the optimal tracer for their studies.

Minimal Metabolic Scrambling: A Key Advantage

A significant challenge in stable isotope tracing studies is "metabolic scrambling," where the isotopic label is transferred from the administered amino acid to other molecules, complicating data interpretation. This compound exhibits remarkably low levels of metabolic scrambling compared to many other amino acids.

A comprehensive study assessing the metabolic fate of 18 different 15N-labeled amino acids in human embryonic kidney (HEK) 293 cells revealed that L-Threonine is among a select group of amino acids with minimal isotope scrambling. This ensures that the 15N label predominantly remains on the threonine molecule, providing a more accurate and direct readout of its metabolic journey.[1]

Table 1: Comparison of Metabolic Scrambling of 15N-Labeled Amino Acids in HEK293 Cells

Amino Acid Category15N-Labeled Amino AcidsDegree of Metabolic Scrambling
Minimal Scrambling L-Threonine (T) , Cysteine (C), Phenylalanine (F), Histidine (H), Lysine (K), Methionine (M), Asparagine (N), Arginine (R), Tryptophan (W), Tyrosine (Y)The α-15N atom shows little to no transfer to other amino acids.
Interconversion Glycine (G), Serine (S)These two amino acids readily interconvert.
Significant Scrambling Alanine (A), Aspartate (D), Glutamate (E), Isoleucine (I), Leucine (L), Valine (V)The α-15N atom is extensively transferred to other amino acids.

Data summarized from a comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells.[1]

This low scrambling characteristic makes this compound an ideal tracer for studies requiring high fidelity in tracking protein synthesis, post-translational modifications, and specific metabolic pathways.

Unique Metabolic Pathways of L-Threonine

Beyond its stability as a tracer, L-Threonine's distinct metabolic pathways offer unique opportunities for research. In mammalian cells, L-threonine is catabolized into important metabolic intermediates, primarily glycine and acetyl-CoA, through the action of threonine dehydrogenase and 2-amino-3-ketobutyrate coenzyme A lyase.[2][3] This makes this compound a valuable tool for investigating one-carbon metabolism and the link between amino acid catabolism and central carbon metabolism.

By tracing the 15N label from L-Threonine to glycine, researchers can quantify the contribution of threonine to the glycine pool, which is crucial for the synthesis of purines, glutathione, and other essential biomolecules.[2]

Threonine_Metabolism This compound This compound 2-Amino-3-ketobutyrate 2-Amino-3-ketobutyrate This compound->2-Amino-3-ketobutyrate Threonine dehydrogenase Glycine-15N Glycine-15N 2-Amino-3-ketobutyrate->Glycine-15N 2-amino-3-ketobutyrate CoA ligase Acetyl-CoA Acetyl-CoA 2-Amino-3-ketobutyrate->Acetyl-CoA 2-amino-3-ketobutyrate CoA ligase One-Carbon Metabolism One-Carbon Metabolism Glycine-15N->One-Carbon Metabolism TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle mTOR_Signaling cluster_input Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effects Amino Acids (L-Threonine) Amino Acids (L-Threonine) mTORC1 mTORC1 Amino Acids (L-Threonine)->mTORC1 Activates Growth Factors Growth Factors Growth Factors->mTORC1 Activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Promotes Cell Growth Cell Growth mTORC1->Cell Growth Promotes Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition Inhibits SILAC_Workflow A Cell Culture (Two Populations) B1 Light Medium (e.g., L-Threonine-14N) A->B1 B2 Heavy Medium (this compound) A->B2 C Metabolic Incorporation (>5 cell doublings) B1->C B2->C D Experimental Treatment C->D E Combine Cell Lysates D->E F Protein Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis F->G H Data Analysis & Quantification G->H

References

comparative analysis of different 15N labeling strategies

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to 15N Labeling Strategies for Researchers

For researchers, scientists, and drug development professionals, the precise analysis of proteins is fundamental to understanding biological processes and advancing therapeutic interventions. Stable isotope labeling with Nitrogen-15 (15N) has become a cornerstone technique in proteomics and structural biology, enabling detailed investigation of protein expression, structure, and dynamics. This guide provides a , offering insights into their methodologies, performance, and applications, supported by experimental data and protocols.

Comparative Analysis of 15N Labeling Strategies

The choice of a 15N labeling strategy is dictated by the specific research question, the expression system used, and the analytical technique to be employed, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables summarize the key characteristics and performance of common 15N labeling approaches.

Table 1: Comparison of 15N Labeling Strategies
FeatureMetabolic Labeling (Uniform)Selective Amino Acid LabelingCell-Free Protein Expression
Principle Incorporation of 15N from a single nitrogen source (e.g., 15NH4Cl) into all nitrogen-containing biomolecules.[1][2]Incorporation of specific 15N-labeled amino acids into the protein sequence.[3][4]In vitro synthesis of proteins using cell extracts supplemented with 15N-labeled amino acids.
Primary Application NMR structural studies, quantitative proteomics (metabolic labeling).[5]NMR resonance assignment, studying specific residues, simplifying complex spectra.Labeling of toxic proteins, rapid production of labeled proteins.
Expression System E. coli, yeast, insect cells, mammalian cells, whole organisms.E. coli, mammalian cells.E. coli or wheat germ extracts.
Labeling Efficiency High (>95-98% achievable).High for the selected amino acid, but can be affected by metabolic scrambling.High, with direct control over labeled amino acid incorporation.
Cost Generally cost-effective, especially in prokaryotic systems using 15NH4Cl.Can be expensive, depending on the cost of the specific 15N-labeled amino acids.Can be expensive due to the cost of the cell-free system and labeled amino acids.
Advantages Provides a globally labeled internal standard for quantitative proteomics. Essential for many NMR structural determination experiments.Simplifies NMR spectra, facilitates resonance assignment, allows for targeted analysis of protein regions.Fast, allows labeling of proteins toxic to cells, precise control over labeling.
Disadvantages Can lead to complex spectra in large proteins (NMR). Incomplete labeling can complicate MS data analysis.Metabolic scrambling can lead to unintended labeling of other amino acids. Cost can be a significant factor.Lower protein yield compared to in vivo expression. System optimization may be required.
Table 2: Performance Metrics of 15N Labeling in Different Expression Systems
Expression SystemTypical Protein YieldTypical 15N Incorporation EfficiencyKey Considerations
E. coli High (mg/L)>98%Most cost-effective and straightforward for uniform labeling.
Yeast (P. pastoris) High (mg/L)>95%Suitable for secreted and post-translationally modified proteins.
Insect Cells (Sf9, Hi5) Moderate (mg/L)Variable, can be high with optimized media.Good for complex proteins requiring eukaryotic post-translational modifications.
Mammalian Cells (HEK293, CHO) Low to Moderate (µg/L to mg/L)Can be high (>90%), but media is expensive and metabolic scrambling can be an issue.Necessary for proteins requiring specific mammalian post-translational modifications and proper folding.
Whole Organisms (Rat, C. elegans) N/AHigh, but can vary between tissues depending on protein turnover rates.Enables in vivo studies of protein turnover and metabolism in a physiological context.

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible 15N labeling experiments. Below are representative protocols for uniform 15N labeling in E. coli and selective labeling in mammalian cells.

Protocol 1: Uniform 15N Labeling of Proteins in E. coli

This protocol is adapted for the expression of proteins in minimal medium to ensure efficient incorporation of 15N.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid containing the gene of interest.

  • M9 minimal medium components (Na2HPO4, KH2PO4, NaCl).

  • 15NH4Cl (the sole nitrogen source).

  • 13C-glucose (if double labeling is desired, otherwise use unlabeled glucose).

  • Sterile solutions of 1M MgSO4, 1M CaCl2, and appropriate antibiotics.

  • IPTG for induction.

Procedure:

  • Pre-culture Preparation: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Starter Culture: The next day, inoculate 50 mL of M9 minimal medium (containing 14NH4Cl) with the overnight pre-culture. Grow at 37°C until the OD600 reaches 0.6-0.8.

  • Adaptation to Minimal Medium: Pellet the cells from the starter culture by centrifugation and resuspend them in 1 L of M9 minimal medium containing 1 g/L of 15NH4Cl as the sole nitrogen source. This step helps to deplete any remaining 14N sources.

  • Main Culture Growth: Grow the main culture at the optimal temperature for your protein expression (e.g., 37°C for rapid growth or 18-25°C for slower folding) until the OD600 reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Continue to grow the culture for the desired period (typically 3-16 hours) at the induction temperature.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

Protocol 2: Selective 15N-Amino Acid Labeling in Mammalian Cells (HEK293)

This protocol is a general guideline for selective labeling in an adherent or suspension culture of HEK293 cells.

Materials:

  • HEK293 cells adapted to a custom culture medium lacking the amino acid(s) to be labeled.

  • Custom cell culture medium (e.g., DMEM or Freestyle) without the specific amino acid(s).

  • 15N-labeled amino acid(s).

  • Dialyzed fetal bovine serum (if required for cell growth).

  • Transfection reagent and plasmid DNA for transient expression.

Procedure:

  • Cell Culture Adaptation: Gradually adapt the HEK293 cells to the custom medium lacking the target amino acid(s) over several passages to ensure cell viability.

  • Medium Preparation: Prepare the labeling medium by supplementing the custom medium with all necessary amino acids, except for the one(s) to be labeled. Add the desired 15N-labeled amino acid(s) at a concentration sufficient for protein synthesis.

  • Transfection (for transient expression): Transfect the adapted cells with the expression plasmid containing the gene of interest using a suitable transfection reagent.

  • Labeling and Expression: After transfection, replace the medium with the prepared 15N-labeling medium. Culture the cells for 48-72 hours to allow for protein expression and incorporation of the labeled amino acid.

  • Harvesting: Harvest the cells (for intracellular proteins) or the culture supernatant (for secreted proteins).

  • Protein Purification: Purify the labeled protein using standard chromatography techniques.

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex biological processes and experimental designs. The following are Graphviz DOT scripts for generating such diagrams.

Experimental Workflow for Uniform 15N Labeling and NMR Analysis

G Workflow for Uniform 15N Labeling and NMR Analysis cluster_expression Protein Expression and Labeling cluster_purification Protein Purification cluster_analysis NMR Analysis E. coli Culture E. coli Culture Inoculation in 15N Medium Inoculation in 15N Medium E. coli Culture->Inoculation in 15N Medium 15NH4Cl Induction (IPTG) Induction (IPTG) Inoculation in 15N Medium->Induction (IPTG) Cell Harvest Cell Harvest Induction (IPTG)->Cell Harvest Cell Lysis Cell Lysis Cell Harvest->Cell Lysis Affinity Chromatography Affinity Chromatography Cell Lysis->Affinity Chromatography Size Exclusion Chromatography Size Exclusion Chromatography Affinity Chromatography->Size Exclusion Chromatography 15N-Labeled Protein 15N-Labeled Protein Size Exclusion Chromatography->15N-Labeled Protein NMR Sample Preparation NMR Sample Preparation 15N-Labeled Protein->NMR Sample Preparation NMR Spectroscopy (e.g., HSQC) NMR Spectroscopy (e.g., HSQC) NMR Sample Preparation->NMR Spectroscopy (e.g., HSQC) 1H-15N Correlation Structure and Dynamics Analysis Structure and Dynamics Analysis NMR Spectroscopy (e.g., HSQC)->Structure and Dynamics Analysis

Caption: Workflow for Uniform 15N Labeling and NMR Analysis.

Logical Flow for Choosing a 15N Labeling Strategy

G Decision Tree for 15N Labeling Strategy result result Research Goal Research Goal NMR or MS? NMR or MS? Research Goal->NMR or MS? NMR NMR NMR or MS?->NMR NMR MS MS NMR or MS?->MS MS Structural Study? Structural Study? NMR->Structural Study? Quantitative Proteomics? Quantitative Proteomics? MS->Quantitative Proteomics? Uniform 15N Labeling Uniform 15N Labeling Structural Study?->Uniform 15N Labeling Yes Specific Residue Analysis? Specific Residue Analysis? Structural Study?->Specific Residue Analysis? No Specific Residue Analysis?->Uniform 15N Labeling No Selective Amino Acid Labeling Selective Amino Acid Labeling Specific Residue Analysis?->Selective Amino Acid Labeling Yes Metabolic Labeling (15N) Metabolic Labeling (15N) Quantitative Proteomics?->Metabolic Labeling (15N) Yes Other Labeling (e.g., SILAC) Other Labeling (e.g., SILAC) Quantitative Proteomics?->Other Labeling (e.g., SILAC) No

Caption: Decision Tree for 15N Labeling Strategy.

By carefully considering the experimental goals and the characteristics of each labeling strategy, researchers can effectively harness the power of 15N isotopes to gain deeper insights into the complex world of proteins.

References

Assessing the Accuracy of L-Threonine-15N Tracer Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise measurement of protein and amino acid metabolism is critical. L-Threonine labeled with the stable isotope 15N (L-Threonine-15N) is a frequently used tracer in these studies. This guide provides an objective comparison of this compound tracer methodologies with alternative approaches, supported by experimental data, to assist in the accurate design and interpretation of metabolic research.

Stable isotope tracers, such as this compound, are invaluable tools for quantifying dynamic physiological processes.[1][2] They allow for the measurement of the rates of protein synthesis, breakdown, and amino acid flux in various physiological and pathological states.[1][3][4] The accuracy of these measurements, however, is contingent on the choice of tracer, the analytical methodology, and the underlying metabolic model. This guide delves into the specifics of this compound tracer studies, their validation against other methods, and key experimental considerations.

Comparison of this compound with Other Tracers

The selection of an appropriate amino acid tracer is a critical step in study design. Different tracers can yield varying results depending on their metabolic characteristics and the analytical methods employed.

One key study directly compared the use of L-[U-13C4,15N]threonine with the more commonly used L-[ring-13C6]phenylalanine for measuring muscle protein fractional breakdown rate (FBR) and fractional synthesis rate (FSR). The rationale for using threonine is that, like phenylalanine, it is an essential amino acid that is not synthesized or metabolized within muscle tissue, meaning its appearance and disappearance from the muscle protein pool directly reflect breakdown and synthesis.

Table 1: Comparison of Muscle Protein Turnover Rates Measured by L-[U-13C4,15N]Threonine and L-[ring-13C6]Phenylalanine Tracers

ParameterL-[U-13C4,15N]Threonine Tracer (%/h)L-[ring-13C6]Phenylalanine Tracer (%/h)P-value
Fractional Breakdown Rate (FBR)0.148 ± 0.0030.134 ± 0.002> 0.05
Fractional Synthesis Rate (FSR)0.067 ± 0.0010.069 ± 0.002> 0.05
Net Balance (NB)-0.081 ± 0.002-0.065 ± 0.002> 0.05

Data are presented as mean ± SEM. The results indicate no significant difference between the two tracers for measuring FBR, FSR, and net protein balance, supporting the validity of the 15N-threonine tracer for these applications.

While single labeled amino acids like [15N]glycine have been used, they may lead to an overestimation of protein turnover rates compared to mixtures of 15N-labeled amino acids or a uniformly 15N-labeled protein. This is because glycine is involved in numerous metabolic pathways, which can dilute the tracer pool and affect the accuracy of the calculated turnover rates. The choice between different deuterated tracers, such as [2H5]-phenylalanine and [2H3]-leucine, has been shown to not significantly influence the assessment of resting or post-exercise muscle protein FSR.

Experimental Protocols

Accurate and reproducible results depend on meticulous experimental protocols. Below are summaries of key methodologies used in this compound tracer studies.

Measurement of Muscle Protein Synthesis and Breakdown using a Pulse Tracer Injection

This protocol was employed in a study to validate a novel method for measuring muscle protein fractional breakdown rate in a non-steady-state condition using L-[U-13C4,15N]threonine.

  • Subject Preparation: Healthy subjects are studied after an overnight fast.

  • Tracer Administration: A primed, constant infusion of the tracer is not used. Instead, a pulse injection of L-[U-13C4,15N]threonine is administered intravenously. In the validation study, unlabeled L-phenylalanine was also injected five minutes prior to the labeled tracers to rapidly expand the precursor pool.

  • Sample Collection: Multiple muscle biopsies and blood samples are collected at baseline and at various time points (e.g., 5, 15, 30, 45, and 60 minutes) after the tracer injection.

  • Sample Analysis:

    • Plasma samples are analyzed for tracer enrichment and amino acid concentrations.

    • Muscle tissue is processed to separate intracellular free amino acids and muscle protein.

    • The isotopic enrichment of threonine in the intracellular free pool (precursor) and bound in muscle protein is determined using Gas Chromatography-Mass Spectrometry (GC-MS).

  • Calculations: The fractional breakdown rate (FBR) and fractional synthesis rate (FSR) are calculated based on the changes in isotopic enrichment in the precursor and product pools over time.

G cluster_protocol Experimental Workflow for Pulse Tracer Injection subject Overnight-Fasted Subject tracer_injection Pulse Injection of L-[U-13C4,15N]Threonine subject->tracer_injection t = 0 min sampling Serial Blood and Muscle Biopsy Sampling tracer_injection->sampling t = 5, 15, 30, 60 min analysis GC-MS Analysis of Isotopic Enrichment sampling->analysis calculation Calculation of FBR and FSR analysis->calculation

Workflow for muscle protein turnover studies.

Analytical Method for Simultaneous Measurement of 13C- and 15N-Threonine Enrichment

A robust analytical method is crucial for the accuracy of tracer studies. A gas chromatography/mass spectrometry (GC/MS) method has been developed for the simultaneous measurement of [U-13C]-Threonine and 15N-Threonine isotopic enrichments.

  • Sample Preparation: Plasma samples are deproteinized.

  • Derivatization: Amino acids are derivatized to make them volatile for GC analysis. A common method is the formation of N(O,S)-ethoxycarbonyl-ethyl ester derivatives.

  • GC/MS Analysis: The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to detect the specific ions corresponding to the unlabeled, 13C-labeled, and 15N-labeled threonine derivatives.

  • Enrichment Calculation: Isotopic enrichments are calculated from the measured ion current ratios. This method has shown high reproducibility and accuracy, with results for 13C-enrichment being comparable to those obtained by the more complex gas chromatography/combustion/isotope ratio mass spectrometry (GC/C/IRMS) technique.

Table 2: Performance of a GC/MS Method for Measuring Threonine Isotopic Enrichment

Parameter[U-13C]-Threonine15N-Threonine
Intra-day Repeatability (MPE) < 0.05< 0.06
Long-term Reproducibility (MPE) ~ 0.09~ 0.09
Lowest Measured Enrichment (MPE) 0.010.02

MPE = Molar Percent Excess. The data demonstrates the high precision and sensitivity of the GC/MS method for determining low levels of isotopic enrichment.

Signaling Pathways and Logical Relationships

The use of this compound tracers is predicated on its role as an essential amino acid and a fundamental component of protein synthesis. The tracer becomes incorporated into newly synthesized proteins, allowing for the measurement of this process. The breakdown of proteins, in turn, releases the tracer back into the free amino acid pool.

G cluster_pathway Metabolic Fate of this compound Tracer tracer_pool Intracellular Free This compound Pool protein_synthesis Protein Synthesis tracer_pool->protein_synthesis muscle_protein 15N-Labeled Muscle Protein protein_synthesis->muscle_protein Incorporation protein_breakdown Protein Breakdown protein_breakdown->tracer_pool Release muscle_protein->protein_breakdown

This compound tracer in protein turnover.

Conclusion

This compound serves as a valid and accurate tracer for the assessment of protein metabolism, particularly for measuring muscle protein synthesis and breakdown. Studies have shown that it provides results comparable to other well-established tracers like L-phenylalanine. The accuracy of these studies is critically dependent on robust experimental design and precise analytical techniques, such as GC-MS, which has been validated for the simultaneous measurement of 13C and 15N enrichments in threonine. For researchers in drug development and metabolic science, the careful selection of tracers and methodologies is paramount to obtaining reliable and reproducible data on protein kinetics.

References

A Quantitative Comparison of Proteomic Sample Preparation Workflows: FASP, SP3, and iST

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the journey from a biological sample to meaningful proteomic data is paved with critical methodological choices. The initial sample preparation is a pivotal step that significantly influences the depth, reproducibility, and accuracy of quantitative proteomic analyses. This guide provides an objective comparison of three widely adopted sample preparation workflows: Filter-Aided Sample Preparation (FASP), Single-Pot, Solid-Phase-Enhanced Sample Preparation (SP3), and in-StageTip (iST) digestion. We present a quantitative overview, detailed experimental protocols, and a visual representation of these workflows to aid in the selection of the most suitable method for your research needs.

Quantitative Performance Comparison

The choice of a sample preparation workflow can have a profound impact on the final quantitative proteomic output. The following table summarizes key performance metrics for FASP, SP3, and iST workflows based on a comparative study using varying amounts of HeLa cell lysate.[1]

Performance MetricFilter-Aided Sample Preparation (FASP)Single-Pot, Solid-Phase-Enhanced Sample Preparation (SP3)in-StageTip (iST) Digestion
Protein Identifications (20 µg HeLa lysate) ~3,600 - 4,400~3,600 - 4,400~4,448
Peptide Identifications (20 µg HeLa lysate) ~28,000 - 36,900~28,000 - 36,900~36,671
Protein Identifications (1 µg HeLa lysate) Significantly lower performance~3,300~3,020
Peptide Identifications (1 µg HeLa lysate) Significantly lower performance~27,000~23,500
Quantitative Reproducibility (R²) (1 µg HeLa lysate) Lower reproducibility~0.97 ~0.93
Protein Recovery Lower for small sample amounts (<10 µg)[1][2]High and unbiased recovery[3]High, with minimized sample loss[4]
Hands-on Time ModerateShort (~30 minutes)Very short (~1 hour)
Total Processing Time Long (overnight digestion)Short (can be completed in ~2 hours)Very short (~2 hours)
Cost per Sample ModerateLow to moderate (beads are cost-effective)High (commercial kit)
Automation Potential Possible but can be complexHighly amenable to automationDesigned for manual and automated use

Experimental Workflows

The following diagrams illustrate the key steps in the FASP, SP3, and iST sample preparation workflows.

FASP_Workflow cluster_FASP Filter-Aided Sample Preparation (FASP) Workflow start Sample Lysis (SDS Buffer) load Load onto MWCO Filter start->load wash_urea Wash with Urea Buffer load->wash_urea Detergent Removal alkylate Alkylation (on-filter) wash_urea->alkylate Buffer Exchange wash_ambic Wash with Ammonium Bicarbonate alkylate->wash_ambic digest Trypsin Digestion (on-filter) wash_ambic->digest elute Elute Peptides digest->elute end Peptides for LC-MS/MS elute->end

FASP Workflow Diagram

SP3_Workflow cluster_SP3 Single-Pot, Solid-Phase-Enhanced Sample Preparation (SP3) Workflow start Sample Lysis bind Protein Binding to Magnetic Beads start->bind Add Beads & Acetonitrile wash Wash Beads bind->wash Magnetic Separation digest On-Bead Digestion wash->digest Resuspend in Digestion Buffer elute Elute Peptides digest->elute Magnetic Separation end Peptides for LC-MS/MS elute->end

SP3 Workflow Diagram

iST_Workflow cluster_iST in-StageTip (iST) Digestion Workflow start Sample in iST Cartridge lyse_digest Lysis, Reduction, Alkylation & Digestion (in Cartridge) start->lyse_digest Add Reagents cleanup Peptide Cleanup (in Cartridge) lyse_digest->cleanup Add Wash Buffers elute Elute Peptides cleanup->elute Add Elution Buffer end Peptides for LC-MS/MS elute->end

References

Revolutionizing Metabolic Research: A Comparative Guide to Dual Stable Isotope Labeling with L-Threonine-¹⁵N and ¹³C-Glucose

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the intricate world of cellular metabolism, researchers continually seek more precise and comprehensive methods to unravel the complex network of biochemical reactions. A powerful technique, dual stable isotope labeling with L-Threonine-¹⁵N and ¹³C-Glucose, is emerging as a superior approach for simultaneously tracing the flux of both nitrogen and carbon through metabolic pathways. This guide provides an in-depth comparison of this dual-labeling strategy against traditional single-isotope labeling and other alternative methods, supported by experimental data and detailed protocols to empower researchers in drug development and life sciences.

The core advantage of employing a dual-labeling strategy lies in its ability to provide a more holistic and dynamic view of cellular metabolism. By introducing both ¹⁵N-labeled L-Threonine and ¹³C-labeled glucose, scientists can concurrently track the fate of amino acid nitrogen and glucose-derived carbon. This simultaneous analysis is critical for understanding the interplay between amino acid metabolism, glycolysis, and the tricarboxylic acid (TCA) cycle, offering a significant leap forward from single-tracer experiments that can only illuminate a fraction of the metabolic network at a time.

Unveiling the Metabolic Network: A Comparative Analysis

The dual-labeling approach with L-Threonine-¹⁵N and ¹³C-Glucose offers distinct advantages over alternative methods, such as single-labeling with either ¹³C-Glucose or a ¹⁵N-amino acid alone, or parallel labeling experiments where different tracers are used in separate cell cultures.

Method Description Advantages Limitations
Dual Labeling (L-Threonine-¹⁵N + ¹³C-Glucose) Simultaneous introduction of both ¹⁵N and ¹³C tracers into a single cell culture.Provides a comprehensive and simultaneous view of carbon and nitrogen flux.[1][2] Elucidates the crosstalk between amino acid and glucose metabolism. Reduces experimental variability by analyzing both pathways in the same cell population.Requires more complex data analysis to deconvolute the mass spectra of metabolites containing both isotopes. Higher cost of doubly labeled experiments.
Single Labeling (¹³C-Glucose) Introduction of only a ¹³C-labeled glucose tracer.Well-established method for tracing glycolysis, the pentose phosphate pathway, and the TCA cycle.[3][4] Simpler data analysis compared to dual labeling.Provides no information on nitrogen metabolism. Offers an incomplete picture of the overall metabolic state.
Single Labeling (¹⁵N-Amino Acid) Introduction of only a ¹⁵N-labeled amino acid tracer (e.g., L-Threonine).Effective for tracing amino acid metabolism and nitrogen fate.Provides no information on glucose metabolism and central carbon pathways.
Parallel Labeling Two separate experiments are conducted, one with a ¹³C tracer and one with a ¹⁵N tracer.Simpler experimental setup and data analysis for each individual experiment. Can be more cost-effective than a single dual-labeling experiment.Introduces potential variability between the two separate cell cultures.[5] Does not provide a simultaneous snapshot of the metabolic network.

Delving into the Pathways: Visualizing Metabolic Flow

To illustrate the power of dual labeling, the following diagrams, generated using the DOT language, depict the key metabolic pathways traced by ¹³C-Glucose and ¹⁵N-L-Threonine.

G cluster_glycolysis Glycolysis & TCA Cycle 13C-Glucose 13C-Glucose 13C-Pyruvate 13C-Pyruvate 13C-Glucose->13C-Pyruvate Glycolysis 13C-Acetyl-CoA 13C-Acetyl-CoA 13C-Pyruvate->13C-Acetyl-CoA 13C-Citrate 13C-Citrate 13C-Acetyl-CoA->13C-Citrate TCA Cycle Entry 13C-Alpha-Ketoglutarate 13C-Alpha-Ketoglutarate 13C-Citrate->13C-Alpha-Ketoglutarate

Carbon flow from ¹³C-Glucose through glycolysis and the TCA cycle.

G cluster_threonine Threonine Catabolism 15N-L-Threonine 15N-L-Threonine 15N-Glycine 15N-Glycine 15N-L-Threonine->15N-Glycine via Threonine Dehydrogenase Acetyl-CoA Acetyl-CoA 15N-L-Threonine->Acetyl-CoA Alpha-Ketobutyrate Alpha-Ketobutyrate 15N-L-Threonine->Alpha-Ketobutyrate via Threonine Dehydratase 15N-Glutamate 15N-Glutamate 15N-Glycine->15N-Glutamate Transamination

Nitrogen and carbon flow from ¹⁵N-L-Threonine catabolism.

G cluster_combined Experimental Workflow A Cell Culture with L-Threonine-15N & 13C-Glucose B Metabolite Extraction A->B C LC-MS Analysis B->C D Data Processing & Isotopologue Analysis C->D E Metabolic Flux Analysis D->E

A simplified workflow for dual stable isotope labeling experiments.

Experimental Protocols: A Step-by-Step Guide

The successful implementation of a dual stable isotope labeling experiment hinges on a meticulously executed protocol. Below is a detailed methodology for a typical in vitro experiment using mammalian cells.

1. Cell Culture and Labeling:

  • Cell Seeding: Plate mammalian cells (e.g., HEK293, HeLa) in standard growth medium and allow them to reach approximately 70-80% confluency.

  • Media Preparation: Prepare a labeling medium using a base medium deficient in glucose and threonine. Supplement this medium with dialyzed fetal bovine serum to minimize the presence of unlabeled small molecules. Add the desired concentrations of ¹³C-Glucose (e.g., uniformly labeled [U-¹³C₆]glucose) and ¹⁵N-L-Threonine (e.g., L-Threonine-¹⁵N).

  • Labeling: Aspirate the standard growth medium, wash the cells with phosphate-buffered saline (PBS), and replace it with the pre-warmed labeling medium. The duration of labeling will depend on the specific metabolic pathways being investigated and the time required to reach isotopic steady state.

2. Metabolite Extraction:

  • Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

  • Extraction: Add a cold extraction solvent (e.g., 80:20 methanol:water solution) to the cells and incubate at -80°C to precipitate proteins and extract metabolites.

  • Collection: Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Centrifuge to pellet the protein debris and collect the supernatant containing the metabolites.

3. LC-MS Analysis:

  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolites in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis.

  • Instrumentation: Utilize a high-resolution mass spectrometer coupled with a liquid chromatography system to separate and detect the labeled metabolites.

  • Data Acquisition: Acquire data in full scan mode to detect all isotopologues of the metabolites of interest. The mass spectrometer will detect the mass shifts caused by the incorporation of ¹³C and ¹⁵N isotopes.

4. Data Analysis:

  • Peak Integration and Isotopologue Distribution: Use specialized software to integrate the peaks corresponding to different isotopologues of each metabolite. Correct for the natural abundance of heavy isotopes.

  • Metabolic Flux Analysis (MFA): Employ computational MFA software (e.g., INCA, Metran) to calculate the metabolic fluxes. This software uses the measured isotopologue distributions and a stoichiometric model of the metabolic network to estimate the rates of intracellular reactions.

The Future of Metabolic Research

Dual stable isotope labeling with L-Threonine-¹⁵N and ¹³C-Glucose represents a significant advancement in the field of metabolomics. By providing a more comprehensive and dynamic understanding of cellular metabolism, this technique is poised to accelerate discoveries in drug development, disease pathogenesis, and biotechnology. As analytical technologies and computational tools continue to evolve, the application of multi-isotope labeling strategies will undoubtedly become a cornerstone of modern metabolic research.

References

Navigating the Nuances of Nitrogen: A Comparative Guide to L-Threonine-¹⁵N Labeling in Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals venturing into the world of quantitative proteomics, stable isotope labeling is a cornerstone technique. Among the various methods, Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using ¹⁵N-labeled amino acids offers a powerful approach for tracking protein turnover and differential expression. This guide provides a detailed comparison of L-Threonine-¹⁵N labeling, focusing on its limitations, performance across different cell lines, and practical experimental considerations.

At a Glance: Key Limitations of L-Threonine-¹⁵N Labeling

The primary concerns when using any isotopically labeled amino acid are the potential for metabolic scrambling (the isotope being transferred to other molecules), cellular toxicity, and incomplete incorporation into newly synthesized proteins. For L-Threonine-¹⁵N, the extent of these limitations can be cell-line dependent.

LimitationObservation in HEK293 CellsConsiderations for Other Cell Lines (e.g., HeLa, CHO)
Metabolic Scrambling Minimal scrambling of the α-¹⁵N atom observed.In human cell lines, the primary catabolic pathway to Glycine is inactive due to a pseudogene, suggesting a low risk of scrambling to Glycine. However, transamination reactions could still lead to minor label transfer.
Cytotoxicity No significant toxicity is reported at standard concentrations used for labeling.High concentrations of L-Threonine can be toxic to some organisms, but this has not been extensively documented for ¹⁵N L-Threonine in common mammalian cell lines. Cell viability should be monitored.
Labeling Efficiency High incorporation efficiency is achievable.Dependent on protein turnover rates and the number of cell doublings. Complete labeling may require extended culture periods.

Delving Deeper: Understanding the Metabolic Fate of L-Threonine

The potential for isotope scrambling is intrinsically linked to the metabolic pathways of the labeled amino acid. In mammals, L-Threonine is primarily catabolized through two main pathways.

One pathway involves the conversion of L-Threonine to acetyl-CoA and Glycine. However, in humans, the gene for the initial enzyme in this pathway, L-threonine 3-dehydrogenase, is an expressed pseudogene, rendering this pathway largely inactive[1]. This is a significant advantage for ¹⁵N labeling in human cell lines, as it minimizes the risk of the ¹⁵N label being transferred to Glycine.

The other major pathway leads to the production of 2-oxobutanoate[2]. While this pathway does not directly lead to the synthesis of other amino acids, the potential for the ¹⁵N to be transferred through transamination reactions cannot be entirely ruled out, although studies in HEK293 cells have shown this to be minimal for L-Threonine[1].

Threonine_Metabolism L_Threonine L-Threonine-¹⁵N TDH_pathway Threonine Dehydrogenase Pathway (Largely inactive in humans) L_Threonine->TDH_pathway Catabolism Deaminase_pathway Threonine Deaminase Pathway L_Threonine->Deaminase_pathway Catabolism Protein Protein Incorporation L_Threonine->Protein Translation Glycine Glycine-¹⁵N TDH_pathway->Glycine Scrambling Risk (Low in Human Cells) Acetyl_CoA Acetyl-CoA TDH_pathway->Acetyl_CoA Oxobutanoate 2-Oxobutanoate Deaminase_pathway->Oxobutanoate Labeled_Protein ¹⁵N-Labeled Protein Protein->Labeled_Protein

Figure 1: Metabolic pathways of L-Threonine-¹⁵N in mammalian cells.

Performance Comparison: L-Threonine-¹⁵N vs. Alternatives

While L-Threonine-¹⁵N labeling is a robust technique, other stable isotope labeling methods offer different advantages and disadvantages.

Labeling StrategyProsConsBest Suited For
L-Threonine-¹⁵N Minimal scrambling in human cell lines. Relatively low cost compared to some ¹³C-labeled amino acids.Limited to a single amino acid, potentially missing proteins with low threonine content.Targeted analysis of protein turnover and expression where threonine is adequately represented.
¹⁵N-labeled algal amino acid mixture Labels all proteins, providing comprehensive proteome coverage.Can be toxic to some mammalian cell lines[3]. Higher cost.Global proteomic analyses where comprehensive labeling is required.
SILAC with ¹³C₆,¹⁵N₂-Lysine & ¹³C₆,¹⁵N₄-Arginine Labels nearly all tryptic peptides for comprehensive quantification.Potential for arginine-to-proline conversion can complicate data analysis. Higher cost.Gold standard for quantitative proteomics, especially for identifying post-translational modifications.
Isobaric Tags (e.g., TMT, iTRAQ) Allows for multiplexing of up to 18 samples.Labeling occurs at the peptide level, introducing potential for variability during sample preparation.Large-scale comparative studies with multiple conditions or time points.

Experimental Protocols

Key Experiment: Assessing Metabolic Scrambling of L-Threonine-¹⁵N

This protocol is adapted from a study on selective amino acid labeling in HEK293 cells[1].

Objective: To determine the extent of ¹⁵N isotope scrambling from L-Threonine to other amino acids.

Methodology:

  • Cell Culture: Culture HEK293F cells in a custom Freestyle293 medium lacking all amino acids.

  • Labeling Medium Preparation: Supplement the base medium with 100 mg/L of L-Threonine-¹⁵N. Add all other unlabeled amino acids at a concentration of 100 mg/L, with the exception of glutamine, which is added at 1 g/L. Add unlabeled glucose to a final concentration of 3 g/L.

  • Protein Expression: Transiently transfect the cells with an expression plasmid for a protein of interest (e.g., a secreted glycoprotein).

  • Protein Purification: After a suitable expression period (e.g., 5-6 days), harvest the secreted protein from the culture medium and purify it using appropriate chromatography techniques.

  • Mass Spectrometry Analysis:

    • Digest the purified protein with trypsin.

    • Analyze the resulting peptides using MALDI-FTICR-MS or LC-MS/MS.

    • Search the mass spectrometry data against the protein sequence, allowing for variable ¹⁵N incorporation on all amino acids.

  • Data Analysis: Quantify the percentage of ¹⁵N incorporation in threonine residues and assess the presence of ¹⁵N on other amino acid residues. Minimal detection of ¹⁵N on amino acids other than threonine indicates low metabolic scrambling.

experimental_workflow start Start culture Culture cells in amino acid-free medium start->culture prepare_media Prepare labeling medium with L-Threonine-¹⁵N and other unlabeled amino acids culture->prepare_media transfect Transfect cells with expression plasmid prepare_media->transfect express Protein expression and ¹⁵N incorporation transfect->express purify Purify expressed protein express->purify digest Tryptic digest purify->digest analyze LC-MS/MS analysis digest->analyze data_analysis Data analysis for scrambling and efficiency analyze->data_analysis end End data_analysis->end

Figure 2: General experimental workflow for ¹⁵N labeling and analysis.

Conclusion

L-Threonine-¹⁵N labeling presents a valuable and cost-effective tool for quantitative proteomics, particularly in human cell lines where the primary metabolic pathway that could lead to significant isotope scrambling is inactive. While it offers the advantage of minimal label transfer, researchers should remain mindful of cell line-specific metabolic nuances and the potential, though likely low, for transamination reactions to distribute the ¹⁵N isotope. As with any stable isotope labeling technique, careful experimental design, including monitoring cell health and confirming labeling efficiency, is paramount to achieving accurate and reproducible results. For comprehensive, global proteomic analyses, combination with other labeled amino acids or the use of alternative methods like isobaric tagging may be more appropriate.

References

A Researcher's Guide to Correlating L-Threonine-15N Results with Orthogonal Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the precise world of scientific research and pharmaceutical development, the accurate quantification of stable isotope-labeled compounds like L-Threonine-15N is paramount. As a crucial internal standard and tracer in metabolic studies, ensuring the reliability of its measurement is non-negotiable. This guide provides an objective comparison of orthogonal analytical methods for the quantification of this compound, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategies.

The principle of orthogonal methods lies in the use of distinct and independent analytical techniques to measure the same analyte. This approach significantly enhances the confidence in analytical results by demonstrating that the measurement is not method-dependent and is free from artifacts or interferences that might affect a single methodology. For this compound, a multi-faceted approach ensures the robustness and accuracy of its quantification in various matrices.

Data Presentation: A Comparative Analysis of Orthogonal Methods

The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance characteristics of three common orthogonal methods for the analysis of this compound: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), and Nuclear Magnetic Resonance Spectroscopy (NMR).

ParameterLC-MS/MSHPLC-UV (without derivatization)NMR Spectroscopy
Principle Separation by liquid chromatography followed by mass-to-charge ratio detection.Separation by liquid chromatography followed by UV absorbance detection.Detection of nuclear spin transitions in a magnetic field.
Linearity Range 20 - 500 µM[1]50 - 200 µg/mL[2]Wide, but sensitivity is lower.
Limit of Detection (LOD) Low (typically in the low µM to nM range)0.011 - 5.272 µg/cm³[3]High (typically in the high µM to mM range)
Limit of Quantification (LOQ) Low (typically in the low µM to nM range)0.011 - 5.272 µg/cm³[3]High (typically in the high µM to mM range)
Accuracy (% Recovery) High (typically 95-105%)93.3 - 109.4 %[3]High, as it is a primary ratio method.
Precision (%RSD) High (<15%)< 4.57 %High (<5%)
Selectivity Very HighModerateHigh
Throughput HighModerateLow
Cost HighLowVery High

Experimental Protocols: A Closer Look at the Methodologies

Detailed and robust experimental protocols are the bedrock of reproducible scientific results. Below are the methodologies for the three discussed orthogonal techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it a gold standard for the quantification of labeled compounds in complex biological matrices.

Sample Preparation:

  • To 50 µL of plasma, add 10 µL of an internal standard solution (L-Threonine-¹³C₄,¹⁵N).

  • Precipitate proteins by adding 150 µL of acetonitrile.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Conditions:

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 95% B to 50% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: Precursor ion m/z 121.1 → Product ion m/z 75.1.

    • L-Threonine-¹³C₄,¹⁵N (IS): Precursor ion m/z 125.1 → Product ion m/z 79.1.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely accessible and cost-effective technique, suitable for the analysis of L-Threonine, particularly at higher concentrations and in simpler matrices. Analysis of underivatized amino acids is possible, simplifying sample preparation.

Sample Preparation:

  • For powdered dietary supplements, accurately weigh and dissolve the sample in a phosphate buffer (pH 7.4) to a known concentration.

  • Filter the solution through a 0.45 µm filter before injection.

HPLC-UV Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 10 mM Phosphate buffer (pH 7.4).

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 100% A for 10 minutes, then a linear gradient to 50% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 225 nm.

  • Injection Volume: 20 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural and quantitative information. For ¹⁵N-labeled compounds, it offers high selectivity and accuracy without the need for an identical internal standard.

Sample Preparation:

  • Dissolve the this compound sample in a deuterated solvent (e.g., D₂O) to a final concentration in the high µM to mM range.

  • Add a known amount of an internal standard (e.g., DSS or TSP) for quantification.

NMR Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Experiment: A one-dimensional ¹H experiment with water suppression. For enhanced selectivity, a ¹⁵N-edited or ¹H-¹⁵N HSQC experiment can be performed.

  • Key Parameters:

    • Sufficient relaxation delay (D1) to ensure full relaxation of the nuclei (typically 5 times the longest T1).

    • A calibrated 90-degree pulse.

    • A sufficient number of scans for adequate signal-to-noise ratio.

  • Quantification: The concentration of this compound is determined by comparing the integral of its specific proton signal to the integral of the known concentration of the internal standard.

Visualizing the Concepts: Diagrams and Workflows

Visual representations are invaluable for understanding complex biological pathways and analytical workflows. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts.

L-Threonine Biosynthesis Pathway

L_Threonine_Biosynthesis Aspartate L-Aspartate Aspartyl_P Aspartyl-β-phosphate Aspartate->Aspartyl_P Aspartate kinase Aspartate_SA Aspartate-semialdehyde Aspartyl_P->Aspartate_SA Aspartate-semialdehyde dehydrogenase Homoserine L-Homoserine Aspartate_SA->Homoserine Homoserine dehydrogenase O_Phospho_H O-Phospho-L-homoserine Homoserine->O_Phospho_H Homoserine kinase Threonine L-Threonine O_Phospho_H->Threonine Threonine synthase Aspartate kinase Aspartate kinase Threonine->Aspartate kinase Homoserine\ndehydrogenase Homoserine dehydrogenase Threonine->Homoserine\ndehydrogenase

Caption: L-Threonine biosynthesis pathway starting from L-Aspartate.

Orthogonal Method Validation Workflow

Orthogonal_Validation cluster_methods Analytical Methods cluster_validation Validation & Comparison LC_MS LC-MS/MS Data_Comparison Compare Quantitative Results (Accuracy, Precision, Linearity) LC_MS->Data_Comparison HPLC HPLC-UV HPLC->Data_Comparison NMR NMR NMR->Data_Comparison Conclusion Correlated & Reliable Results Data_Comparison->Conclusion Sample This compound Sample Sample->LC_MS Sample->HPLC Sample->NMR

Caption: Workflow for orthogonal method validation.

Logical Relationship of Orthogonal Methods

Logical_Relationship Concept Orthogonal Methods Principle Method1 Method A (e.g., LC-MS/MS) Based on Mass-to-Charge Ratio Concept->Method1 Method2 Method B (e.g., HPLC-UV) Based on UV Absorbance Concept->Method2 Method3 Method C (e.g., NMR) Based on Nuclear Properties Concept->Method3 Result Concordant Results Method1->Result Method2->Result Method3->Result Confidence High Confidence in Measurement Accuracy Result->Confidence

Caption: The logic of using independent analytical principles.

References

A Researcher's Guide to Statistical Validation of Quantitative Proteomics Data: 15N Labeling vs. Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of quantitative proteomics, selecting the appropriate methodology is paramount for generating robust and reliable data. This guide provides an objective comparison of ¹⁵N metabolic labeling with two other prevalent techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Label-Free Quantification (LFQ). We delve into the statistical validation of quantitative data derived from these methods, presenting supporting experimental data, detailed protocols, and visual workflows to aid in your experimental design and data interpretation.

Quantitative Performance: A Side-by-Side Comparison

The choice of quantification strategy significantly impacts the depth of proteome coverage, as well as the accuracy and precision of protein quantification. Below is a summary of key performance metrics from a systematic comparison of label-free, ¹⁵N metabolic labeling, and isobaric chemical labeling (iTRAQ/TMT) techniques.

Performance MetricLabel-Free (Spectral Counting)¹⁵N Metabolic LabelingSILAC
Proteome Coverage (Identified Proteins) HighestHighHigh
Quantitative Accuracy LowerHigh[1]High[1][2]
Quantitative Precision LowerHighVery High[1]
Reproducibility LowerHighVery High[1]
Experimental Complexity LowHighMedium
Cost LowMediumHigh
Sample Throughput HighLowMedium

Table 1: Comparison of Quantitative Proteomics Strategies. This table summarizes the key performance characteristics of label-free, ¹⁵N metabolic labeling, and SILAC methods. While label-free approaches offer the greatest proteome coverage, metabolic labeling techniques like ¹⁵N and SILAC provide superior accuracy and precision in quantification.

Experimental and Statistical Workflows

To ensure the validity of quantitative data, a well-defined experimental and statistical workflow is crucial. The following sections outline the typical procedures for each of the compared methods.

¹⁵N Metabolic Labeling

¹⁵N metabolic labeling involves growing cells or organisms in a medium where the sole nitrogen source is the heavy isotope ¹⁵N. This results in the incorporation of ¹⁵N into all nitrogen-containing molecules, including all amino acids in proteins.

Experimental Workflow:

cluster_growth Cell/Organism Growth cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis growth_light Control Culture (¹⁴N Medium) mix Mix Samples (1:1 ratio) growth_light->mix growth_heavy Experimental Culture (¹⁵N Medium) growth_heavy->mix extract Protein Extraction mix->extract digest Protein Digestion (e.g., Trypsin) extract->digest lcms LC-MS/MS Analysis digest->lcms quant Peptide/Protein Quantification (¹⁴N/¹⁵N Ratio) lcms->quant stat Statistical Analysis quant->stat

Figure 1: ¹⁵N Metabolic Labeling Experimental Workflow.

Statistical Data Analysis Workflow:

The statistical analysis of ¹⁵N labeling data focuses on the accurate determination of the ¹⁴N/¹⁵N ratio for each peptide and subsequently for each protein.

  • Peptide Identification and Quantification: Software such as Protein Prospector or MaxQuant is used to identify peptides and calculate the intensity ratios of the light (¹⁴N) and heavy (¹⁵N) isotopic peaks for each peptide.

  • Normalization: To correct for systematic errors, normalization methods are applied. A common approach is to use a fixed value median normalization.

  • Protein Ratio Calculation: Peptide ratios are aggregated to calculate a protein ratio, often using the median of the peptide ratios to minimize the influence of outliers.

  • Statistical Significance Testing: An empirical Bayes moderated t-test is a robust method for determining the statistical significance of changes in protein abundance. This approach effectively controls the false discovery rate (FDR).

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a metabolic labeling technique where cells are cultured in media containing "light" (normal) or "heavy" stable isotope-labeled essential amino acids (e.g., ¹³C₆-Arginine, ¹³C₆,¹⁵N₂-Lysine).

Experimental Workflow:

cluster_growth Cell Culture cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis growth_light Control Cells (Light Amino Acids) mix Mix Cell Lysates (1:1 ratio) growth_light->mix growth_heavy Experimental Cells (Heavy Amino Acids) growth_heavy->mix digest Protein Digestion (e.g., Trypsin) mix->digest lcms LC-MS/MS Analysis digest->lcms quant Peptide/Protein Quantification (Heavy/Light Ratio) lcms->quant stat Statistical Analysis quant->stat

Figure 2: SILAC Experimental Workflow.

Statistical Data Analysis Workflow:

The statistical analysis of SILAC data is well-established and supported by various software packages.

  • Peptide Identification and Quantification: Software like MaxQuant is widely used for SILAC data analysis. It identifies peptide pairs and calculates the heavy-to-light ratios.

  • Data Filtering and Normalization: Data is typically filtered to remove low-quality identifications. Normalization is often performed by assuming that the median log₂ protein ratio is zero.

  • Statistical Testing: A paired t-test or ANOVA can be used to identify proteins with significantly different expression levels between conditions. Correction for multiple hypothesis testing is performed by calculating the FDR.

Label-Free Quantification (LFQ)

Label-free quantification methods compare the relative abundance of proteins across different samples without the use of isotopic labels. The two main approaches are spectral counting and intensity-based methods.

Experimental Workflow:

cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis prep_control Control Sample Prep lcms_control LC-MS/MS (Control) prep_control->lcms_control prep_exp Experimental Sample Prep lcms_exp LC-MS/MS (Experimental) prep_exp->lcms_exp align Chromatogram Alignment lcms_control->align lcms_exp->align quant Protein Quantification (Spectral Counts or Peak Intensity) align->quant stat Statistical Analysis quant->stat

Figure 3: Label-Free Quantification Experimental Workflow.

Statistical Data Analysis Workflow:

Statistical analysis of label-free data requires careful consideration of data normalization and handling of missing values.

  • Feature Detection and Alignment: Software aligns the LC-MS runs to ensure that the same peptide features are compared across different samples.

  • Protein Quantification: Protein abundance is determined either by counting the number of MS/MS spectra identified for that protein (spectral counting) or by measuring the area under the curve of the peptide precursor ions (intensity-based).

  • Normalization: Various normalization methods are used to reduce systematic variation between runs.

  • Statistical Analysis: Differential expression analysis is often performed using t-tests or more advanced statistical models like those implemented in the ProStaR software, which can handle missing data imputation. FDR correction is essential to control for multiple comparisons.

Application in Signaling Pathway Analysis: The mTOR Pathway

Quantitative proteomics is a powerful tool for dissecting complex signaling networks. The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer.

GF Growth Factors (e.g., Insulin) PI3K PI3K GF->PI3K AA Amino Acids mTORC1 mTORC1 AA->mTORC1 AKT AKT PI3K->AKT TSC TSC1/TSC2 AKT->TSC Rheb Rheb TSC->Rheb Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Translation Protein Synthesis & Cell Growth S6K1->Translation _4EBP1->Translation

References

Safety Operating Guide

Proper Disposal of L-Threonine-15N: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, L-Threonine-15N is not classified as a hazardous substance for transport and is considered non-hazardous material for disposal purposes. However, adherence to proper laboratory and local disposal regulations is mandatory to ensure safety and compliance.

This guide provides essential safety and logistical information for the proper disposal of this compound, a stable isotope-labeled amino acid commonly used in research and drug development. The following procedures are designed to provide clear, step-by-step guidance for researchers, scientists, and drug development professionals.

Accidental Release and Spill Cleanup

In the event of a spill, immediate containment and cleanup are crucial to maintain a safe laboratory environment.

  • Initial Precautions:

    • Avoid dust formation.

    • Do not breathe vapors, mist, or gas.[1]

    • Ensure adequate ventilation.

    • Wear appropriate personal protective equipment (PPE), including gloves, protective goggles, and a lab coat.[1]

  • Containment:

    • Contain the spillage to prevent it from entering sewers or public waters.[1][2]

  • Cleanup:

    • For solid this compound, collect the material using a method that avoids dust generation, such as wet-brushing or an electrically protected vacuum cleaner.[1]

    • Place the collected material into a suitable, closed container for disposal.

    • After recovering the spilled material, wash the affected area with plenty of water.

Disposal Procedures

The disposal of this compound should be handled in accordance with all applicable national, state, and local regulations. While it is not classified as a dangerous substance, it should not be disposed of in general waste or down the drain.

Recommended Disposal Method:

  • Unused Product: Dispose of this compound as an unused product.

  • Licensed Disposal Company: It is recommended to offer surplus and non-recyclable solutions to a licensed disposal company. This ensures that the disposal is handled in an environmentally responsible manner and in compliance with all regulations.

  • Waste Containers: Keep the waste material in suitable, closed containers.

Disposal Don'ts:

  • Do not flush down the toilet or discard in the trash.

  • Do not allow the product to enter drains or waterways.

Quantitative Data

No specific quantitative data regarding disposal parameters (e.g., concentration limits for disposal) are available in the provided safety data sheets. The guidance is procedural, emphasizing regulatory compliance.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 cluster_1 Initial Assessment cluster_2 Spill Response cluster_3 Standard Disposal cluster_4 start This compound Disposal Required is_spill Is it a spill? start->is_spill contain Contain Spill & Wear PPE is_spill->contain Yes surplus Surplus or Expired Product is_spill->surplus No collect Collect Material (Avoid Dust) contain->collect place_in_container Place in Closed Container for Disposal collect->place_in_container licensed_disposal Contact Licensed Disposal Company place_in_container->licensed_disposal surplus->licensed_disposal package Package and Label for Disposal licensed_disposal->package end_node Proper Disposal Complete package->end_node

Caption: Decision workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.